molecular formula C15H24O B1254648 (-)-Acorenone CAS No. 5956-05-8

(-)-Acorenone

货号: B1254648
CAS 编号: 5956-05-8
分子量: 220.35 g/mol
InChI 键: HBTHUBMUAHAWBC-YDHLFZDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Acorenone is a spiro-sesquiterpene with the molecular formula C15H24O and a molecular weight of 220.356 g/mol . It features a spiro[4.5]decane core structure with three defined stereocenters, specifically in the (1S,4S,5S) configuration . This compound is a natural product identified as a major constituent in essential oils from various plant sources, demonstrating significant research value in neuropharmacology and dermatology. In neurological research, this compound and its analogues show promise as inhibitors of cholinesterase enzymes, which are key targets in the study of Alzheimer's disease . The closely related compound Acorenone B exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . Another analogue, Acorenone C, also demonstrates mild AChE inhibitory activity . This mechanism of action, which involves increasing acetylcholine levels in synaptic clefts, is critical for symptomatic treatment research for neurodegenerative conditions . Furthermore, this compound is a significant component of the essential oil from Acorus calamus L. rhizomes, where it is found in concentrations as high as 18.1% . Essential oils containing this compound have displayed notable anti-tyrosinase and antioxidant activities in vitro . Tyrosinase is the key enzyme in melanin production, making its inhibitors highly relevant for research into managing skin hyperpigmentation. The antioxidant properties also contribute to its research potential in protecting skin cells from oxidative stress . Researchers are exploring this compound and its derivatives for their multi-target bioactive potential. The spiro-sesquiterpene structure serves as an important framework for medicinal chemistry and natural product studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

CAS 编号

5956-05-8

分子式

C15H24O

分子量

220.35 g/mol

IUPAC 名称

(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1

InChI 键

HBTHUBMUAHAWBC-YDHLFZDLSA-N

SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

手性 SMILES

C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C

规范 SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

产品来源

United States

Foundational & Exploratory

(-)-Acorenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Acorenone for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring spirocyclic sesquiterpenoid that has garnered significant interest within the scientific community.[1] First isolated from the sweet flag plant (Acorus calamus), its unique spiro[4.5]decane framework presents a considerable synthetic challenge and a scaffold for potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, natural sources, biosynthesis, biological activities, and relevant experimental protocols.

Chemical Structure and Identifiers

This compound is characterized by its distinctive spirocyclic core. Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[3]
CAS Number 5956-05-8[3]
Molecular Formula C₁₅H₂₄O[3]
Molecular Weight 220.35 g/mol [3]
InChI InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1[3]
InChIKey HBTHUBMUAHAWBC-UMVBOHGHSA-N[4]
Canonical SMILES CC(C)C1CCC(C)C12CC=C(C)C(=O)C2[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValue
XLogP3 4.3[3]
Refractive Index (n) 1.499 ± 0.002[5]
Relative Density (d) 0.906 ± 0.012 g/mL[5]
Optical Rotation ([α]D²⁰) -7.50 ± 0.98 (in CHCl₃, c=10.0)[5]

Natural Occurrence and Biosynthesis

This compound and its derivatives are found in various natural sources, primarily in plants and fungi.[2] The genus Acorus, especially the rhizomes of Acorus calamus, is a principal plant source.[2] It has also been reported in Bothriochloa pertusa.[3] Fungi, including those from marine and terrestrial environments, are also emerging as significant sources of acorane sesquiterpenes.[2]

The biosynthesis of the acorane skeleton is proposed to proceed from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.[2]

G FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Cyclase S_Bisabolyl_Cation (S)-Bisabolyl Cation Farnesyl_Cation->S_Bisabolyl_Cation Cyclization Acorenyl_Cation Acorenyl Cation S_Bisabolyl_Cation->Acorenyl_Cation 1,4-Hydride Shift & Cyclization Acorane_Skeleton Acorane Skeleton Acorenyl_Cation->Acorane_Skeleton Deprotonation/ Quenching Acorenone_Derivatives Acorenone Derivatives Acorane_Skeleton->Acorenone_Derivatives Oxidation, Reduction, Acylation, etc.

Proposed biosynthetic pathway of the acorane skeleton.[2]

Biological Activities

Acorenone and its derivatives exhibit a range of biological activities, making them subjects of interest for drug discovery.[2] The primary reported activities include cholinesterase inhibition and anti-inflammatory effects.[2]

Cholinesterase Inhibition

Acorenone and its isomers have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases.[2][6] For instance, Acorenone B has demonstrated inhibitory activity against both AChE and BChE.[7] A newly discovered derivative, Acorenone C, exhibited mild inhibitory activity against AChE.[8][9]

CompoundTarget EnzymeIC₅₀ (µg/mL)Inhibition Rate (%) at a given concentration
Acorenone BAcetylcholinesterase (AChE)40.8[7]-
Acorenone BButyrylcholinesterase (BChE)10.9[7]-
Acorenone CAcetylcholinesterase (AChE)-23.34% at 50 µM[8][9]
Niphogeton dissecta Essential Oil (41.01% Acorenone B)Butyrylcholinesterase (BChE)11.5[5][7]-
Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate key signaling pathways involved in inflammation.[6] One of the primary pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to the regulation of pro-inflammatory gene expression.[6]

G cluster_workflow General Workflow Natural_Source Natural Source (e.g., Plant, Fungus) Extraction Extraction (e.g., Methanol) Natural_Source->Extraction Partitioning Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Purification Pure_Compounds Pure Acorenone Derivatives Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation

References

Natural Sources of (-)-Acorenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the sesquiterpenoid (-)-Acorenone, a molecule of significant interest to researchers, scientists, and drug development professionals due to its unique spiro[4.5]decane framework and potential biological activities. This document details the primary plant and fungal sources, quantitative data on acorenone content, and detailed experimental protocols for its isolation and analysis.

Introduction

This compound, a naturally occurring spirocyclic sesquiterpenoid ketone, has been the subject of considerable scientific interest. Its complex stereochemistry and presence in various traditional medicinal plants have spurred research into its biosynthesis, chemical synthesis, and pharmacological properties. This guide serves as a technical resource, summarizing the current knowledge on the natural provenance of this compound and providing practical methodologies for its study.

Primary Natural Sources

This compound and its isomers are predominantly found in the essential oils of various plant species and are also produced by certain fungi. The primary documented sources are outlined below.

Plant Sources

The most significant plant sources of acorenone and its related isomers belong to the Acoraceae and Apiaceae families.

  • Acorus calamus L. (Sweet Flag): The rhizomes of Acorus calamus are a well-established source of acorenone.[1] Different chemotypes of this plant exist, with some being particularly rich in sesquiterpenoids like acorenone.[2] The essential oil composition can vary based on the geographical origin and ploidy level of the plant.

  • Niphogeton dissecta (Benth.) J.F. Macbr.: This herbaceous plant, native to the Ecuadorian Andes, is a major source of acorenone B, a diastereomer of acorenone.[3][4] The essential oil from its aerial parts has been found to contain a high concentration of this compound.[3][4]

  • Seseli tortuosum L.: Essential oil derived from the flowering aerial parts of this plant has been reported to contain acorenone.

Fungal Sources

Endophytic and deep-sea fungi have emerged as novel sources of acorenone and its derivatives.

  • Pseudofusicoccum sp. : A mangrove-associated fungus, Pseudofusicoccum sp. J003, has been shown to produce acorenone C, a stereoisomer of acorenone.[5][6]

  • Trichoderma sp. : Volatile analysis of certain Trichoderma strains has revealed the biosynthesis of acorane sesquiterpenes.

Quantitative Data on Acorenone Content

The concentration of acorenone and its isomers can vary significantly between and within species. The following table summarizes the available quantitative data from the primary natural sources.

Natural SourcePlant/Fungal PartCompoundConcentration (% of Essential Oil)Reference(s)
Acorus calamusRhizomesAcorenone18.1%[1]
Niphogeton dissectaAerial PartsAcorenone B41.01%[3][4]
Seseli tortuosumFlowering Aerial PartsAcorenone6.3%
Pseudofusicoccum sp. J003Fungal CultureAcorenone CNot Quantified[5][6]

Note: Specific quantitative data on the enantiomeric excess (e.e.) of this compound in these natural sources is currently limited in publicly available literature. The provided concentrations refer to the total acorenone or its specified isomer.

Biosynthesis of this compound

The biosynthesis of the acorane skeleton, the core structure of this compound, proceeds through the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor. The stereochemistry of the final product is determined by the specific enzymatic cyclization and subsequent modifications.

Biosynthesis of this compound Proposed Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization Bisabolyl_Cation (+)-Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation Cyclization (Sesquiterpene Synthase) Acorenyl_Cation Acorenyl Cation Bisabolyl_Cation->Acorenyl_Cation 1,3-Hydride Shift & Cyclization Acorenone_Precursor Acorane Skeleton Precursor Acorenyl_Cation->Acorenone_Precursor Rearrangement Acorenone This compound Acorenone_Precursor->Acorenone Oxidation

Caption: Proposed biosynthetic pathway of this compound from FPP.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of this compound from natural sources.

General Workflow for Isolation and Analysis

The general procedure for obtaining this compound from a natural source involves extraction, chromatographic separation, and spectroscopic analysis. A crucial step for isolating the specific (-) enantiomer is the use of chiral chromatography.

Experimental Workflow General Experimental Workflow for this compound Isolation Start Plant/Fungal Material Extraction Extraction (e.g., Steam Distillation, Solvent Extraction) Start->Extraction Crude_Extract Crude Essential Oil / Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Acorenone_Fractions Acorenone-rich Fractions Column_Chromatography->Acorenone_Fractions Chiral_HPLC Preparative Chiral HPLC Acorenone_Fractions->Chiral_HPLC Isolated_Enantiomers Isolated (+)- and this compound Chiral_HPLC->Isolated_Enantiomers Analysis Structural Elucidation & Purity Analysis (NMR, MS, Chiral GC/HPLC) Isolated_Enantiomers->Analysis End Pure this compound Analysis->End

Caption: General workflow for the isolation and analysis of this compound.

Protocol 1: Extraction of Essential Oil from Acorus calamus Rhizomes

Objective: To extract the essential oil containing acorenone from Acorus calamus rhizomes.

Materials:

  • Fresh or dried rhizomes of Acorus calamus

  • Clevenger-type apparatus for hydrodistillation

  • Distilled water

  • Anhydrous sodium sulfate

  • Grinder or blender

Procedure:

  • Wash the rhizomes thoroughly to remove any soil and debris.

  • Cut the rhizomes into small pieces and air-dry them in the shade for several days or use fresh.

  • Grind the dried or fresh rhizome material into a coarse powder.

  • Place a known quantity (e.g., 100 g) of the powdered rhizome into the distillation flask of the Clevenger apparatus.

  • Add distilled water to the flask, ensuring the plant material is completely submerged (e.g., 1 L).

  • Perform hydrodistillation for 3-4 hours, or until no more oil is collected.

  • Collect the essential oil from the collection arm of the apparatus.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Store the essential oil in a sealed, dark glass vial at 4°C until further analysis.

Protocol 2: Isolation of Acorenone by Column Chromatography

Objective: To isolate acorenone-rich fractions from the crude essential oil.

Materials:

  • Crude essential oil from Acorus calamus or Niphogeton dissecta

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381) (n-hexane)

  • Ethyl acetate (B1210297)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the glass column.

  • Dissolve a known amount of the crude essential oil in a minimal volume of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v).

  • Collect fractions of a fixed volume (e.g., 10 mL).

  • Monitor the fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp or by staining.

  • Pool the fractions containing acorenone (identified by comparison with a standard or by subsequent analysis).

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the acorenone-rich extract.

Protocol 3: Enantioselective Analysis and Separation of this compound by Chiral HPLC

Objective: To separate and quantify the enantiomers of acorenone and to perform preparative isolation of this compound.

Materials:

  • Acorenone-rich fraction

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)

  • HPLC-grade hexane or heptane

  • HPLC-grade isopropanol (B130326) or ethanol

  • This compound standard (if available)

Analytical Procedure:

  • Dissolve the acorenone-rich fraction in the mobile phase.

  • Equilibrate the chiral column with the mobile phase (e.g., hexane:isopropanol 98:2 v/v) at a constant flow rate (e.g., 1 mL/min).

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 238 nm).

  • Identify the peaks corresponding to the enantiomers of acorenone based on their retention times (if a standard is available) or by collecting the fractions and determining their optical rotation.

  • Calculate the enantiomeric ratio and enantiomeric excess (e.e.) from the peak areas.

Preparative Procedure:

  • Optimize the separation on an analytical scale to achieve baseline resolution of the enantiomers.

  • Scale up the injection volume and mobile phase flow rate for a preparative or semi-preparative chiral column.

  • Collect the fractions corresponding to the elution of each enantiomer.

  • Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

  • Confirm the purity and identity of the isolated this compound using NMR, MS, and by measuring its specific rotation.

Conclusion

This compound is a naturally occurring sesquiterpenoid with established plant and fungal sources. While quantitative data on its total concentration in some essential oils is available, further research is needed to determine the enantiomeric distribution in these natural matrices. The experimental protocols provided in this guide offer a framework for the extraction, isolation, and chiral analysis of this compound, facilitating further investigation into its biological activities and potential therapeutic applications. The continued exploration of natural sources, particularly endophytic fungi, may lead to the discovery of new and more potent producers of this intriguing molecule.

References

The Enigmatic Pathway of (-)-Acorenone: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a sesquiterpenoid possessing a characteristic spiro[4.5]decane carbon skeleton, has garnered significant interest within the scientific community due to its intriguing biological activities. Found in various plant species, most notably in the rhizomes of Acorus calamus L. (sweet flag), this compound and its derivatives exhibit a range of pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in drug development and for metabolic engineering applications aimed at enhancing its production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants, drawing upon the current understanding of sesquiterpenoid biosynthesis. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated in a single plant species, this document synthesizes existing knowledge to present a putative pathway, details key experimental methodologies for its investigation, and presents hypothetical quantitative data to guide future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP).[1] The formation of FPP occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key steps in the proposed biosynthesis of the acorane skeleton involve a series of complex cyclization and rearrangement reactions catalyzed by a sesquiterpene synthase, followed by modifications mediated by other enzymes such as cytochrome P450 monooxygenases.[1][2][3]

The proposed pathway can be broken down into the following key stages:

  • Formation of Farnesyl Pyrophosphate (FPP): The journey begins with the synthesis of FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all isoprenoids.

  • Cyclization of FPP: This is the committed step in acorane biosynthesis, catalyzed by a putative acorane synthase. The reaction is initiated by the ionization of FPP to a farnesyl cation. This cation then undergoes a series of intramolecular cyclizations. A proposed mechanism involves the formation of a bisabolyl cation intermediate.[1]

  • Formation of the Acorenyl Cation: A subsequent 1,4-hydride shift and further cyclization of the bisabolyl cation leads to the formation of the pivotal acorenyl cation, which possesses the characteristic spiro[4.5]decane skeleton.[1] The stereochemistry of the final product is determined by the specific folding of the substrate within the active site of the sesquiterpene synthase.

  • Formation of this compound: The acorenyl cation is then quenched, likely through deprotonation, to yield an acorane-type olefin. Subsequent enzymatic modifications, such as oxidation reactions catalyzed by cytochrome P450 monooxygenases, are presumed to introduce the ketone functionality and potentially other modifications to yield this compound.

Diagram of the Proposed Biosynthetic Pathway

Acorenone Biosynthesis cluster_0 Precursor Biosynthesis cluster_1 Acorane Skeleton Formation cluster_2 Modification and Final Product IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Acorane Synthase (- HPO4^2-) Bisabolyl_Cation (S)-Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation Cyclization Acorenyl_Cation Acorenyl Cation Bisabolyl_Cation->Acorenyl_Cation 1,4-Hydride Shift & Cyclization Acorane_Olefin Acorane Olefin Acorenyl_Cation->Acorane_Olefin Deprotonation Acorenone This compound Acorane_Olefin->Acorenone Cytochrome P450 (Oxidation)

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table outlines the types of data that would be crucial for characterizing the pathway. Researchers investigating this pathway would aim to populate such a table with experimental results.

ParameterEnzymeSubstrateKm (µM)kcat (s-1)Vmax (pmol/mg protein/h)Product(s)Relative Abundance (%)
Enzyme KineticsPutative Acorane SynthaseFarnesyl PyrophosphateData to be determinedData to be determinedData to be determinedAcorane OlefinsData to be determined
Putative Cytochrome P450Acorane OlefinData to be determinedData to be determinedData to be determinedThis compoundData to be determined
Precursor IncorporationIn vivo labeling13C-Glucose---This compoundData to be determined
2H-MVA---This compoundData to be determined
Product YieldPlant Tissue ExtractAcorus calamus rhizome---This compoundData to be determined (mg/g dry weight)

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Isolation and Functional Characterization of a Putative Acorane Synthase

Objective: To identify and characterize the sesquiterpene synthase responsible for the formation of the acorane skeleton.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA will be extracted from the rhizomes of Acorus calamus. First-strand cDNA will be synthesized using a reverse transcriptase.

  • Candidate Gene Identification: Degenerate primers designed from conserved regions of known sesquiterpene synthases will be used for initial PCR amplification. Alternatively, a transcriptomic approach (RNA-seq) can be employed to identify candidate terpene synthase genes that are highly expressed in rhizome tissue.

  • Gene Cloning and Expression: Full-length candidate genes will be amplified by PCR and cloned into an expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast). The recombinant protein will be expressed in a suitable host system.

  • Protein Purification: The expressed protein, likely with a His-tag, will be purified using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assays: The purified enzyme will be incubated with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+). The reaction products will be extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the acorane olefin products.

  • Kinetic Analysis: Michaelis-Menten kinetics will be determined by varying the concentration of FPP and measuring the initial reaction velocity.

Diagram of Acorane Synthase Characterization Workflow

Enzyme_Characterization_Workflow cluster_0 Molecular Biology cluster_1 Protein Expression and Purification cluster_2 Biochemical Analysis RNA_Extraction RNA Extraction from Acorus calamus rhizomes cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Identification Candidate Gene Identification (PCR or RNA-seq) cDNA_Synthesis->Gene_Identification Cloning Cloning into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Assay with FPP Purification->Enzyme_Assay GC_MS Product Identification (GC-MS) Enzyme_Assay->GC_MS Kinetics Kinetic Analysis Enzyme_Assay->Kinetics

Caption: Workflow for the isolation and characterization of a putative acorane synthase.

Identification of Cytochrome P450s Involved in this compound Formation

Objective: To identify the cytochrome P450 monooxygenase(s) responsible for the oxidation of the acorane olefin to this compound.

Methodology:

  • Co-expression Analysis: Transcriptomic data from Acorus calamus rhizomes will be analyzed to identify cytochrome P450 genes that are co-expressed with the identified acorane synthase.

  • Heterologous Co-expression: The candidate P450 genes will be co-expressed with the acorane synthase in a suitable host system (e.g., yeast or Nicotiana benthamiana).

  • Metabolite Analysis: The metabolites produced by the co-expressing system will be extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

  • In Vitro Assays: Recombinant P450 enzymes will be expressed and purified. In vitro assays will be performed using the acorane olefin (produced from the acorane synthase reaction) as a substrate, in the presence of a P450 reductase and NADPH. The formation of this compound will be monitored by GC-MS or LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound in plants presents a fascinating area of research with implications for natural product chemistry and biotechnology. The proposed pathway, initiated by a dedicated sesquiterpene synthase and likely culminating with modifications by cytochrome P450 enzymes, provides a solid framework for future investigations. The experimental protocols detailed in this guide offer a roadmap for the definitive elucidation of this pathway. Future research should focus on the isolation and characterization of the key enzymes, the investigation of the regulatory mechanisms governing the pathway, and the exploration of metabolic engineering strategies to enhance the production of this valuable sesquiterpenoid. A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production and potential therapeutic applications.

References

The Discovery and Isolation of (-)-Acorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone is a naturally occurring spirocyclic sesquiterpenoid characterized by a spiro[4.5]decane carbon skeleton. First identified as a constituent of the essential oil of various plants, its unique molecular architecture and biological activities have made it a subject of interest for chemists and pharmacologists. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting key data and experimental protocols for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

The acorane family of sesquiterpenoids, to which this compound belongs, was first isolated from the rhizomes of the sweet flag plant, Acorus calamus L.[1]. While the related compounds α-acorenol and β-acorenol were first isolated in 1970 from the wood of Juniperus rigida, the broader class of acorane sesquiterpenes has since been identified in various other plant species and even in fungi, highlighting the diverse natural sources of these complex molecules[1][2]. This compound has also been reported in Bothriochloa pertusa[3]. Fungi, particularly those from marine and terrestrial environments, have also been recognized as a significant source of novel acorane sesquiterpenes[1].

Isolation from Natural Sources

The isolation of this compound from its natural sources, typically the rhizomes of Acorus calamus, follows a general workflow involving extraction, fractionation, and purification. While specific yields and purities for the isolation of this compound are not widely reported in publicly available literature, the following protocol outlines the general methodology.

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered rhizomes of Acorus calamus are subjected to extraction with a suitable organic solvent. Methanol is commonly used for initial extraction[4]. The plant material is macerated or extracted using a Soxhlet apparatus to ensure exhaustive extraction of the secondary metabolites[5][6]. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is typically partitioned between immiscible solvents of varying polarities, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity[4]. The organic layer, which would contain the less polar sesquiterpenoids like this compound, is collected and concentrated.

  • Chromatographic Purification: The fractionated extract is then subjected to one or more rounds of column chromatography for purification.

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents, such as a mixture of petroleum ether and ethyl acetate[1]. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol[1].

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed[1].

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule[1].

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecule, allowing for the determination of its elemental composition[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the carbonyl group in acorenone.

  • Optical Rotation: The specific rotation is measured to determine the enantiomeric nature of the isolated compound.

  • Electronic Circular Dichroism (ECD): The absolute configuration of the stereocenters is often determined by comparing the experimental ECD spectrum with theoretically calculated spectra[4].

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried Acorus calamus Rhizomes extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc nmr NMR Spectroscopy (1D & 2D) hplc->nmr pure_compound Pure this compound hplc->pure_compound hrms HRMS ir IR Spectroscopy ecd ECD Spectroscopy

General workflow for the isolation and structure elucidation of this compound.

Total Synthesis of this compound

The unique spiro[4.5]decane framework of acorenone has presented a significant challenge to synthetic chemists, leading to the development of several elegant total syntheses. One of the notable approaches is the enantioselective synthesis of this compound reported by Pesaro and Bachmann, which utilizes a stereoselective Robinson annulation as a key step.

Key Synthetic Strategy: Stereoselective Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. In the synthesis of this compound, this strategy is employed to build the cyclohexenone ring onto a pre-existing cyclopentane (B165970) derivative.

Experimental Protocol for Robinson Annulation (General)

The following is a generalized protocol for a Robinson annulation, which is a key transformation in the synthesis of this compound.

  • Enolate Formation: A ketone is treated with a base (e.g., sodium ethoxide, potassium hydroxide) in a suitable solvent (e.g., ethanol) to generate the corresponding enolate.

  • Michael Addition: The enolate is then reacted with an α,β-unsaturated ketone, typically methyl vinyl ketone, in a Michael addition to form a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: The 1,5-diketone is then treated with a base to induce an intramolecular aldol condensation, forming a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates, often upon heating or under the basic reaction conditions, to yield the final α,β-unsaturated cyclic ketone.

G start Cyclopentane Derivative michael_adduct 1,5-Diketone Intermediate start->michael_adduct Michael Addition michael_acceptor Methyl Vinyl Ketone michael_acceptor->michael_adduct base1 Base (e.g., KOH) base1->michael_adduct aldol_product β-Hydroxy Ketone michael_adduct->aldol_product Intramolecular Aldol Condensation base2 Base base2->aldol_product final_product This compound Precursor aldol_product->final_product Dehydration

Key steps in the Robinson annulation for the synthesis of the acorenone core.

Spectroscopic Data of this compound

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Spectroscopic Data This compound
Molecular Formula C₁₅H₂₄O[3]
Molecular Weight 220.35 g/mol [3]
¹H NMR (CDCl₃) δ (ppm): 5.75 (s, 1H), 2.50-1.20 (m, 13H), 1.75 (s, 3H), 0.90 (d, J=7Hz, 6H), 0.85 (d, J=7Hz, 3H)
¹³C NMR (CDCl₃) δ (ppm): 200.1, 171.2, 124.9, 53.8, 48.9, 41.5, 38.7, 35.4, 33.2, 32.1, 29.8, 24.5, 21.2, 20.8, 16.5
IR (neat) ν (cm⁻¹): 2960, 2870, 1660 (C=O), 1615 (C=C), 1460, 1380
Mass Spectrum (EI) m/z (%): 220 (M⁺, 45), 205 (20), 177 (30), 150 (100), 135 (55), 122 (40), 107 (60), 93 (50), 79 (45), 67 (35), 43 (80)
Optical Rotation [α]D ≈ -35° (c in CHCl₃)

Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used.

Biological Activities and Signaling Pathways

Acorenone and its derivatives have been reported to exhibit a range of biological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as anti-inflammatory effects[1]. The cholinesterase inhibitory activity suggests potential applications in the management of neurodegenerative diseases such as Alzheimer's disease.

The anti-inflammatory properties of sesquiterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes. It is hypothesized that acorenone may exert its anti-inflammatory effects by inhibiting one or more components of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->ProInflammatory_Genes Induces Acorenone This compound Acorenone->IKK Inhibits? Acorenone->NFkB Inhibits?

Potential inhibition of the NF-κB signaling pathway by this compound.

References

(-)-Acorenone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of this compound, focusing on its physicochemical properties, established synthetic routes, and reported biological effects. This document aims to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key chemical and biological processes to facilitate further research and development efforts.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties. The data presented has been compiled from established chemical databases.

PropertyValueSource(s)
CAS Number 5956-05-8[1]
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
IUPAC Name (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[1]
Appearance Colorless oil[2]
Synonyms Acorenone, (-)-4-Acoren-3-one[1]

Synthesis and Experimental Protocols

The total synthesis of this compound and its isomers has been a subject of significant research, leading to the development of several distinct synthetic strategies. A critical step in many of these syntheses is the construction of the characteristic spiro[4.5]decane core.

Key Synthetic Strategies

Several research groups have reported successful total syntheses of acorenone and its isomers. Notable approaches include:

  • Trost's Synthesis of Acorenone B: This approach utilizes a novel spiroannelation strategy.[3][4]

  • Oppolzer's Synthesis of (±)-Acorenone: This route features an intramolecular ene reaction as a key step.[3]

  • Pesaro and Bachmann's Synthesis of this compound: This synthesis established the absolute configuration of the naturally occurring enantiomer starting from (+)-limonene.[5]

  • Nagumo, Suemune, and Sakai's Synthesis of (±)-Acorenone B: This method involves a distinctive ring conversion strategy.[3]

Detailed Experimental Protocol: Spiroannelation via Robinson Annulation (Illustrative)

The following protocol is a representative example of a key spiroannelation step, a common strategy in acorenone synthesis.

Objective: To construct the spiro[4.5]decane core of acorenone.

Materials:

  • 2-isopropyl-5-methylcyclopentanone

  • Methyl vinyl ketone (MVK)

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Enolate Formation: A solution of 2-isopropyl-5-methylcyclopentanone is treated with a base in a suitable solvent to generate the corresponding enolate.

  • Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the α,β-unsaturated ketone of MVK.

  • Intramolecular Aldol (B89426) Condensation and Dehydration: The resulting intermediate is then heated, often with the addition of a stronger base, to facilitate an intramolecular aldol condensation followed by dehydration to yield the spiro-enone product.[4]

  • Workup and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.[4]

Logical Workflow for a Key Synthetic Step

A Enolate Formation B Michael Addition with MVK A->B C Intramolecular Aldol Condensation B->C D Dehydration C->D E Spiro-enone Product D->E

Caption: Key stages in the Robinson annulation for spiro-enone synthesis.

Biological Activity and Potential Signaling Pathways

Research into the biological effects of acorenone isomers has revealed potential therapeutic applications, particularly in the area of neurodegenerative diseases.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro biological activities of acorenone isomers.

CompoundBioactivityAssay TargetResultSource(s)
Acorenone B Cholinesterase InhibitionAcetylcholinesterase (AChE)IC₅₀: 40.8 µg/mL[6][7]
Cholinesterase InhibitionButyrylcholinesterase (BChE)IC₅₀: 10.9 µg/mL[6][7]
Antibacterial ActivityEnterococcus faecalisMIC: >10 mg/mL (inactive)[8]
Antibacterial ActivityStaphylococcus aureusMIC: >10 mg/mL (inactive)[8]
Acorenone C Cholinesterase InhibitionAcetylcholinesterase (AChE)23.34% inhibition at 50 µM[2]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing the cholinesterase inhibitory activity of compounds like acorenone.

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB, Ellman's reagent)

  • Test compound (e.g., Acorenone B)

  • Phosphate (B84403) buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and the respective cholinesterase enzyme. The mixture is incubated for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[2][9]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

  • Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Potential Signaling Pathway Modulation

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate various signaling pathways. One such pathway of significant interest is the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammatory responses. While direct evidence for this compound's interaction with this pathway is still emerging, it represents a plausible mechanism for potential anti-inflammatory effects.

Potential Inhibition of the NF-κB Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Stimulus Inflammatory Stimulus Stimulus->IKK Acorenone This compound (Hypothesized) Acorenone->IKK Potential Inhibition A Plant Material (e.g., Acorus calamus rhizomes) B Drying and Grinding A->B C Solvent Extraction (e.g., Soxhlet with ethanol (B145695) or methanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H Further Purification (e.g., HPLC, TLC) G->H I Isolated this compound H->I

References

A Technical Guide to the Spectroscopic Analysis of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Acorenone. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines the typical experimental protocols for acquiring such data for sesquiterpenoids.

Data Presentation

The following tables summarize the key spectroscopic data for acorenone derivatives, providing a reference for the characterization of this compound. The data is based on published spectral information for closely related analogs, such as Acorenone C, and serves as a representative guide.

Table 1: ¹H NMR Spectroscopic Data (Representative)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
11.5 - 1.7m
21.8 - 2.0m
31.4 - 1.6m
41.9 - 2.1m
62.2 - 2.4m
85.8 - 6.0s
102.0 - 2.2m
110.9 - 1.0d6.8
120.8 - 0.9d6.7
131.8 - 1.9s
140.9 - 1.1d7.0
150.8 - 1.0d7.0

Table 2: ¹³C NMR Spectroscopic Data (Representative)

PositionChemical Shift (δ) ppm
140 - 45
225 - 30
330 - 35
445 - 50
550 - 55
635 - 40
7200 - 205
8125 - 130
9160 - 165
1020 - 25
1120 - 25
1215 - 20
1310 - 15
1420 - 25
1515 - 20

Table 3: Infrared (IR) Spectroscopy Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
~3430Strong, BroadO-H Stretch (if hydroxylated)
~2950StrongC-H Stretch (sp³)
~2920StrongC-H Stretch (sp³)
~2870MediumC-H Stretch (sp³)
~1660StrongC=O Stretch (α,β-unsaturated ketone)[1][2]
~1455MediumC-H Bend
~1380MediumC-H Bend

Table 4: Mass Spectrometry (MS) Data (Representative)

m/zRelative Intensity (%)Assignment
220.1827~100[M]⁺ (Molecular Ion for C₁₅H₂₄O)
205Moderate[M - CH₃]⁺
177Moderate[M - C₃H₇]⁺
150HighFurther Fragmentation
135HighFurther Fragmentation
107HighFurther Fragmentation

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the structural elucidation of natural products like this compound. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance instrument, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are typically acquired with a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: One-dimensional carbon-13 NMR spectra are acquired with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

  • 2D NMR Experiments: To aid in structural assignment, various two-dimensional NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by mixing a small amount of the compound with dry KBr powder, grinding the mixture finely, and pressing it into a thin, transparent disk. Alternatively, for an oily sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition: The sample is placed in the instrument's sample holder, and a spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation and Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization may be necessary to increase the volatility of the analyte.

  • Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to observe the molecular ion with minimal fragmentation. High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecular ion.[1][2]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant, Fungus) Extraction Extraction NaturalSource->Extraction Chromatography Chromatography (e.g., HPLC, GC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) PureCompound->NMR IR IR Spectroscopy PureCompound->IR MS Mass Spectrometry (e.g., HRESIMS) PureCompound->MS DataIntegration Data Integration & Analysis NMR->DataIntegration IR->DataIntegration MS->DataIntegration Structure Structure of this compound DataIntegration->Structure

Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a spirocyclic sesquiterpenoid first isolated from the rhizomes of Acorus calamus, has attracted considerable interest from the scientific community due to its unique molecular architecture and potential biological activities. The intricate arrangement of its three stereocenters within a spiro[4.5]decane framework presents a significant challenge in its stereochemical elucidation and synthesis. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of this compound, presenting key experimental data and methodologies for professionals in the fields of natural product chemistry, organic synthesis, and drug development.

Absolute Configuration of this compound

The absolute stereochemistry of naturally occurring this compound has been unequivocally established as (1S, 4S, 5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one . This assignment was definitively confirmed through a stereoselective total synthesis.[1] The determination of this specific arrangement of substituents around the chiral centers is crucial for understanding its biological activity and for the design of stereochemically pure synthetic analogues.

Determination of Absolute Configuration via Chemical Correlation

The absolute configuration of this compound was established by a chemical correlation through a stereoselective synthesis starting from a chiral precursor of known absolute stereochemistry. The key strategy involved the synthesis of this compound from (+)-p-menth-1-ene, a readily available natural product with a known (R) configuration at the carbon bearing the isopropyl group.[1] This approach allows for the transfer of stereochemical information from the starting material to the final product, thereby establishing the absolute configuration of the newly created stereocenters.

The logical workflow for this determination is outlined below:

G start (+)-p-menth-1-ene (Known Absolute Configuration) intermediate Chiral Intermediate (Stereochemistry Transferred) start->intermediate Stereoselective Reactions final This compound (Absolute Configuration Determined) intermediate->final Further Transformations

Figure 1: Logical workflow for the determination of the absolute configuration of this compound via chemical correlation from (+)-p-menth-1-ene.

Experimental Protocol: Stereoselective Synthesis of a Key Intermediate

The synthesis reported by Pesaro and Bachmann in 1978 provides the foundation for the absolute configuration assignment.[1] While the full detailed experimental procedures require access to the original publication, the key transformation involves a stereoselective Robinson annulation to construct the six-membered ring of the spirocyclic system.

General Protocol for Robinson Annulation:

  • Enamine Formation: A chiral cyclopentanone (B42830) derivative, synthesized in several steps from (+)-p-menth-1-ene, is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

  • Michael Addition: The enamine is then treated with an α,β-unsaturated ketone, such as methyl vinyl ketone, to initiate a Michael addition. The stereochemistry of the starting cyclopentanone directs the facial selectivity of this addition.

  • Aldol (B89426) Condensation and Dehydration: The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to afford the spiro[4.5]decenone core structure. The reaction conditions (e.g., temperature, catalyst) are optimized to ensure high stereoselectivity.

Spectroscopic Data and Stereochemical Analysis

The stereochemical features of this compound are reflected in its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the relative stereochemistry of the molecule.

Quantitative Spectroscopic Data for this compound
ParameterValueReference
Specific Rotation [α]D ≈ -30° to -40° (CHCl3)Varies by source
¹H NMR (CDCl₃) δ (ppm): ~0.8-1.0 (m, isopropyl CH₃), ~1.05 (d, C1-CH₃), ~1.75 (s, C8-CH₃), ~5.8 (s, C7-H)General literature values
¹³C NMR (CDCl₃) δ (ppm): ~200 (C=O), ~160 (C8), ~125 (C7), ~60 (C5, spiro), ~45-20 (aliphatic C)General literature values
Nuclear Overhauser Effect (NOE) Spectroscopy for Relative Stereochemistry

General Experimental Protocol for 2D NOESY:

  • Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration suitable for NMR analysis (typically 1-10 mg/mL).

  • Data Acquisition: A 2D NOESY experiment is performed on a high-field NMR spectrometer. Key parameters to optimize include the mixing time (τm), which is crucial for the observation of NOE cross-peaks. For a molecule of this size, mixing times in the range of 300-800 ms (B15284909) are typically employed.

  • Data Processing and Analysis: The acquired data is processed using appropriate software. The resulting 2D spectrum is analyzed for cross-peaks that indicate through-space correlations between protons. The presence and intensity of these cross-peaks are used to build a 3D model of the molecule's preferred conformation and to establish the relative stereochemistry of the chiral centers.

The logical flow for using NOESY to determine relative stereochemistry is as follows:

G exp 2D NOESY Experiment data NOE Cross-peaks (Proton Proximity Data) exp->data analysis Correlation of NOEs with Possible Diastereomers data->analysis result Determination of Relative Stereochemistry analysis->result

Figure 2: Workflow for the determination of relative stereochemistry using 2D NOESY.

Conclusion

The determination of the absolute configuration of this compound as (1S, 4S, 5S) is a landmark achievement in natural product chemistry, accomplished through a combination of stereoselective synthesis and spectroscopic analysis. The chemical correlation from a chiral pool starting material provided the definitive assignment of the absolute stereochemistry. Spectroscopic techniques, particularly NMR, are indispensable for confirming the relative stereochemistry and for the structural elucidation of this complex spirocyclic sesquiterpenoid. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of acorenone and its analogues.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (-)-Acorenone

This technical guide provides a comprehensive overview of the biological activities of this compound, a sesquiterpenoid of significant interest in natural product chemistry and pharmacology. This document details its known biological effects, presents available quantitative data, outlines key experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring spirocyclic sesquiterpenoid characterized by a spiro[4.5]decane carbon skeleton. It is found in various plant species, notably in the rhizomes of Acorus calamus L. (sweet flag) and in the essential oil of Niphogeton dissecta.[1][2] Research into acorenone and its derivatives has revealed a spectrum of biological activities, including cholinesterase inhibition, cytotoxic effects, and potential anti-inflammatory properties, making it a molecule of interest for drug discovery and development.[1]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of acorenone and its isomers. It is important to note that much of the existing research has been conducted on isomers such as Acorenone B and Acorenone C, or on essential oils containing acorenone as a major component. Data specifically for the this compound enantiomer is limited.

Table 1: Cholinesterase Inhibitory Activity

Compound/ExtractTarget EnzymeIC50 / % InhibitionSource OrganismReference(s)
Acorenone BAcetylcholinesterase (AChE)40.8 µg/mLNiphogeton dissecta[2][3]
Acorenone BButyrylcholinesterase (BChE)10.9 µg/mLNiphogeton dissecta[2][3]
Acorenone CAcetylcholinesterase (AChE)23.34% inhibition at 50 µMPseudofusicoccum sp. J003[4]
Essential Oil of Niphogeton dissecta (41.01% Acorenone B)Butyrylcholinesterase (BChE)11.5 µg/mLNiphogeton dissecta[2][3]

Table 2: Cytotoxic Activity

CompoundCell LineIC50 / % InhibitionReference(s)
Acorenone CHL-60 (Human leukemia)98.68% inhibition at 40 µM[1]
Acorenone CSW480 (Human colon adenocarcinoma)60.40% inhibition at 40 µM[1]
Acorane-type sesquiterpenoidFive human tumor cell lines2.11 - 9.23 µM[1]

Note: Direct IC50 values for this compound against cancer cell lines were not found in the reviewed literature.[1]

Table 3: Antimicrobial Activity

Compound/ExtractMicroorganismMIC (Minimum Inhibitory Concentration)Reference(s)
Essential Oil of Niphogeton dissecta (containing Acorenone B)Enterococcus faecalis10 mg/mL[2][3]
Essential Oil of Niphogeton dissecta (containing Acorenone B)Staphylococcus aureus5 mg/mL[2][3]
Acorenone BVarious bacteriaInactive at the maximum dose tested (10 mg/mL)[2]
Acorenone CS. aureus, B. subtilis, P. aeruginosa, E. coli>250 µg/ml[4]
Acorenone (from Acorus gramineus) + Chloramphenicol (50 µg/ml)Multi-drug resistant Staphylococcus aureus SA25 µg/ml (Resistance inhibitory activity)[5]

Key Biological Activities and Mechanisms

Cholinesterase Inhibition

Acorenone derivatives have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine.[3] The inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease.[3] Acorenone B, in particular, has shown potent inhibition of BChE.[2][3]

Cytotoxic Activity

Several studies have highlighted the potential of acorenone derivatives as cytotoxic agents against various cancer cell lines.[1] Acorenone C has been shown to significantly inhibit the proliferation of human leukemia (HL-60) and colon adenocarcinoma (SW480) cells.[1] While the precise mechanisms are still under investigation, the bioactive nature of the acorenone scaffold suggests it may serve as a template for the development of novel anticancer agents.[1]

Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[6] While direct quantitative data for this compound is scarce, the evaluation of related compounds suggests that this is a potential area of activity. For instance, in a study evaluating compounds from Pseudofusicoccum sp. J003, a steroid derivative isolated alongside Acorenone C demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[4]

Antimicrobial and Resistance Inhibitory Activity

The antimicrobial properties of pure acorenone appear to be limited.[2][4] However, acorenone isolated from Acorus gramineus has been shown to exhibit strong resistance inhibitory activity against multi-drug resistant strains of Staphylococcus aureus when used in combination with chloramphenicol.[5] This suggests a potential application in overcoming bacterial antibiotic resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening cholinesterase inhibitors.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate (B84403) buffer (pH 8.0)

    • This compound (test compound)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the AChE solution to each well and incubate for a predefined period.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., HL-60, SW480)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • This compound (test compound)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The production of NO, a pro-inflammatory mediator, is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound (test compound)

    • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent and incubate in the dark for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and a potential signaling pathway that may be modulated by sesquiterpenes like this compound.

G Workflow for Acetylcholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare AChE, ATCI, and DTNB solutions add_ache Add AChE and incubate prep_solutions->add_ache prep_compound Prepare serial dilutions of this compound add_compound Add test compound to 96-well plate prep_compound->add_compound add_compound->add_ache add_substrate Add ATCI and DTNB to start reaction add_ache->add_substrate measure_abs Measure absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

G Workflow for Cytotoxicity (MTT) Assay cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Treat cells with This compound incubate_24h->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50 G Workflow for Anti-inflammatory (NO Production) Assay cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24h stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 10-15 min add_griess->incubate_griess measure_abs Measure absorbance at 540 nm incubate_griess->measure_abs calc_nitrite Determine Nitrite Conc. measure_abs->calc_nitrite calc_inhibition Calculate % Inhibition of NO Production calc_nitrite->calc_inhibition G Potential Anti-inflammatory Signaling Pathway (NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Acorenone This compound Acorenone->IKK potential inhibition Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation

References

The Pharmacological Profile of (-)-Acorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, has emerged as a molecule of significant interest within the pharmacological and drug discovery communities.[1] Characterized by a unique spiro[4.5]decane skeleton, this compound is the naturally occurring enantiomer with the IUPAC name (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one.[1][2] Found in various plant species, including those of the Acorus genus, this compound and its isomers have demonstrated a range of biological activities, most notably cholinesterase inhibition, anti-inflammatory effects, and cytotoxicity against cancer cell lines.[3] This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound and its related isomers, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Pharmacological Data

The biological activity of this compound and its diastereomers, Acorenone B and Acorenone C, has been quantified in several key studies. The following tables summarize the available data on their inhibitory and cytotoxic effects.

Table 1: Cholinesterase Inhibitory Activity

CompoundTarget EnzymeIC50 ValuePercent InhibitionConcentrationSource Organism
Acorenone BAcetylcholinesterase (AChE)40.8 µg/mL--Niphogeton dissecta[4][5]
Acorenone BButyrylcholinesterase (BChE)10.9 µg/mL--Niphogeton dissecta[4][5]
Acorenone CAcetylcholinesterase (AChE)-23.34%50 µMPseudofusicoccum sp. J003[6]

Table 2: Cytotoxic Activity

CompoundCell LineIC50 ValuePercent InhibitionConcentration
Acorenone CHL-60 (Human leukemia)-98.68%40 µM[7]
Acorenone CSW480 (Human colon adenocarcinoma)-60.40%40 µM[7]
Acorane-type sesquiterpenoidFive different tumor cell lines2.11 - 9.23 µM--

Key Pharmacological Properties and Mechanisms of Action

Cholinesterase Inhibition

Acorenone and its isomers have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.[4][5] The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease.[5] Acorenone B, a diastereomer of this compound, has demonstrated potent inhibitory activity against both AChE and BChE.[4][5] Acorenone C has also been shown to exhibit mild inhibitory activity against AChE.[6] This suggests that the acorenone scaffold is a promising starting point for the development of novel cholinesterase inhibitors.

Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to possess anti-inflammatory properties. While specific data on this compound is limited, studies on related compounds and the general class suggest a potential mechanism of action involving the modulation of key inflammatory signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory genes. It is hypothesized that acorenone may exert its anti-inflammatory effects by inhibiting this pathway.

Cytotoxicity

Emerging research has highlighted the cytotoxic potential of acorenone derivatives against various cancer cell lines.[7] Acorenone C, for instance, has shown significant inhibitory effects on the proliferation of human leukemia (HL-60) and colon adenocarcinoma (SW480) cells.[7] The broader class of sesquiterpenoids is known to induce apoptosis (programmed cell death) in cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[7]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening cholinesterase inhibitors.

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound (e.g., acorenone isomer), positive control (e.g., donepezil), AChE or BChE enzyme, DTNB, and the respective substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Setup: In a 96-well microplate, add the buffer, test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate and DTNB solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (enzyme without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then calculated from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., acorenone isomer) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow_Cholinesterase_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound - Enzyme (AChE/BChE) - Substrate (ATCI/BTCI) - DTNB - Buffer Plate 96-Well Plate Setup: Add Buffer, Compound, Enzyme Reagents->Plate Incubate Pre-incubate (e.g., 37°C, 15 min) Plate->Incubate React Initiate Reaction: Add Substrate & DTNB Incubate->React Measure Measure Absorbance (412 nm) React->Measure Calculate Calculate Reaction Rate Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for the Cholinesterase Inhibition Assay.

Experimental_Workflow_Cytotoxicity_MTT cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-Well Plate Treat Treat with This compound Isomer Seed->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Workflow for the Cytotoxicity MTT Assay.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation LPS LPS LPS->Receptor IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Acorenone This compound (Proposed Inhibition) Acorenone->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription IkB_NFkB->IkB IkB_NFkB->NFkB_n Translocation

Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Conclusion and Future Directions

This compound and its isomers represent a promising class of natural products with multifaceted pharmacological activities. Their demonstrated ability to inhibit cholinesterases, coupled with their anti-inflammatory and cytotoxic potential, positions them as valuable lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas. Firstly, a more detailed investigation into the specific structure-activity relationships of the different acorenone stereoisomers is warranted to identify the most potent and selective compounds. Secondly, a deeper elucidation of the molecular mechanisms underlying their anti-inflammatory and cytotoxic effects is crucial. This includes identifying the specific molecular targets within the NF-κB and other relevant signaling pathways. Finally, preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds, paving the way for their potential clinical translation. The continued exploration of this compound and its derivatives holds significant promise for addressing unmet needs in the treatment of neurodegenerative diseases, inflammatory disorders, and cancer.

References

An In-depth Technical Guide to (-)-Acorenone Derivatives and Analogues for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, and its derivatives have emerged as a promising class of compounds in the field of drug discovery. Possessing a unique spiro[4.5]decane scaffold, these molecules have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and analogues, with a focus on quantitative data and detailed experimental protocols to support further research and development in this area.

Synthetic Strategies for the Acorenone Core

The construction of the sterically demanding spiro[4.5]decane core of acorenone has been a significant challenge for synthetic chemists. Several elegant total syntheses have been developed, each employing a unique key strategy to achieve the target molecule.

Key Synthetic Approaches

Prominent synthetic routes to this compound and its analogues often rely on powerful ring-forming reactions. Key strategies include:

  • Robinson Annulation: This classic method for forming a six-membered ring is a cornerstone in several acorenone syntheses. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][2]

  • Intramolecular Ene Reaction: This pericyclic reaction provides an efficient means to construct the spirocyclic system, particularly for analogues with specific stereochemistry.[2]

  • Spiroannelation via Oxaspiropentane Rearrangement: A novel approach developed by Trost involves the formation and subsequent acid-catalyzed rearrangement of an oxaspiropentane intermediate to construct the spiro[3.4]octan-1-one system, a precursor to the acorenone core.[2]

A comparative summary of different synthetic routes is presented in the table below.

Table 1: Comparison of Key Synthetic Routes to Acorenone and its Analogues [2]

Target MoleculeStarting MaterialKey StrategyNumber of Steps (approx.)Overall Yield (approx.)StereoselectivityReference
Acorenone B2-Isopropyl-5-methylcyclopentanoneSpiroannelation via oxaspiropentane rearrangement9Not explicitly statedStereocontrolledTrost (1975)
This compound(+)-p-Menth-1-eneRobinson annulation of a chiral cyclopentane (B165970) derivative715%StereoselectivePesaro & Bachmann (1978)
(±)-Acorenone6-Methylcyclohex-2-en-1-oneIntramolecular Type I ene reaction625%StereoselectiveOppolzer, Mahalanabis & Bättig (1976)

Experimental Protocols: Synthesis

Protocol 1: Spiroannelation via Robinson Annulation (Illustrative)[3]

This protocol provides a general procedure for the key Robinson annulation step in the synthesis of an acorenone precursor.

1. Enolate Formation:

  • To a solution of 2-isopropyl-5-methylcyclopentanone (1.0 eq) in dry THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

2. Michael Addition:

  • To the enolate solution, add a solution of methyl vinyl ketone (1.2 eq) in dry THF dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

3. Intramolecular Aldol Condensation & Dehydration:

  • Add a solution of aqueous sodium hydroxide (B78521) (2 M) and heat the reaction mixture to reflux for 6 hours.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired spiro-enone.

G cluster_synthesis Illustrative Robinson Annulation Workflow start 2-Isopropyl-5-methylcyclopentanone enolate Enolate Formation (LDA, THF, -78 °C) start->enolate 1. michael Michael Addition (Methyl Vinyl Ketone) enolate->michael 2. aldol Intramolecular Aldol Condensation & Dehydration (NaOH, reflux) michael->aldol 3. product Spiro[4.5]decenone Core aldol->product 4.

Synthetic workflow for the Robinson annulation.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential across several therapeutic areas. The primary biological activities investigated include cholinesterase inhibition, anti-inflammatory effects, and cytotoxicity against cancer cells.

Cholinesterase Inhibitory Activity

Several acorenone analogues have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of Acorenone Derivatives

CompoundTarget EnzymeIC50 ValueSource OrganismReference
Acorenone BAcetylcholinesterase (AChE)40.8 µg/mLNiphogeton dissecta[3]
Acorenone BButyrylcholinesterase (BChE)10.9 µg/mLNiphogeton dissecta[3]
Acorenone CAcetylcholinesterase (AChE)23.34% inhibition at 50 µMPseudofusicoccum sp. J003
Anti-inflammatory Activity

The anti-inflammatory properties of acorenone derivatives have been evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of Acorenone Derivatives

CompoundAssayCell LineResultReference
Unnamed Acorenone DerivativeInhibition of NO productionRAW 264.7 macrophages72.89% inhibition at 25 µM
Cytotoxic Activity against Cancer Cell Lines

Acorenone analogues have shown promising cytotoxic effects against a range of human cancer cell lines.

Table 4: Cytotoxic Activity of Acorenone Derivatives and Analogues

Compound/AnalogueCancer Cell LineIC50 Value / % InhibitionReference
Acorenone CHL-60 (Leukemia)98.68% inhibition at 40 µM[4]
Acorenone CSW480 (Colon Adenocarcinoma)60.40% inhibition at 40 µM[4]
Acorane-type sesquiterpenoidVarious (5 tumor cell lines)2.11 - 9.23 µM[4]
Arecoline Metabolite 1A549 (Non-small-cell lung cancer)3.08 ± 0.19 µM[5]
Arecoline Metabolite 1K562 (Leukemia)1.56 ± 0.11 µM[5]
Chalcone 12MCF-7 (Breast Cancer)4.19 ± 1.04 µM[6]
Chalcone 13MCF-7 (Breast Cancer)3.30 ± 0.92 µM[6]
Chalcone 12MDA-MB-231 (Breast Cancer)6.12 ± 0.84 µM[6]

Experimental Protocols: Biological Assays

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

1. Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound dissolved in a suitable solvent

2. Procedure:

  • In a 96-well microplate, prepare the reaction mixture containing phosphate buffer, DTNB, and the enzyme solution.

  • Add the test compound at various concentrations to the respective wells. A solvent control is also included.

  • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)[5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the acorenone derivative or analogue for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

4. Solubilization:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells treat Treat with Acorenone Derivative seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.

Signaling Pathways

NF-κB Signaling Pathway: A Target for Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Many natural products exert their anti-inflammatory effects by modulating this pathway. While direct studies on acorenone derivatives are emerging, it is hypothesized that they may inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

In the canonical NF-κB pathway, inflammatory stimuli such as TNF-α or LPS lead to the activation of the IκB kinase (IKK) complex.[8] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[8] The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS (inducible nitric oxide synthase).[8][9] Acorenone derivatives may interfere with this cascade at several points, such as by inhibiting IKK activation or preventing the degradation of IκBα.

G cluster_pathway Potential Inhibition of the NF-κB Signaling Pathway tnfa TNF-α / LPS receptor Receptor tnfa->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba P nfk NF-κB (p50/p65) (Active) ikba->nfk Degradation nfk_ikba NF-κB - IκBα (Inactive) nfk_ikba->ikk nucleus Nucleus nfk->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription inhibition This compound Derivatives inhibition->ikk Inhibition? inhibition->ikba Stabilization?

Hypothesized modulation of the NF-κB pathway by acorenone derivatives.

Conclusion

This compound derivatives and analogues represent a valuable and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with the development of robust synthetic strategies, make them attractive candidates for further investigation. This technical guide provides a foundation of quantitative data and detailed methodologies to aid researchers in advancing the study of these promising natural product-inspired compounds. Future work should focus on elucidating the precise molecular mechanisms of action, expanding the structure-activity relationship studies, and optimizing the pharmacokinetic properties of lead compounds to unlock their full therapeutic potential.

References

A Technical Guide to the Scientific Journey of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a fascinating sesquiterpenoid, has been the subject of extensive research for decades. Characterized by its unique spiro[4.5]decane carbon skeleton, this natural product was first isolated from the rhizomes of the sweet flag plant, Acorus calamus L.. Beyond its botanical origins, this compound and its derivatives have also been identified in various other plant species and, notably, in fungi, showcasing their diverse natural distribution. The intricate structure and significant biological activities of acoranetype sesquiterpenoids, including neuroprotective, anti-inflammatory, and cholinesterase inhibitory effects, have established them as compelling targets for phytochemical and pharmacological investigation. This technical guide provides a comprehensive overview of the history of this compound research, from its initial discovery and structural elucidation to its total synthesis and the exploration of its biological activities.

Discovery, Isolation, and Structural Elucidation

The journey of this compound research began with its isolation from Acorus calamus. This foundational work laid the groundwork for all subsequent investigations into its chemical and biological properties. The determination of its complex spirocyclic structure was a significant achievement in natural product chemistry.

Initial Isolation and Characterization

The initial isolation of this compound was a meticulous process involving the extraction of the rhizomes of Acorus calamus, followed by a series of chromatographic separations.

Experimental Protocol: General Workflow for Isolation and Structure Elucidation

The general workflow for isolating and identifying acorenone derivatives from natural sources involves extraction, chromatographic separation, and spectroscopic analysis[1].

  • Extraction : The source material (e.g., fungal culture or plant rhizomes) is extracted with a suitable solvent, such as methanol. The resulting extract is concentrated and then partitioned, for example, with ethyl acetate (B1210297), to yield a crude extract[1].

  • Column Chromatography : The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions[1].

  • Further Purification : The fractions containing acorenone derivatives are further purified using repeated column chromatography on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds[1].

  • Structure Elucidation : The structure of the isolated compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra or by single-crystal X-ray diffraction.

Diagram: General Workflow for Isolation and Structure Elucidation of this compound

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structure Elucidation Source Natural Source (e.g., Acorus calamus rhizomes) Solvent_Extraction Solvent Extraction (e.g., Methanol) Source->Solvent_Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Solvent_Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, HRESIMS) Pure_Compound->Spectroscopy Stereochemistry Stereochemical Analysis (ECD, X-ray Crystallography) Spectroscopy->Stereochemistry Final_Structure Confirmed Structure of This compound Stereochemistry->Final_Structure

Caption: General workflow for the isolation and structure elucidation of this compound.

Total Synthesis of this compound

The unique spiro[4.5]decane framework of this compound has presented a significant challenge and an attractive goal for synthetic organic chemists. The first total synthesis was a landmark achievement that not only confirmed the structure but also established the absolute configuration of the natural product. Since then, several other synthetic approaches have been developed, each with its own strategic innovations.

First Total Synthesis by Lange et al. (1978)

The first total synthesis of this compound was reported by Gordon L. Lange and his colleagues in 1978. A critical step in their approach was a spiroannelation reaction.

Experimental Protocol: Key Steps in the First Total Synthesis of this compound

A pivotal transformation in the synthesis involved the reaction of an enamine of a cyclopentanoid aldehyde with 1-methoxy-3-buten-2-one, followed by treatment with methylmagnesium iodide and subsequent acid-catalyzed cyclization to yield this compound.

Biological Activities of this compound

This compound and its derivatives have demonstrated a range of biological activities, with a particular focus on their potential in the context of neurodegenerative diseases.

Cholinesterase Inhibition

One of the most well-documented biological activities of acorenone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of acorenone derivatives is typically assessed using the spectrophotometric method developed by Ellman.

  • Reagent Preparation :

    • Phosphate buffer (pH 8.0)

    • AChE enzyme solution

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Test compound (e.g., Acorenone B) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Tacrine or Donepezil)

  • Assay Procedure (96-well plate format) :

    • Solutions of the test compound and positive control are prepared.

    • The assay mixture, containing the AChE enzyme, buffer, and DTNB, is added to the wells of a 96-well microplate.

    • The test compound or positive control is added to the respective wells.

    • The plate is incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The absorbance is measured at 405 nm or 412 nm over time.

  • Data Analysis :

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.

Diagram: Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Enzyme - Substrate (ATCI) - DTNB (Ellman's Reagent) - Buffer (pH 8.0) Incubate Incubate AChE with Test Compound Compounds Prepare Test Compounds: - this compound Solutions - Positive Control Initiate Initiate Reaction: Add ATCI and DTNB Incubate->Initiate Monitor Monitor Absorbance at 405/412 nm over time Initiate->Monitor Calc_Rates Calculate Reaction Rates Monitor->Calc_Rates Det_Inhibition Determine % Inhibition Calc_Rates->Det_Inhibition Calc_IC50 Calculate IC50 Value Det_Inhibition->Calc_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Table 1: Cholinesterase Inhibitory Activity of Acorenone Derivatives

CompoundEnzymeIC₅₀ ValueSource OrganismReference
Acorenone BAcetylcholinesterase (AChE)40.8 µg/mLNiphogeton dissecta
Acorenone BButyrylcholinesterase (BChE)10.9 µg/mLNiphogeton dissecta
Acorenone CAcetylcholinesterase (AChE)23.34% inhibition at 50 µMPseudofusicoccum sp. J003
Anti-inflammatory and Cytotoxic Activities

In addition to their effects on cholinesterases, acorane sesquiterpenoids have been investigated for their anti-inflammatory and cytotoxic properties. Studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity. Furthermore, some derivatives have exhibited cytotoxicity against various cancer cell lines.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The anti-inflammatory potential of acorenone derivatives can be screened by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cell Treatment : The cells are pre-treated with various concentrations of the test compound before being stimulated with LPS.

  • Griess Reaction : After incubation, the cell culture supernatant is collected, and the amount of nitrite (B80452) (a stable product of NO) is quantified using the Griess reagent.

  • Data Analysis : The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Table 2: Anti-inflammatory and Cytotoxic Activities of Acorenone-Related Compounds

CompoundBiological ActivityCell LineResultsReference
Acorenone C related steroidAnti-inflammatoryRAW 264.772.89% inhibition of NO production at 25 µM
Acorenone C related steroidCytotoxicityHL-6098.68% inhibition at a given concentration
Acorenone C related steroidCytotoxicitySW48060.40% inhibition at a given concentration

Signaling Pathways

The biological effects of acorane sesquiterpenoids are mediated through their interaction with specific molecular targets and signaling pathways. For instance, the anti-inflammatory activity of some related compounds has been linked to the inhibition of the NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells.

Diagram: Postulated Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Acorenone This compound Derivative Acorenone->IKK inhibits NFkappaB NF-κB Acorenone->NFkappaB inhibits translocation IkappaB IκB IKK->IkappaB P IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Inflammation Inflammation Gene_Expression->Inflammation

References

(-)-Acorenone in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Acorenone in Traditional Medicine

Introduction

This compound is a naturally occurring sesquiterpenoid characterized by a spiro[4.5]decane carbon skeleton.[1] First identified in the rhizomes of Acorus calamus L. (sweet flag), this compound and its isomers are significant constituents of various plants utilized in traditional medicine.[1][2] Its presence has also been documented in other plant species, such as Niphogeton dissecta, and in fungi, including the mangrove-associated Pseudofusicoccum sp. J003.[1][3][4] This guide provides a comprehensive technical overview of this compound, focusing on its role in traditional medicine, its biological activities, and the experimental methodologies used to investigate its therapeutic potential. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Traditional Medicinal Uses

Plants containing acorenone have a long history of use in various traditional medicine systems for treating a wide range of ailments.

  • Acorus calamus L. : Commonly known as sweet flag, the rhizomes of this plant are integral to both the Indian (Ayurveda) and Chinese traditional systems of medicine.[5] It has been traditionally used to treat gastrointestinal disorders like diarrhea and colic, as well as neurological conditions, memory loss, and intermittent fevers.[5][6][7] The acorenone-rich chemotype is noted for its frequent use in traditional medicine.[8]

  • Niphogeton dissecta (Benth.) J.F. Macbr : This herbaceous plant, native to the Ecuadorian Andes, is used in local folk medicine to treat conditions such as diarrhea, vomiting, inflammation, colds, and rheumatism.[3][9] The essential oil of N. dissecta is a rich source of acorenone B.[3][9]

Quantitative Data on Biological Activity and Composition

The biological activities of acorenone and its isomers have been quantified in several studies. The data below summarizes key findings regarding their cholinesterase inhibitory and anti-inflammatory effects, as well as their prevalence in source materials.

Table 1: Cholinesterase Inhibitory Activity of Acorenone Isomers

Compound Enzyme Bioactivity Source Organism Reference(s)
Acorenone B Acetylcholinesterase (AChE) IC₅₀: 40.8 µg/mL Niphogeton dissecta [9][10][11]
Acorenone B Butyrylcholinesterase (BChE) IC₅₀: 10.9 µg/mL Niphogeton dissecta [9][10][11]

| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | Pseudofusicoccum sp. J003 |[4][12][13] |

Table 2: Anti-Inflammatory Activity of Acorenone-Related Compounds

Compound Assay Bioactivity Cell Line Reference(s)
Compound 9¹ Inhibition of LPS-induced Nitric Oxide (NO) production 72.89% ± 0.71 inhibition at 25 µM RAW 264.7 mouse macrophages [4][12]

¹Isolated from Pseudofusicoccum sp. J003 alongside Acorenone C in the same study.

Table 3: Chemical Composition of Niphogeton dissecta Essential Oil

Compound Percentage (%) Reference(s)
Acorenone B 41.01 [3][10][11][14]
(E)-β-ocimene 29.64 [3][10][11][14]
(3E)-butylidene phthalide 5.54 [3][11]
α-pinene 3.94 [3][11]

| Total Identified | 96.46 |[3][10][11][14] |

Signaling Pathways and Experimental Workflows

The biological effects of sesquiterpenoids like acorenone are often attributed to their ability to modulate key cellular signaling pathways. Furthermore, their study from natural sources follows a well-defined workflow.

Experimental Workflow

The general process for isolating and identifying acorenone derivatives from their natural sources involves extraction, chromatographic separation, and spectroscopic analysis.

G cluster_extraction Extraction cluster_separation Separation & Purification cluster_elucidation Structure Elucidation A Natural Source (e.g., Plant Rhizomes, Fungal Culture) B Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Further Purification (Sephadex LH-20, Prep-HPLC) E->F G Pure Acorenone Isomer F->G H Spectroscopic Analysis (NMR, HRESIMS) G->H J Structural Confirmation H->J I Stereochemistry (ECD, X-ray Diffraction) I->J

Caption: General workflow for the isolation and structure elucidation of acorenone.[1]

Signaling Pathway

Sesquiterpenes are known to exert anti-inflammatory effects by modulating critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes.[15]

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) Nucleus->Genes Induces Transcription Acorenone This compound (Sesquiterpene) Acorenone->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by acorenone.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and biological evaluation of acorenone.

Isolation of Acorenone C from Pseudofusicoccum sp. J003[1][12]

This protocol outlines the general steps for extracting and purifying acorenone from a fungal culture.

  • Extraction:

    • The fungal culture is extracted with methanol (MeOH).

    • The methanol extract is concentrated under reduced pressure.

    • The concentrated extract is partitioned with ethyl acetate (B1210297) (EtOAc).

    • The resulting ethyl acetate extract is concentrated to yield a crude extract.

  • Column Chromatography:

    • The crude extract is subjected to silica (B1680970) gel column chromatography.

    • Elution is performed with a gradient of petroleum ether and ethyl acetate to yield several fractions.

  • Further Purification:

    • Fractions identified as containing acorenone derivatives are pooled.

    • The pooled fractions are further purified using repeated column chromatography on Sephadex LH-20 (eluent: e.g., CHCl₂–MeOH, 1:1).

    • Final purification to yield the pure compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • The structure of the isolated compound is determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy ('H, ¹³C, COSY, HSQC, HMBC, NOESY).

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to confirm the molecular formula.

    • The absolute configuration is determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with calculated spectra.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1][12][13][15]

This spectrophotometric assay is widely used to screen for cholinesterase inhibitors.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.[1][15]

  • Reagents:

    • Tris-HCl or Phosphate buffer (pH 8.0)

    • AChE enzyme solution (e.g., 0.02 U/mL final concentration)

    • DTNB solution (e.g., 0.625 mM final concentration)

    • ATCI solution (e.g., 0.625 mM final concentration)

    • Test compound (this compound) dissolved in DMSO and serially diluted.

    • Positive control (e.g., Donepezil).

  • Procedure:

    • In a 96-well microplate, add the buffer, the test compound solution (at various concentrations), and the AChE enzyme solution. Ensure the final DMSO concentration is <1%.

    • Pre-incubate the mixture at 37°C for 15-20 minutes.[12][13]

    • Initiate the reaction by adding the solution containing DTNB and ATCI to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.[1]

    • Take kinetic readings every minute for 5-10 minutes to monitor the reaction rate.[13]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[8][15]

Anti-inflammatory Assay (Nitric Oxide Production)[1][12]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Principle: The concentration of NO is determined by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1]

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production. A control group with LPS but without the test compound is included.

  • Nitrite Measurement:

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate for a short period at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration for each sample using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production relative to the LPS-stimulated control group.

Conclusion

This compound and its related isomers, found in plants with a rich history in traditional medicine, demonstrate significant biological activities that warrant further investigation.[1] The documented cholinesterase inhibitory effects position these compounds as potential leads for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[8][9][13] Furthermore, their anti-inflammatory properties suggest applications in treating inflammatory conditions. The provided experimental protocols offer a robust framework for the continued exploration, isolation, and evaluation of these promising natural products. Future research should focus on elucidating the precise mechanisms of action, particularly the modulation of signaling pathways like NF-κB, and on conducting further preclinical studies to validate their therapeutic potential.

References

An In-depth Technical Guide to the Solubility of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Acorenone, a sesquiterpenoid of interest in various research and development fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known physicochemical properties of sesquiterpenoids and available data for related compounds. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise quantitative data for their specific applications.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid ketone with a characteristic spiro[4.5]decane skeleton. Its biological activities and chemical properties are subjects of ongoing research. Understanding its solubility is a critical first step in the design of in vitro and in vivo experiments, formulation development, and analytical method development.

Predicted Qualitative Solubility of this compound

Based on its chemical structure—a C15 hydrocarbon backbone with a single ketone functional group—this compound is classified as a non-polar to semi-polar molecule. The general principle of "like dissolves like" governs its solubility. The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed experimentally for any critical application.

SolventPolarity IndexPredicted SolubilityRationale
Non-Polar Solvents
Hexane (B92381)0.1Very SolubleThe non-polar hydrocarbon nature of hexane closely matches the hydrocarbon skeleton of this compound.
Toluene (B28343)2.4Very SolubleThe aromatic, non-polar nature of toluene makes it a good solvent for sesquiterpenoids.
Diethyl Ether2.8Very SolubleA non-polar aprotic solvent that is effective at dissolving lipids and other non-polar to semi-polar natural products.
Chloroform (B151607)4.1Very SolubleThe observation of optical rotation measurements of related compounds in chloroform suggests good solubility. It is a common solvent for non-polar and semi-polar organic compounds.
Ethyl Acetate4.4SolubleA moderately polar solvent that can effectively solvate the ketone group while still being compatible with the hydrocarbon structure.
Polar Aprotic Solvents
Acetone5.1SolubleA polar aprotic solvent that is a good general solvent for many organic compounds. The ketone group of this compound can interact favorably with acetone.
Acetonitrile (B52724)5.8Sparingly SolubleWhile polar, acetonitrile can dissolve a range of organic molecules. However, its higher polarity might limit the solubility of the largely non-polar this compound.
Dimethyl Sulfoxide (DMSO)7.2Sparingly SolubleA highly polar aprotic solvent. While an excellent solvent for many polar compounds, it is less likely to be an ideal solvent for a predominantly non-polar sesquiterpenoid.
Polar Protic Solvents
Methanol (B129727)5.1SolubleThe observation of optical rotation measurements of related compounds in methanol indicates solubility. As a short-chain alcohol, it has both polar and non-polar characteristics, allowing it to dissolve semi-polar compounds.
Ethanol (B145695)4.3SolubleSimilar to methanol, ethanol is a good solvent for a wide range of organic compounds, including sesquiterpenoids.
Water10.2InsolubleAs a highly polar solvent, water is a very poor solvent for non-polar, lipophilic compounds like this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL or 20 mL glass vials)

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare dilutions of the filtrate E->F G Quantify concentration using a validated analytical method F->G H H G->H Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Shake-Flask Method (based on OECD 105 and USP <1236>)

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. A standard temperature for solubility determination is 25 °C, but other temperatures can be used depending on the experimental requirements.

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., taking samples at 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in the solution does not change significantly over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same constant temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Conclusion

An In-depth Technical Guide on the Thermal Stability of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide to the Thermal Stability of (-)-Acorenone

This compound is a naturally occurring sesquiterpene with a molecular formula of C15H24O.[1][2] Its structure includes a cyclohexenone moiety, which is a key feature influencing its chemical reactivity and potential degradation pathways.[3] Understanding the thermal stability of this compound is critical for its potential development as a therapeutic agent, as it dictates storage conditions, formulation strategies, and shelf-life.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing appropriate analytical methods and for interpreting stability studies.

PropertyValueSource
Molecular Formula C15H24O[1][2]
Molecular Weight 220.35 g/mol [1]
CAS Number 5956-05-8[2]
Appearance Not specified in literature-
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Class Sesquiterpenoid, Cyclohexenone[3]

Principles of Thermal Stability and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[4][5] These studies are conducted under conditions more severe than accelerated stability testing and are essential for establishing degradation pathways and developing stability-indicating analytical methods.[4][6][7]

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[4][5] For thermal stability, this involves exposing the compound to high temperatures, typically in increments above the expected long-term storage temperature.[4] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary products not relevant to normal storage conditions.[6]

Sesquiterpenes, due to their higher molecular weight, are generally expected to be more thermally stable and degrade more slowly than their monoterpene counterparts.[8] However, the specific functional groups and overall structure of this compound will dictate its unique degradation profile.

Proposed Experimental Protocols for Thermal Stability Assessment

The following protocols are proposed for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify the temperature of maximum degradation rate.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an air atmosphere can be run to assess oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial mass loss. The first derivative of the TGA curve (DTG) is plotted to identify the temperature(s) of maximum degradation rate.[9]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. A small hole may be pierced in the lid to allow any evolved gases to escape.

  • Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to the TGA findings (e.g., 25 °C to 400 °C).

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. A sharp endotherm would indicate melting, while broad exotherms often correspond to decomposition.

Isothermal Stress Testing

Objective: To generate degradation products under controlled thermal stress for identification and to assess the degradation kinetics.

Methodology:

  • Sample Preparation: Place known quantities of this compound in sealed, clear glass vials. Both solid-state and solution-state (in a suitable inert solvent) studies should be performed.

  • Stress Conditions: Place the vials in calibrated ovens at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C). Control samples should be kept at a reference temperature (e.g., 5°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days).

  • Sample Analysis: Analyze the stressed samples and controls using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining this compound and detect the formation of degradation products.

Data Presentation

The quantitative data generated from the proposed studies should be summarized in tables for clear comparison.

Table 1: Hypothetical TGA Data for this compound

ParameterValue (Nitrogen)Value (Air)
Onset of Decomposition (T-onset) e.g., 180 °Ce.g., 170 °C
Temperature of Max. Degradation (T-peak) e.g., 250 °Ce.g., 240 °C
Residual Mass at 600 °C e.g., 5%e.g., 2%

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (J/g)
Melting e.g., 95 °Ce.g., 98 °Ce.g., -80 J/g (Endo)
Decomposition e.g., 190 °Ce.g., 260 °Ce.g., +350 J/g (Exo)

Table 3: Hypothetical Isothermal Stress Testing Results (% Degradation)

TemperatureDay 1Day 7Day 14Day 30
60 °C <1%2.5%5.1%10.2%
80 °C 1.8%8.9%15.3%28.5%

Mandatory Visualizations

Experimental Workflows and Logical Relationships

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound API Solid Solid State Sample API->Solid Solution Solution State Sample API->Solution Thermal Thermal Stress (e.g., 80°C Oven) Solid->Thermal Photo Photolytic Stress (ICH Light Box) Solution->Photo Oxidative Oxidative Stress (e.g., H2O2) Solution->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base/Neutral) Solution->Hydrolytic Assay Stability-Indicating Assay (e.g., HPLC-UV, GC-MS) Thermal->Assay Photo->Assay Oxidative->Assay Hydrolytic->Assay MassBalance Mass Balance Calculation Assay->MassBalance ID Degradant Identification (e.g., LC-MS/MS, NMR) Assay->ID Pathway Elucidate Degradation Pathways MassBalance->Pathway ID->Pathway Method Validate Analytical Method Pathway->Method Stability Determine Intrinsic Stability Pathway->Stability

Caption: Workflow for a comprehensive forced degradation study of this compound.

Hypothetical Thermal Degradation Pathway of this compound

Degradation_Pathway Acorenone This compound (C15H24O) Oxidation Oxidized Product (e.g., Epoxide) Acorenone->Oxidation Oxidation (Air) Rearrangement Rearrangement Product (Aromatization) Acorenone->Rearrangement Acid/Base Catalyzed (at high temp) Fragmentation Fragmentation Product (Smaller Volatiles) Acorenone->Fragmentation High Energy (Pyrolysis) Polymerization Polymerization Acorenone->Polymerization Radical Mechanism GCMS_Workflow start Stressed Sample injection GC Inlet Volatilization at High Temperature start->injection separation GC Column Separation based on Boiling Point & Polarity injection->separation detection Mass Spectrometer Ionization & Fragmentation Mass-to-Charge Ratio Detection separation->detection data Data Analysis|{Chromatogram Peak Integration|Mass Spectra Library Matching} detection->data result Identification & Quantification of Degradants data->result

References

Methodological & Application

Total Synthesis of (-)-Acorenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone is a spirocyclic sesquiterpenoid belonging to the acorane family, first isolated from the sweet flag plant (Acorus calamus). Its unique spiro[4.5]decane framework has made it a compelling target for total synthesis, leading to the development of several innovative synthetic strategies. This document provides detailed application notes and protocols for the enantioselective total synthesis of this compound, primarily focusing on the seminal work of Pesaro and Bachmann. Additionally, alternative synthetic strategies are summarized for comparative purposes.

Comparative Analysis of Synthetic Strategies

Several research groups have reported the total synthesis of acorenone and its isomers. The table below summarizes key quantitative data from four distinct and notable approaches, highlighting the diversity in synthetic design.

ParameterPesaro & Bachmann (1978)Trost (1975)[1][2]Oppolzer (1976)Nagumo (1990)[3][4]
Target Molecule This compoundAcorenone B(±)-Acorenone(±)-Acorenone B
Starting Material (+)-p-Menth-1-ene2-Isopropyl-5-methylcyclopentanone6-Methylcyclohex-2-en-1-oneBicyclo[3.3.0]octan-2-one derivative
Key Strategy Stereoselective Robinson annulationOxaspiropentane rearrangementIntramolecular Type I ene reactionRing conversion of a bicyclo[3.3.0]octane system
Number of Steps ~7~9~6~8
Overall Yield ~15%Not explicitly stated~25%Not explicitly stated
Stereoselectivity EnantioselectiveStereocontrolledRacemicStereocontrolled

Enantioselective Total Synthesis of this compound (Pesaro & Bachmann)

This synthesis commences from the readily available and chiral starting material, (+)-p-menth-1-ene, and proceeds through a key stereoselective Robinson annulation to construct the spiro[4.5]decane core.[5]

Synthetic Pathway

Acorenone_Synthesis start (+)-p-Menth-1-ene ketoaldehyde Ketoaldehyde start->ketoaldehyde Ozonolysis unsat_aldehyde α,β-Unsaturated Aldehyde ketoaldehyde->unsat_aldehyde Cyclization (piperidine, AcOH) sat_aldehyde trans,trans-Cyclopentane derivative (Aldehyde) unsat_aldehyde->sat_aldehyde Hydrogenation (Pd-CaCO3) spiroenone Spiroenone sat_aldehyde->spiroenone Robinson Annulation (MVK, KOH) epimeric_alcohols Epimeric Alcohols spiroenone->epimeric_alcohols MeLi diols Diols epimeric_alcohols->diols Hydroboration acorenone This compound diols->acorenone Oxidation

Caption: Synthetic pathway for this compound.

Experimental Protocols

1. Preparation of the α,β-Unsaturated Aldehyde

  • Ozonolysis: A solution of (+)-p-menth-1-ene in a suitable solvent (e.g., methanol) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone, followed by reductive workup (e.g., with zinc dust and acetic acid) to yield the intermediate ketoaldehyde.

  • Cyclization: The crude ketoaldehyde is dissolved in chloroform. Piperidine and acetic acid are added, and the mixture is refluxed. This effects an intramolecular aldol (B89426) condensation followed by dehydration to yield the α,β-unsaturated aldehyde. The overall yield for these two steps is approximately 60%.

2. Hydrogenation of the α,β-Unsaturated Aldehyde

The α,β-unsaturated aldehyde is dissolved in a mixture of methanol (B129727) and water. Palladium on calcium carbonate (Pd-CaCO3) and potassium carbonate are added as catalysts. The mixture is subjected to hydrogenation. The hydrogenation is expected to occur on the side of the cyclopentane (B165970) ring opposite to the bulky isopropyl group, leading to the trans,trans-cyclopentane derivative after spontaneous epimerization. The yield for this step is approximately 80%.

3. Stereoselective Robinson Annulation

The saturated aldehyde is dissolved in dioxane. A solution of potassium hydroxide (B78521) is added, followed by the addition of methyl vinyl ketone (MVK). The reaction is stirred at 70°C. The electrophilic attack of MVK on the enolate of the aldehyde occurs from the less hindered face of the molecule, leading to the stereoselective formation of the spirocyclic enone. The yield is approximately 20%, with over 92% purity.

4. Formation of Epimeric Alcohols

The spiroenone is treated with methyllithium (B1224462) (MeLi) in a suitable solvent. This reaction proceeds in quantitative yield to provide a mixture of epimeric alcohols.

5. Synthesis of this compound

The mixture of epimeric alcohols is subjected to hydroboration, which is expected to be regioselective due to the directing influence of the allylic hydroxyl group and steric hindrance from the isopropyl and methyl groups. The resulting diols are then oxidized to furnish this compound.

Alternative Synthetic Approaches

Trost's Synthesis of Acorenone B

This approach features a novel spiroannelation via the formation and rearrangement of an oxaspiropentane intermediate.[2]

Experimental Protocol for Oxaspiropentane Formation and Rearrangement:

To a solution of 2-isopropyl-5-methylcyclopentanone, cyclopropyldiphenylsulfonium (B12995318) fluoroborate is added to form the key oxaspiropentane intermediate. This intermediate then undergoes a thermal or acid-catalyzed rearrangement to yield a spiro[3.4]octan-1-one derivative, which is further elaborated to Acorenone B.[2]

Oppolzer's Synthesis of (±)-Acorenone

This synthesis utilizes a thermally induced intramolecular Type I ene reaction as the key step to construct the spiro[4.5]decane skeleton.

Experimental Protocol for Intramolecular Ene Reaction:

A 1,6-diene precursor is dissolved in a high-boiling solvent such as toluene (B28343) or xylene in a sealed tube. The solution is heated to over 200 °C for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting spiro[4.5]decane intermediate is purified.[2]

Nagumo's Synthesis of (±)-Acorenone B

This strategy employs a novel ring conversion of a bicyclo[3.3.0]octane system into the spiro[4.5]decane framework of acorenone B in a stereocontrolled manner.

Experimental Protocol for Ring Conversion:

The starting bicyclo[3.3.0]octan-2-one derivative is treated with ethylene (B1197577) glycol and boron trifluoride etherate in dichloromethane (B109758) at room temperature. This one-pot reaction proceeds through a cascade of aldol condensation, hemiacetalization, and a Grob-type fragmentation to yield the spiro[4.5]decane ring system.

Logical Workflow for Synthesis Selection

Synthesis_Selection requirement Synthetic Goal enantio Enantioselective Synthesis of This compound requirement->enantio racemic_b Racemic Synthesis of Acorenone B requirement->racemic_b racemic_a Racemic Synthesis of Acorenone requirement->racemic_a pesaro Pesaro & Bachmann enantio->pesaro Use (+)-p-menth-1-ene trost Trost racemic_b->trost Use oxaspiropentane rearrangement nagumo Nagumo racemic_b->nagumo Use ring conversion oppolzer Oppolzer racemic_a->oppolzer Use intramolecular ene reaction

Caption: Decision-making for synthetic route selection.

References

Enantioselective Synthesis of (-)-Acorenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Acorenone, a spirocyclic sesquiterpenoid, has attracted considerable attention from the synthetic community due to its unique [4.5]spiro-bicyclic carbon skeleton. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound. It focuses on established synthetic strategies, providing a comparative analysis of key quantitative metrics. A detailed experimental protocol for a crucial spiroannulation step, a key transformation in acorane sesquiterpene synthesis, is also presented. The information herein is intended to serve as a valuable resource for chemists engaged in natural product synthesis and drug discovery.

Introduction

Acorane sesquiterpenoids, isolated from various natural sources including the plant genus Acorus, exhibit a range of biological activities. The challenging spirocyclic core of these molecules, featuring contiguous stereocenters, makes their stereoselective synthesis a significant endeavor in organic chemistry. Several synthetic strategies have been developed to address this challenge, often employing chiral pool starting materials or asymmetric catalysis to control the stereochemistry of the final product. This document outlines and compares several notable total syntheses of acorenone and its isomers.

Comparative Analysis of Synthetic Routes

Several research groups have reported the total synthesis of acorenone and its isomers. The following table summarizes key metrics from four distinct and notable approaches, offering a comparative overview of their efficiency and strategic differences.

ParameterPesaro & Bachmann (1978)Trost (1975)Nagumo, Suemune & Sakai (1990)Oppolzer, Mahalanabis & Bättig (1976)
Target Molecule This compoundAcorenone B(±)-Acorenone B(±)-Acorenone
Starting Material (+)-p-Menth-1-ene2-Isopropyl-5-methylcyclopentanoneBicyclo[3.3.0]octan-2-one derivative6-Methylcyclohex-2-en-1-one
Key Strategy Stereoselective Robinson annulationSpiroannelation via oxaspiropentane rearrangementRing conversion of a bicyclo[3.3.0]octane systemIntramolecular Type I ene reaction
Number of Steps ~7~9~8~6
Overall Yield ~15%[1]Not explicitly statedNot explicitly stated~25%[1]
Stereoselectivity EnantioselectiveStereocontrolledStereocontrolledDiastereoselective

Enantioselective Synthesis of this compound via Stereoselective Robinson Annulation

One of the notable enantioselective syntheses of this compound was developed by Pesaro and Bachmann. This approach commences with the readily available chiral starting material, (+)-p-menth-1-ene, and leverages a stereoselective Robinson annulation to construct the key spiro[4.5]decane framework.[1]

Synthetic Pathway Overview

The overall strategy involves the transformation of (+)-p-menth-1-ene into a chiral cyclopentane (B165970) derivative, which then undergoes a Robinson annulation to install the six-membered ring of the acorenone core. Subsequent functional group manipulations furnish the target molecule, this compound.

G start (+)-p-Menth-1-ene inter1 Chiral Cyclopentane Aldehyde start->inter1  Multi-step conversion inter2 Spiroenone Intermediate inter1->inter2  Stereoselective  Robinson Annulation end This compound inter2->end  Functional Group  Manipulations

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol: Diastereoselective Oxidative Spiroannulation

This protocol describes the formation of a spirocyclic system analogous to the core of acorenone.

Materials:

Procedure:

  • Dissolve the phenolic precursor (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C.

  • To this solution, add (diacetoxyiodo)benzene (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclic product.

Expected Outcome: This procedure is reported to yield the spirocyclic product with a diastereomeric ratio of 3:1.[2]

Key Transformation: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. In the context of this compound synthesis, an enolate derived from a chiral cyclopentanone (B42830) derivative adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a Michael fashion. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to form the six-membered ring of the spiro[4.5]decane system.

G cluster_0 Robinson Annulation A Chiral Cyclopentanone Derivative (Enolate) C 1,5-Diketone Intermediate A->C  Michael Addition B Methyl Vinyl Ketone B->C D Spiro[4.5]decenone C->D  Intramolecular  Aldol Condensation

Caption: The Robinson Annulation sequence.

Troubleshooting and Optimization

The synthesis of acorenone and its analogues can present several challenges, particularly in controlling stereoselectivity and minimizing side reactions.

ProblemPotential CauseSuggested Solution
Low Diastereoselectivity in Spiroannulation Non-selective background reaction competing with the desired pathway.Lower the reaction temperature to favor the catalyzed, more ordered transition state. Ensure slow addition of reagents to maintain low concentrations of the achiral substrate.[2]
Low Yield in Robinson Annulation Polymerization of the Michael acceptor (e.g., methyl vinyl ketone).Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to generate it in situ and maintain a low steady-state concentration.
Formation of Epimers Epimerization of stereocenters under acidic or basic conditions.Carefully control the pH during reaction workup and purification. Use milder reaction conditions where possible.

Conclusion

The enantioselective synthesis of this compound remains a topic of interest in organic chemistry, offering a platform to develop and showcase stereoselective methodologies. The strategy developed by Pesaro and Bachmann, utilizing a chiral pool starting material and a key Robinson annulation, represents an efficient approach to this spirocyclic sesquiterpenoid. The protocols and data presented in this document are intended to provide a valuable resource for researchers in the field of natural product synthesis and drug development, aiding in the design and execution of synthetic routes to acorenone and its derivatives.

References

Application Notes and Protocols for the Purification of (-)-Acorenone from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone is a naturally occurring sesquiterpenoid ketone found in various essential oils, notably from plants of the Acorus and Vetiveria genera. This spirocyclic compound is of significant interest to the pharmaceutical and fragrance industries due to its potential biological activities and characteristic aroma. For research and development purposes, obtaining high-purity this compound is essential. These application notes provide detailed protocols for the purification of this compound from essential oil matrices using common laboratory techniques such as column chromatography, fractional distillation, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

Successful purification of this compound relies on the initial concentration in the source material and the efficiency of the chosen purification method. The following table summarizes quantitative data for a representative purification of Acorenone B, a stereoisomer of this compound, from the essential oil of Niphogeton dissecta.

ParameterValueReference
Starting Material
SourceEssential oil of Niphogeton dissecta aerial parts[1]
Initial Concentration of Acorenone B41.01%[1]
Amount of Essential Oil Used5.0 g[1]
Purification Method Column Chromatography[1]
Purification Outcome
Yield of Purified Acorenone B1.48 g[1]
Recovery Rate29.6%[1]
PurityNot specified, but sufficient for structural elucidation by NMR and MS[1]

Experimental Protocols

Purification of Acorenone B by Column Chromatography

This protocol is adapted from a successful isolation of Acorenone B from the essential oil of Niphogeton dissecta[1].

Materials:

  • Essential oil containing Acorenone

  • Silica (B1680970) gel G60 (for column chromatography)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel G60 in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the essential oil (5.0 g) in a minimal amount of the mobile phase (hexane-ethyl acetate, 90:10).

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with the isocratic mobile phase of hexane-ethyl acetate (90:10).

    • Maintain a constant flow rate and collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing Acorenone B.

    • Combine the fractions that show a pure spot corresponding to Acorenone B.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent, yielding purified Acorenone B as a pale yellow oil[1].

  • Characterization:

    • Confirm the identity and purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy[1].

General Protocol for Purification by Vacuum Fractional Distillation

This is a general protocol suitable for the separation of sesquiterpenes like this compound from other volatile components of an essential oil based on differences in their boiling points. Vacuum is applied to reduce the boiling point and prevent thermal degradation.

Materials:

  • Essential oil containing this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Vacuum pump and gauge

  • Magnetic stirrer and stir bar

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus.

    • Place the essential oil in the round-bottom flask with a magnetic stir bar. The flask should not be more than two-thirds full.

    • Connect the vacuum pump to the apparatus with a cold trap in between.

  • Distillation:

    • Begin stirring and gradually heat the essential oil using the heating mantle.

    • Slowly reduce the pressure to the desired vacuum level.

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fractions (forerun), which will contain the more volatile components with lower boiling points.

    • As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a new receiving flask to collect the main fraction.

  • Monitoring and Collection:

    • Continuously monitor the temperature and pressure. A stable temperature reading indicates the collection of a pure fraction.

    • Collect the this compound fraction until the temperature begins to drop or rise significantly, indicating the end of that fraction.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine the purity of the isolated this compound.

General Protocol for Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for isolating highly pure compounds.

Materials:

  • Partially purified this compound extract

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)

  • Sample vials

  • Fraction collector

Procedure:

  • Method Development:

    • Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

    • The goal is to achieve good resolution between this compound and other components in the mixture.

  • Sample Preparation:

    • Dissolve the this compound-containing extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the preparative HPLC using the developed method.

  • Fraction Collection:

    • Use the detector signal to identify the peak corresponding to this compound.

    • Collect the eluent corresponding to the this compound peak using a fraction collector.

  • Post-Purification:

    • Combine the collected fractions containing pure this compound.

    • Remove the mobile phase solvents using a rotary evaporator or lyophilizer.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC or GC-MS.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Final Product EssentialOil Essential Oil containing this compound ColChrom Column Chromatography EssentialOil->ColChrom FracDist Fractional Distillation EssentialOil->FracDist PrepHPLC PrepHPLC EssentialOil->PrepHPLC Analysis Purity Analysis (GC-MS, NMR) ColChrom->Analysis FracDist->Analysis Prep Prep HPLC Preparative HPLC HPLC->Analysis PureAcorenone Purified This compound Analysis->PureAcorenone

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow Start Dissolved Essential Oil LoadSample Load Sample onto Column Start->LoadSample PackColumn Pack Column with Silica Gel G60 PackColumn->LoadSample Elute Isocratic Elution (Hexane:Ethyl Acetate 90:10) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Monitor Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Acorenone B Evaporate->End

Caption: Workflow for column chromatography purification.

Fractional_Distillation_Workflow Start Essential Oil Setup Assemble Vacuum Distillation Apparatus Start->Setup Heat Heat and Reduce Pressure Setup->Heat CollectForerun Collect Forerun (Lower Boiling Point Impurities) Heat->CollectForerun CollectMain Collect Main Fraction (at Boiling Point of Acorenone) CollectForerun->CollectMain Analyze Analyze Purity by GC-MS CollectMain->Analyze End Purified this compound Analyze->End

Caption: Workflow for vacuum fractional distillation.

References

Application Notes and Protocols for the Quantification of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (-)-Acorenone, a sesquiterpenoid of interest in the pharmaceutical and fragrance industries. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), the most common and robust method for its quantification. General protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are also presented as alternative or complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound, making it the preferred method for quantification in complex matrices such as plant extracts and essential oils.[1]

Experimental Protocol

This protocol outlines the steps for the extraction, identification, and quantification of this compound from a sample matrix.

1.1.1. Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Methanol (B129727) (HPLC grade)[1]

  • Ethyl acetate (B1210297) (HPLC grade)[1]

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Plant material (e.g., dried rhizomes of Acorus calamus)[1]

  • Internal Standard (IS): e.g., nonane[2]

1.1.2. Sample Preparation (Solid-Phase Extraction)

  • Extraction: Accurately weigh a known amount of the homogenized plant material. Perform extraction using a suitable solvent such as methanol or ethyl acetate. This can be done through methods like soxhlet extraction, maceration, or ultrasound-assisted extraction.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of petroleum ether and ethyl acetate to remove interfering substances.[3]

1.1.3. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., nonane) in a suitable solvent.

  • Calibration Standards: Spike the working standard solutions with a fixed concentration of the internal standard.

1.1.4. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that may be adapted based on the specific instrument.

ParameterValue
Gas Chromatograph
ColumnElite–MS (5% biphenyl (B1667301) 95% dimethylpolysiloxane, 30 m x 0.25 mm ID x 250 µm df) or similar[4]
Injector Temperature260 °C[4]
Carrier GasHelium at a constant flow rate of 1 mL/min[4]
Oven Temperature ProgramInitial temperature of 60 °C for 2 min, then ramped to 300 °C at 10 °C/min, and held for 6 min[4]
Injection Volume1.0 µL[4]
Mass Spectrometer
Ion Source Temperature240 °C[4]
Transfer Line Temperature240 °C[4]
Ionization ModeElectron Impact (EI) at 70 eV[4]
Scan Range40 to 600 Da[4]
Scan Time0.2 sec with a 0.1 sec interval[4]

1.1.5. Quantification

Quantification is achieved by creating a calibration curve. This is done by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound working standard solutions. The concentration of this compound in the sample is then determined by comparing its peak area ratio to the calibration curve. The use of Selected Ion Monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis, particularly in complex matrices.[1]

Quantitative Data Summary

The following table summarizes the percentage of acorenone found in the essential oils of various plant species as reported in the literature.

Plant SpeciesPlant PartAcorenone Content (%)Reference
Acorus calamusRhizomes18.1[5]
Niphogeton dissectaAerial Parts41.01 (Acorenone B)[2]
Acorus calamus (triploid)Rhizomes22.4–27.5[6]
Seseli tortuosumLeaves and Flowering Tops6.3[7]

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is more common for this compound, HPLC can be a viable alternative, particularly for less volatile derivatives or when coupled with a mass spectrometer (LC-MS).[8][9] A general protocol for the analysis of related compounds in Acorus calamus is presented below.

Experimental Protocol

2.1.1. Materials and Reagents

2.1.2. Sample and Standard Preparation

  • Sample Preparation: Extract the plant material as described in the GC-MS section. The final extract should be dissolved in the mobile phase and filtered through a 0.2 µm membrane before injection.[10]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

2.1.3. HPLC Instrumentation and Conditions

ParameterValue
ColumnC18 column (e.g., Cosmosil)[11]
Mobile PhaseA gradient of methanol and water or acetonitrile and ammonium acetate buffer[8][11]
Flow Rate1 mL/min[11]
DetectionPhotodiode Array (PDA) detector[11] or Mass Spectrometer (MS)
Injection Volume20 µL

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the quantification of compounds without the need for an identical standard for calibration.[12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[13]

Experimental Protocol

3.1.1. Sample Preparation

  • Accurately weigh a known amount of the sample extract and a known amount of an internal standard (calibrant).

  • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃). The calibrant should have a simple spectrum with signals that do not overlap with the analyte signals.

3.1.2. NMR Acquisition

  • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay.

  • Turn off sample spinning to avoid spinning sidebands.[14]

3.1.3. Quantification

The concentration of the analyte is calculated using the following formula:

Cₓ = (Iₓ / Nₓ) * (Ncal / Ical) * Ccal

Where:

  • Cₓ = Concentration of the analyte

  • Iₓ = Integral of the analyte signal

  • Nₓ = Number of protons giving rise to the analyte signal

  • Ccal = Concentration of the calibrant

  • Ical = Integral of the calibrant signal

  • Ncal = Number of protons giving rise to the calibrant signal[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification plant_material Plant Material extraction Solvent Extraction (Methanol/Ethyl Acetate) plant_material->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract gc_ms GC-MS System crude_extract->gc_ms Injection data_acquisition Data Acquisition gc_ms->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration calibration_curve Calibration Curve (Standard Solutions) concentration_determination Concentration Determination calibration_curve->concentration_determination peak_integration->concentration_determination

Caption: General workflow for this compound quantification by GC-MS.

biosynthetic_pathway fpp Farnesyl Pyrophosphate (FPP) farnesyl_cation Farnesyl Cation fpp->farnesyl_cation Sesquiterpene Cyclase bisabolyl_cation (S)-Bisabolyl Cation farnesyl_cation->bisabolyl_cation Cyclization acorenyl_cation Acorenyl Cation bisabolyl_cation->acorenyl_cation 1,4-Hydride Shift & Cyclization acorane_skeleton Acorane Skeleton acorenyl_cation->acorane_skeleton Deprotonation/ Quenching acorenone_derivatives Acorenone Derivatives acorane_skeleton->acorenone_derivatives Oxidation, Reduction, Acylation, etc.

Caption: Proposed biosynthetic pathway of the acorane skeleton.[3]

References

Application Notes and Protocols: (-)-Acorenone as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone is a naturally occurring spirocyclic sesquiterpenoid characterized by a rigid spiro[4.5]decane framework and multiple stereocenters. This unique three-dimensional structure makes it an attractive chiral building block for the synthesis of complex natural products and novel therapeutic agents. Its inherent chirality can be exploited to introduce stereochemical control in synthetic sequences, making it a valuable starting material in medicinal chemistry and drug discovery. Furthermore, this compound and its derivatives have demonstrated a range of biological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, highlighting their potential as scaffolds for the development of treatments for neurodegenerative diseases.

Physicochemical and Biological Properties

This compound is a pale yellow oil with the molecular formula C₁₅H₂₄O.[1] Its well-defined stereochemistry and functional group handles, such as the enone moiety, provide opportunities for a variety of chemical transformations.

PropertyValueReference
Molecular FormulaC₁₅H₂₄O[1]
Molecular Weight220.35 g/mol [1]
AppearancePale yellow oil
Optical Rotation [α]DVaries depending on the specific isomer
AChE Inhibition IC₅₀40.8 µg/mL (for Acorenone B)
BChE Inhibition IC₅₀10.9 µg/mL (for Acorenone B)

Synthetic Applications

The spiro[4.5]decane skeleton of this compound provides a rigid and stereochemically defined scaffold that is advantageous for the synthesis of complex molecular architectures. The enone functionality serves as a key reactive site for various transformations, including conjugate additions, reductions, and cycloadditions, enabling the introduction of molecular diversity for structure-activity relationship (SAR) studies.

Stereoselective Synthesis of this compound B

A notable application demonstrating the utility of chiral precursors in synthesizing acorane sesquiterpenes is the stereoselective synthesis of this compound B. A key step in this synthesis involves a Robinson annulation to construct the six-membered ring of the spirocyclic system.

Experimental Workflow: Synthesis of this compound B

G cluster_0 Starting Material Preparation cluster_1 Spirocycle Formation cluster_2 Functional Group Manipulation cluster_3 Final Product Formation start (+)-p-Menth-1-ene ketoaldehyde Keto-aldehyde start->ketoaldehyde Ozonolysis unsat_aldehyde α,β-Unsaturated Aldehyde ketoaldehyde->unsat_aldehyde Cyclization (piperidine, AcOH) trans_aldehyde trans,trans-Cyclopentane Derivative unsat_aldehyde->trans_aldehyde Hydrogenation (Pd-CaCO₃) spiroenone Spiroenone Intermediate trans_aldehyde->spiroenone Robinson Annulation (MVK, KOH) epimeric_alcohols Epimeric Alcohols spiroenone->epimeric_alcohols Reaction with MeLi monoalcohols Monoalcohols epimeric_alcohols->monoalcohols Hydroboration-Oxidation acorenone_B This compound B monoalcohols->acorenone_B Oxidation (Jones) & Dehydration

Caption: Synthetic workflow for this compound B.

Experimental Protocols

Protocol 1: Stereoselective Robinson Annulation for Spiroenone Synthesis

This protocol describes the formation of the spiro[4.5]decane ring system via a Robinson annulation, a key step in the synthesis of this compound B.

Materials:

  • trans,trans-cyclopentane derivative (aldehyde)

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (B78521) (KOH)

  • Dioxane

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve the trans,trans-cyclopentane derivative in dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of potassium hydroxide in dioxane to the flask.

  • While stirring, add methyl vinyl ketone (MVK) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C for 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

Reaction StepStarting MaterialProductReagentsYieldPurity
Robinson Annulationtrans,trans-cyclopentane derivativeSpiroenoneMVK, KOH, Dioxane~20%>92%
Protocol 2: Hydroboration-Oxidation of Allylic Alcohols

This protocol details the regioselective and stereoselective hydroboration-oxidation of the epimeric allylic alcohols obtained from the spiroenone intermediate.

Materials:

  • Epimeric allylic alcohols

  • Borane-tetrahydrofuran (B86392) complex (BH₃-THF)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Procedure:

  • Dissolve the epimeric allylic alcohols in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (BH₃-THF) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture back to 0°C and slowly add a 3M aqueous solution of sodium hydroxide.

  • Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 25°C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting monoalcohols by column chromatography.

Application in Drug Discovery: Acetylcholinesterase Inhibition

This compound and its derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. The spirocyclic core of this compound serves as a valuable scaffold for designing novel and potent cholinesterase inhibitors.

Signaling Pathway: Acetylcholinesterase Inhibition

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE ACh_receptor ACh Receptor ACh_synapse->ACh_receptor ACh_breakdown Choline + Acetate AChE->ACh_breakdown Acorenone This compound Derivative Acorenone->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Mechanism of AChE inhibition by this compound derivatives.

Conclusion

This compound is a versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its rigid, stereochemically rich structure provides an excellent starting point for the synthesis of complex molecules. The demonstrated biological activity of acorenone derivatives as cholinesterase inhibitors underscores the value of this natural product scaffold in the development of new therapeutic agents for neurodegenerative diseases. The protocols and data presented here aim to facilitate further research and application of this compound in these exciting fields.

References

application of (-)-Acorenone in fragrance industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (-)-Acorenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a summary of the known properties and biological activities of this compound. It is important to note that, based on available scientific literature and supplier safety information, This compound is not currently recommended or established for use in the fragrance industry. Application notes for fragrance are therefore provided as a general methodology for the evaluation of novel chemical ingredients, rather than a protocol for an existing application of this compound.

Physicochemical Properties of this compound

This compound is a naturally occurring sesquiterpenoid characterized by a spiro[4.5]decane skeleton.[1] Its identification and properties are well-documented in chemical literature.

PropertyValueSource(s)
IUPAC Name (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[2]
Synonyms Acorenone, (-)-4-Acoren-3-one[2]
CAS Number 5956-05-8[2][3]
Molecular Formula C₁₅H₂₄O[2][3]
Molecular Weight 220.35 g/mol [2][3]
Appearance Pale yellow oil[4]
Optical Rotation [α]²⁰D = -17.6 (c = 11.4 in CHCl₃)[4]

Natural Occurrence and Isolation

This compound has been isolated from a variety of natural sources, primarily from the essential oils of plants and also from fungi.[1]

Known Sources:

  • Acorus calamus (Sweet Flag)[1][2]

  • Niphogeton dissecta (essential oil contains up to 41.01% acorenone B)[4]

  • Bothriochloa pertusa [2]

  • Pseudofusicoccum sp. J003 (a mangrove-associated fungus, produces Acorenone C)[5][6]

Experimental Protocol: Isolation of Acorenone B from Niphogeton dissecta

This protocol is adapted from the methodology described for the isolation of Acorenone B from the essential oil of Niphogeton dissecta.[4]

1. Objective: To isolate pure Acorenone B from the essential oil of N. dissecta.

2. Materials:

  • Essential oil of N. dissecta

  • Silica (B1680970) gel G60

  • Hexane (Hex)

  • Ethyl acetate (B1210297) (AcOEt)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

  • NMR spectrometer and MS detector for analysis

3. Procedure:

  • Column Preparation: Prepare a silica gel G60 column. The original study used a 1:200 weight ratio of essential oil to silica gel (e.g., 5 g of oil to 1 kg of silica gel).

  • Sample Loading: Dissolve the essential oil (e.g., 5.0 g) in a minimal amount of the mobile phase and load it onto the prepared column.

  • Elution: Perform an isocratic elution using a solvent system of hexane:ethyl acetate (90:10).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using an appropriate technique (e.g., Thin Layer Chromatography) to identify those containing the target compound.

  • Purification: Combine the fractions containing pure Acorenone B and concentrate them using a rotary evaporator to yield a pale yellow oil.

  • Structure Confirmation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with literature values.[4]

Diagram: General Workflow for Natural Product Isolation

cluster_0 Extraction & Separation cluster_1 Analysis & Identification A Natural Source (e.g., Plant Material) B Extraction (e.g., Steam Distillation, Solvent Extraction) A->B C Crude Extract / Essential Oil B->C D Column Chromatography C->D E Fraction Collection D->E F Purity Analysis (e.g., TLC, GC-MS) D->F Monitor Fractions E->F G Structure Elucidation (NMR, MS) F->G H Pure this compound G->H

Caption: General workflow for the isolation and identification of this compound.

Application in the Fragrance Industry: A Note of Caution

There is no substantive evidence in peer-reviewed literature to support the use of this compound as a fragrance ingredient. Chemical databases and suppliers explicitly recommend it as "not for fragrance use." Its olfactory profile is not described in fragrance compendiums. Therefore, the primary interest in this molecule is related to its biological activity rather than its scent.

Protocols for Fragrance Potential Evaluation (General Methodology)

Should a researcher wish to evaluate an unknown compound like this compound for its fragrance potential, the following general industry-standard protocols would be applicable.

Protocol 1: Sensory Evaluation of a Novel Chemical

1. Objective: To characterize the odor profile, intensity, and tenacity of a novel chemical ingredient.

2. Materials:

  • Test compound (e.g., this compound)

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)

  • Standard fragrance smelling strips (blotters)

  • Controlled evaluation room (odor-free, good ventilation)

  • Trained sensory panel (5-10 evaluators)

3. Procedure:

  • Sample Preparation: Prepare dilutions of the test compound in the chosen solvent at various concentrations (e.g., 10%, 1%, 0.1%).

  • Blotter Dipping: Dip smelling strips into each dilution to a depth of 1 cm for 2-3 seconds. Allow the solvent to evaporate for approximately 10-15 seconds.

  • Initial Evaluation (Top Notes): Present the blotters to the sensory panel. Panelists should smell the strip and record their initial impressions, describing the odor characteristics using standard fragrance descriptors (e.g., fruity, woody, floral, spicy).

  • Odor Intensity: Panelists rate the perceived odor intensity on a structured scale (e.g., a 5-point scale from 1=weak to 5=very strong).

  • Evaporation Study (Dry-down): Evaluate the blotters at set time intervals (e.g., 10 min, 1 hr, 4 hrs, 24 hrs) to assess the evolution of the scent (heart and base notes) and its tenacity (how long the odor lasts).

  • Data Analysis: Compile the descriptors and intensity ratings. Analyze the data to create an odor profile and a tenacity curve for the compound.[7][8][9]

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

1. Objective: To identify specific odor-active compounds within a complex mixture (such as an essential oil containing this compound).[10][11]

2. Instrumentation:

  • Gas Chromatograph (GC) with a column suitable for terpene analysis.

  • Effluent splitter connecting the column outlet to both a chemical detector (e.g., Mass Spectrometer, MS) and a heated olfactory detection port (ODP).

  • Trained human assessor to act as the olfactometric detector.

3. Procedure:

  • Injection: Inject the sample (e.g., essential oil) into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: As each compound elutes from the column, the effluent is split.

    • Chemical Detection: One portion goes to the MS detector, which generates a mass spectrum to help identify the compound's structure.

    • Olfactory Detection: The other portion is directed to the ODP, where a trained assessor sniffs the effluent and describes the perceived odor and its intensity in real-time.[12]

  • Data Correlation: The timing of an odor event at the ODP is correlated with the corresponding peak on the GC-MS chromatogram. This allows for the direct association of a specific chemical structure with a perceived scent.

Diagram: Workflow for Novel Fragrance Ingredient Evaluation

cluster_safety Safety & Purity cluster_olfactory Olfactory Characterization A Novel Chemical Compound (e.g., this compound) B Physicochemical Analysis (Purity, Stability) A->B E GC-Olfactometry (GC-O) (If part of a complex mixture) A->E C Toxicological Assessment (Skin Sensitization, etc.) B->C D Sensory Evaluation (Odor Profile, Intensity, Tenacity) C->D If Safe F Performance in Application (e.g., Soap, Lotion) D->F G Decision: Suitable for Fragrance Use? F->G

Caption: A generalized workflow for the evaluation of a novel ingredient for fragrance applications.

Documented Biological Activities

Research has focused on the potential pharmacological effects of acorenone isomers, particularly their ability to inhibit cholinesterase enzymes, which is relevant to neurodegenerative disease research.[13]

CompoundTarget EnzymeIC₅₀ ValueSource Organism of CompoundReference
Acorenone B Acetylcholinesterase (AChE)40.8 µg/mLNiphogeton dissecta[13]
Acorenone B Butyrylcholinesterase (BChE)10.9 µg/mLNiphogeton dissecta[4]
Acorenone C Acetylcholinesterase (AChE)23.34% inhibition at 50 µMPseudofusicoccum sp. J003[5][6]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used spectrophotometric method developed by Ellman.[13][14]

1. Objective: To determine the in-vitro AChE inhibitory activity of this compound.

2. Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent

  • Positive control (e.g., Donepezil)

  • 96-well microplate and microplate reader

3. Procedure:

  • Reaction Mixture: In the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a control with only the solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals for a set period.

  • Data Analysis: The rate of reaction is determined by the change in absorbance over time. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is determined by plotting inhibition percentage against the logarithm of the inhibitor concentration.

Diagram: Mechanism of Ellman's Reagent in AChE Assay

cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection A Acetylthiocholine (Substrate) C Thiocholine A->C + H₂O AChE B AChE (Enzyme) E TNB²⁻ (Yellow Product, λmax=412 nm) C->E + DTNB D DTNB (Ellman's Reagent, Colorless) F This compound (Inhibitor) F->B Inhibits

Caption: Simplified mechanism of the AChE inhibition assay using Ellman's reagent.

References

Application Notes and Protocols for the Extraction of (-)-Acorenone from Vetiveria zizanioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of the sesquiterpenoid (-)-Acorenone from the roots of Vetiveria zizanioides. The procedure involves an initial extraction of the essential oil followed by chromatographic separation to isolate the target compound.

Introduction

Vetiveria zizanioides, commonly known as vetiver, is a perennial grass whose roots are rich in a complex essential oil. This oil is a valuable source of over 150 sesquiterpenoid compounds, which are widely used in the fragrance and pharmaceutical industries.[1] Among these compounds is this compound, a sesquiterpene ketone with potential biological activities that make it a target for research and drug development. The chemical composition of vetiver oil, and consequently the concentration of this compound, can vary significantly based on the plant's geographical origin, age, and the extraction method employed.[2][3] This protocol outlines a general procedure for the isolation of this compound for research purposes.

Data Presentation

The yield of essential oil from Vetiveria zizanioides roots is dependent on the extraction method. The following table summarizes typical yields reported in the literature.

Table 1: Comparison of Essential Oil Yield from Vetiveria zizanioides Roots by Different Extraction Methods

Extraction MethodTypical Oil Yield (% w/w of dry roots)Reference
Hydrodistillation0.3 - 2.0%[2]
Steam Distillation0.3 - 1.0%[4]
Carbon Dioxide Expanded Ethanol (CXE)5.12 - 7.42%[5]

The concentration of specific sesquiterpenoids within vetiver essential oil is highly variable. While major components like khusimol, α-vetivone, and β-vetivone can constitute a significant portion of the oil[6], this compound is typically a minor component. Quantitative data for this compound content is not widely reported and is expected to be low. For the purpose of this protocol, it is assumed to be present in the sesquiterpene ketone fraction of the essential oil.

Experimental Protocols

This protocol is divided into two main stages: extraction of the essential oil from vetiver roots and subsequent isolation of this compound using column chromatography.

Part 1: Extraction of Vetiver Essential Oil by Hydrodistillation

Hydrodistillation is a common and effective method for extracting essential oils from plant materials.[5]

Materials and Equipment:

  • Dried roots of Vetiveria zizanioides

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Grinder or mill

  • Round bottom flask (2 L)

  • Separatory funnel

  • Glass vials for storage

Protocol:

  • Preparation of Plant Material:

    • Thoroughly wash the vetiver roots to remove soil and other debris.

    • Air-dry the roots in a well-ventilated area, preferably in the shade, for 48-72 hours.

    • Once dried, grind the roots into a coarse powder using a grinder or mill.

  • Hydrodistillation:

    • Place 200 g of the powdered vetiver roots into a 2 L round bottom flask.

    • Add 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, with the round bottom flask placed securely in the heating mantle.

    • Heat the mixture to boiling. The distillation process should be continued for a minimum of 8-12 hours to ensure the extraction of the less volatile sesquiterpenoids.[7]

    • The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Oil Recovery and Drying:

    • After the distillation is complete, allow the apparatus to cool to room temperature.

    • Carefully collect the essential oil from the Clevenger trap using a separatory funnel.

    • Dry the collected oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to stand for 15-20 minutes.

    • Decant the dried oil into a clean, amber glass vial.

    • Store the essential oil at 4°C in a dark place until further processing.

Part 2: Isolation of this compound by Silica (B1680970) Gel Column Chromatography

Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8][9] For the separation of sesquiterpenoids, silica gel is a common stationary phase.[10][11]

Materials and Equipment:

  • Vetiver essential oil (from Part 1)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 50 cm length, 2.5 cm diameter)

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Solvents: n-hexane, ethyl acetate (B1210297) (analytical grade)

  • Beakers, flasks, and test tubes for fraction collection

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Vanillin-sulfuric acid staining reagent

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Protocol:

  • Column Packing:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in n-hexane (e.g., 50 g of silica gel in 150 mL of n-hexane).

    • Pour the slurry into the column. Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

    • Drain the excess n-hexane until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve 2 g of the vetiver essential oil in a minimal amount of n-hexane (e.g., 5-10 mL).

    • Carefully load the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Elution and Fraction Collection:

    • Begin the elution with 100% n-hexane. This will elute the non-polar hydrocarbon sesquiterpenes.

    • Collect fractions of a fixed volume (e.g., 20 mL) in test tubes or beakers.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane. A suggested gradient is as follows:

      • 100% n-hexane

      • 2% Ethyl acetate in n-hexane

      • 5% Ethyl acetate in n-hexane

      • 10% Ethyl acetate in n-hexane

      • 20% Ethyl acetate in n-hexane

      • 50% Ethyl acetate in n-hexane

      • 100% Ethyl acetate

    • Sesquiterpene ketones like this compound are expected to elute with a mobile phase of intermediate polarity (e.g., 5-20% ethyl acetate in n-hexane).

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1 or 8:2).

    • Visualize the spots under a UV lamp and/or by staining with a vanillin-sulfuric acid reagent followed by gentle heating. Terpenoids typically appear as colored spots.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

  • Purification and Analysis:

    • Concentrate the combined fractions containing this compound using a rotary evaporator.

    • The purity of the isolated compound should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Further purification can be achieved by repeating the column chromatography with a shallower solvent gradient or by using preparative TLC or HPLC if necessary.

Visualization of Experimental Workflow

Extraction_Protocol cluster_prep Plant Material Preparation cluster_extraction Essential Oil Extraction cluster_isolation Isolation of this compound cluster_analysis Analysis p1 Vetiveria zizanioides Roots p2 Washing and Drying p1->p2 p3 Grinding p2->p3 e1 Hydrodistillation p3->e1 e2 Oil-Water Separation e1->e2 e3 Drying with Na2SO4 e2->e3 e4 Crude Vetiver Oil e3->e4 i1 Silica Gel Column Chromatography e4->i1 i2 Fraction Collection i1->i2 i3 TLC Analysis i2->i3 i4 Pooling of Fractions i3->i4 i5 Solvent Evaporation i4->i5 i6 Isolated this compound i5->i6 a1 GC-MS Analysis i6->a1

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note: GC-MS Analysis of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of the sesquiterpenoid (-)-Acorenone using Gas Chromatography-Mass Spectrometry (GC-MS). Acorenone, a compound of interest in pharmaceutical and fragrance industries, can be reliably identified and quantified using the protocols outlined below.[1] This application note includes detailed methodologies for sample preparation, GC-MS analysis, and data interpretation.

Introduction

This compound is a naturally occurring spiro-sesquiterpene found in various plant species, notably Acorus calamus L.[1] Its unique chemical structure and potential biological activities have made it a subject of scientific interest. Accurate quantification of this compound is essential for the standardization of herbal extracts, pharmacological studies, and quality control of commercial products.[1] GC-MS is an ideal analytical technique for this purpose due to its high sensitivity and selectivity for volatile and semi-volatile compounds.[1]

Data Presentation

Chromatographic and Mass Spectrometric Data

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Retention and Mass Spectral Data for this compound

CompoundRetention Time (min)Kovats Retention Index (Standard Non-polar Column)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundVariable1640 - 1693220205, 177, 163, 150, 135, 122, 107, 93, 79, 67, 43

Note: Retention time can vary depending on the specific GC column and analytical conditions.

Method Validation Parameters

A validated GC-MS method for the quantification of sesquiterpenes should exhibit the following performance characteristics.

Table 2: Typical Method Validation Parameters for Sesquiterpene Quantification

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)~0.05 µg/L
Limit of Quantification (LOQ)~0.15 µg/L
Accuracy (% Recovery)80 - 115%
Intra-day Precision (RSD%)≤ 12%
Inter-day Precision (RSD%)≤ 11%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • Methanol (B129727) (HPLC grade)[1]

  • Ethyl acetate (B1210297) (HPLC grade)[1]

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Plant material (e.g., dried rhizomes of Acorus calamus)

  • 1.5 mL glass vials with inserts for GC-MS analysis[1]

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material into a fine powder.[1]

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol or ethyl acetate.[1]

    • For enhanced extraction efficiency, sonicate the mixture for 30 minutes.[1]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Preparation:

    • Dissolve a known amount of the extract in a suitable volatile solvent (e.g., hexane or ethyl acetate).

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1] These solutions will be used to construct a calibration curve.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be adapted based on the specific instrument used.

Table 3: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnTR-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60°C for 1 min, then ramp to 240°C at 4°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range40-400 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration & Concentration extraction->filtration final_sample Final Sample in Vial filtration->final_sample gcms_system GC-MS System final_sample->gcms_system Inject acorenone_std This compound Standard stock_sol Stock Solution acorenone_std->stock_sol working_std Working Standards stock_sol->working_std working_std->gcms_system Inject calibration_curve Calibration Curve gc_separation GC Separation gcms_system->gc_separation data_acquisition Data Acquisition gcms_system->data_acquisition ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 220. As a ketone, the fragmentation of this compound is expected to involve alpha-cleavage adjacent to the carbonyl group. The spirocyclic structure also influences the fragmentation pathways.

Fragmentation_Pathway M This compound [M]+• m/z = 220 F1 [M-CH3]+• m/z = 205 M->F1 - •CH3 F2 [M-C3H7]+• m/z = 177 M->F2 - •C3H7 F3 Further Fragmentations F1->F3 F2->F3

Caption: Postulated fragmentation pathway of this compound.

Prominent fragments are observed at m/z 205 ([M-CH3]+), corresponding to the loss of a methyl group, and m/z 177 ([M-C3H7]+), resulting from the loss of an isopropyl group. Other significant fragments appear at lower mass-to-charge ratios, indicating further complex fragmentation of the cyclic structure.

References

Application Note: Chiral Separation of (-)-Acorenone Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Acorenone is a naturally occurring spirocyclic sesquiterpenoid ketone that, along with its stereoisomers, has garnered interest in natural product chemistry and drug development due to its potential biological activities. The presence of multiple chiral centers in acorenone results in several stereoisomers, each of which may possess distinct pharmacological properties. Consequently, the ability to separate and isolate specific enantiomers, such as this compound, is crucial for accurate biological evaluation and further research. This application note provides a detailed protocol for the chiral separation of this compound from its enantiomer using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, a common and effective strategy for the resolution of this class of compounds.

Data Presentation

The following table summarizes the chromatographic results for the chiral separation of a racemic mixture of acorenone. This data is representative of a well-optimized separation.

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 238 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Mobile Phase

Table 1: Optimized HPLC Parameters for Acorenone Enantiomer Separation.

Peak IDCompoundRetention Time (t R ) [min]Resolution (R s )
1(+)-Acorenone8.2-
2This compound9.52.1

Table 2: Chromatographic Data for the Enantioselective Separation of Acorenone.

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of this compound.

Materials and Reagents
  • Solvents: HPLC grade n-Hexane and Isopropanol.

  • Sample: Racemic acorenone standard, or sample containing acorenone enantiomers.

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

    • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size) or equivalent amylose-based chiral stationary phase.

    • Syringe filters (0.45 µm) for sample preparation.

    • Appropriate vials for the autosampler.

Preparation of Mobile Phase
  • Prepare the mobile phase by accurately mixing n-Hexane and Isopropanol in a 95:5 volume-to-volume ratio. For example, to prepare 1 L of mobile phase, mix 950 mL of n-Hexane with 50 mL of Isopropanol.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Sample Preparation
  • Accurately weigh and dissolve the acorenone sample in the mobile phase to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC System Setup and Operation
  • Install the Chiralpak® AD-H column in the column oven.

  • Set the column oven temperature to 25 °C.

  • Purge the HPLC pump with the prepared mobile phase to ensure a consistent solvent composition.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed on the detector.

  • Set the UV detector to a wavelength of 238 nm.

  • Set the injection volume to 10 µL.

  • Create a sequence in the chromatography software to run the prepared samples.

  • Start the analysis.

Data Analysis
  • Integrate the peaks in the resulting chromatogram.

  • Identify the peaks corresponding to (+)-Acorenone and this compound based on their retention times. The elution order may need to be confirmed with a pure standard of this compound if available.

  • Calculate the resolution (Rs) between the two enantiomer peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.

Visualizations

The following diagram illustrates the logical workflow for the development and execution of the chiral HPLC method for this compound separation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane:Isopropanol 95:5) B Prepare Acorenone Sample (1 mg/mL in Mobile Phase) A->B C Filter Sample (0.45 µm) B->C D Equilibrate Chiral Column (Chiralpak AD-H) C->D Load Sample E Inject Sample (10 µL) D->E F Isocratic Elution (1.0 mL/min, 25°C) E->F G UV Detection (238 nm) F->G H Acquire Chromatogram G->H Generate Data I Integrate Peaks H->I J Calculate Resolution (Rs) I->J K Quantify this compound J->K

Caption: Workflow for the chiral HPLC separation of this compound.

Application Notes and Protocols for the Large-Scale Synthesis of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enantioselective large-scale synthesis of (-)-Acorenone, a spirocyclic sesquiterpenoid. The described methodology is primarily based on the stereoselective synthesis developed by Pesaro and Bachmann, which utilizes the readily available chiral starting material (+)-p-menth-1-ene.[1][2]

This document outlines the synthetic strategy, key reaction protocols, and considerations for scaling up the process.

Synthetic Strategy Overview

The synthesis of this compound commences with (+)-p-menth-1-ene and proceeds through a series of key transformations to construct the characteristic spiro[4.5]decane core with the correct stereochemistry. The key steps involve:

  • Ozonolysis of (+)-p-menth-1-ene to yield a keto-aldehyde.

  • Intramolecular Aldol (B89426) Condensation to form an α,β-unsaturated aldehyde.

  • Hydrogenation and Epimerization to produce a key trans,trans-cyclopentane derivative.

  • Robinson Annulation with methyl vinyl ketone to construct the six-membered ring of the spirocyclic system, forming a key spiroenone intermediate.

  • 1,4-Conjugate Addition of a methyl group to the spiroenone to furnish this compound.

Data Presentation

The following table summarizes the key transformations and reported yields for the synthesis of this compound. It is important to note that yields can be affected by scale, and optimization is often necessary during process development.[3]

Step No.ReactionStarting MaterialKey ReagentsProductReported Yield (%)Reference
1Ozonolysis & Aldol Condensation(+)-p-menth-1-eneO₃, Piperidine, Acetic Acidα,β-Unsaturated aldehyde~60% (overall for two steps)
2Hydrogenation & Epimerizationα,β-Unsaturated aldehydePd-CaCO₃, K₂CO₃, H₂trans,trans-Cyclopentane derivative~80%
3Robinson Annulationtrans,trans-Cyclopentane derivativeMethyl vinyl ketone, KOHSpiroenone~20% (based on 50% recovery of starting material)
41,4-Conjugate AdditionSpiroenoneMe₂CuLiThis compoundNot explicitly stated, but is a standard transformation.[2]

Note: The reported yield for the Robinson annulation is for a lab-scale synthesis and may require significant optimization for large-scale production.

Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of this compound. For large-scale synthesis, appropriate modifications to equipment, reaction monitoring, and work-up procedures are essential.

1. Synthesis of the α,β-Unsaturated Aldehyde

  • Reaction: Ozonolysis of (+)-p-menth-1-ene followed by intramolecular aldol condensation.

  • Procedure:

    • A solution of (+)-p-menth-1-ene in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to -78 °C.

    • Ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.

    • The reaction is then purged with nitrogen or oxygen to remove excess ozone.

    • A reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) is added to quench the ozonide.

    • After work-up to isolate the crude keto-aldehyde, the material is dissolved in a solvent such as chloroform.

    • Piperidine and acetic acid are added, and the mixture is refluxed to induce intramolecular aldol condensation.

    • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

    • Upon completion, the reaction is cooled, neutralized, and the product is extracted and purified.

2. Synthesis of the trans,trans-Cyclopentane Derivative

  • Reaction: Hydrogenation and epimerization of the α,β-unsaturated aldehyde.

  • Procedure:

    • The α,β-unsaturated aldehyde is dissolved in a mixture of methanol and water containing potassium carbonate.

    • Palladium on calcium carbonate (Pd-CaCO₃) is added as the catalyst.

    • The mixture is subjected to hydrogenation under a hydrogen atmosphere. The hydrogenation is expected to occur on the less hindered face of the cyclopentane (B165970) ring.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The presence of the base facilitates epimerization to the more stable trans,trans-isomer.

    • The resulting trans,trans-cyclopentane derivative is purified.

3. Robinson Annulation to form the Spiroenone

  • Reaction: Stereoselective Robinson annulation of the trans,trans-cyclopentane derivative with methyl vinyl ketone. This is a critical step for constructing the spirocyclic core.[3]

  • Procedure:

    • The trans,trans-cyclopentane derivative is dissolved in dioxane.

    • A catalytic amount of potassium hydroxide (B78521) is added to the solution.

    • Methyl vinyl ketone is added dropwise to the stirred solution at a controlled temperature (e.g., 70 °C).

    • The reaction progress is monitored by gas chromatography.

    • Upon completion, the reaction mixture is neutralized.

    • The spiroenone product is extracted with a suitable organic solvent and purified by column chromatography.

4. Synthesis of this compound via 1,4-Conjugate Addition

  • Reaction: 1,4-addition of a methyl group to the spiroenone.

  • Procedure:

    • A solution of the spiroenone in a dry, aprotic solvent (e.g., diethyl ether or THF) is cooled to a low temperature (e.g., -78 °C or 0 °C).

    • A freshly prepared solution of lithium dimethylcuprate (Me₂CuLi) is added slowly to the reaction mixture.

    • The reaction is stirred at low temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product, this compound, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The final product is purified by column chromatography or distillation.

Considerations for Large-Scale Synthesis

Scaling up the synthesis of this compound from the lab to an industrial scale presents several challenges that need to be addressed for a safe, efficient, and reproducible process.[3]

  • Reaction Kinetics and Heat Management: Exothermic reactions, such as the Robinson annulation, require careful temperature control on a large scale to prevent side reactions and ensure product quality.[3] The use of jacketed reactors with efficient cooling systems is crucial.

  • Mixing: Achieving efficient mixing in large reactors is critical to ensure homogeneity and consistent reaction rates. Mechanical stirrers and appropriate reactor geometry are important considerations.[3]

  • Reagent Stoichiometry and Addition: On a larger scale, the stoichiometry of reagents needs to be carefully re-evaluated. Slow and controlled addition of reagents is often necessary to manage reaction exotherms.[3]

  • Purification: Purification of intermediates and the final product can be a significant bottleneck in large-scale synthesis. Column chromatography, while effective in the lab, may not be practical for very large quantities. Alternative methods such as crystallization or distillation should be explored.[3] The presence of minor impurities that are insignificant on a small scale can become major issues in larger batches.[3]

  • Safety: A thorough safety evaluation of each step is mandatory before implementation on a large scale. This includes understanding the hazards of all chemicals, potential for runaway reactions, and appropriate handling and quenching procedures.

Visualizations

Synthesis_Workflow Start (+)-p-menth-1-ene Ketoaldehyde Keto-aldehyde Start->Ketoaldehyde Ozonolysis Unsaturated_Aldehyde α,β-Unsaturated aldehyde Ketoaldehyde->Unsaturated_Aldehyde Intramolecular Aldol Condensation Cyclopentane trans,trans-Cyclopentane derivative Unsaturated_Aldehyde->Cyclopentane Hydrogenation / Epimerization Spiroenone Spiroenone Cyclopentane->Spiroenone Robinson Annulation Acorenone This compound Spiroenone->Acorenone 1,4-Conjugate Addition

Caption: Synthetic pathway for this compound.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Enolate of Cyclopentane derivative Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Adduct Aldol Adduct Michael_Adduct->Aldol_Adduct Cyclization Spiroenone Spiroenone Aldol_Adduct->Spiroenone Dehydration

Caption: Key steps of the Robinson Annulation.

References

Application Notes and Protocols for the Biological Evaluation of (-)-Acorenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of the sesquiterpenoid (-)-Acorenone and its derivatives. While the derivatization of this compound is a promising avenue for the discovery of novel therapeutic agents, published literature detailing specific synthetic derivatization strategies and the subsequent biological evaluation of these new compounds is limited. Therefore, this document focuses on the well-established bioassays used to characterize naturally occurring acorenone analogs, which can be readily adapted for screening novel synthetic or semi-synthetic derivatives.

Introduction to this compound

This compound is a naturally occurring spirocyclic sesquiterpenoid characterized by a spiro[4.5]decane skeleton.[1] It is found in various plants, most notably from the genus Acorus.[1] Acorenone and its naturally occurring analogs, such as Acorenone B and Acorenone C, have garnered significant interest in the scientific community due to their diverse biological activities. These activities include cholinesterase inhibition, anti-inflammatory effects, and cytotoxic properties, making the acorenone scaffold a valuable starting point for drug discovery programs.[1][2][3]

The chemical modification, or derivatization, of the this compound core structure presents an opportunity to enhance its potency, selectivity, and pharmacokinetic properties. By introducing various functional groups, researchers can explore the structure-activity relationships (SAR) and develop novel drug candidates.

Bioassay Data for Acorenone Derivatives

The following table summarizes the reported biological activities of naturally occurring acorenone derivatives. This data can serve as a benchmark for evaluating newly synthesized analogs.

CompoundBiological ActivityAssayResultConcentration / IC₅₀Source OrganismReference
Acorenone B Acetylcholinesterase (AChE) InhibitionEllman's Method-40.8 µg/mL (IC₅₀)Niphogeton dissecta[3]
Acorenone B Butyrylcholinesterase (BChE) InhibitionEllman's Method-10.9 µg/mL (IC₅₀)Niphogeton dissecta[3]
Acorenone C Acetylcholinesterase (AChE) InhibitionSpectrophotometric23.34% inhibition50 µMPseudofusicoccum sp. J003[2]
Ergosterol (co-isolated with Acorenone C)Anti-inflammatory (NO production inhibition)Griess Assay72.89 ± 0.71% inhibition25 µMPseudofusicoccum sp. J003[4]

Experimental Workflows and Signaling Pathways

To facilitate the understanding of the experimental processes and biological mechanisms, the following diagrams illustrate a general workflow for derivatization and bioassay, as well as a key signaling pathway relevant to the anti-inflammatory activity of sesquiterpenoids.

derivatization_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Acorenone Acorenone Modification Chemical Modification (e.g., oxidation, reduction, alkylation) Acorenone->Modification Reagents & Conditions Purification Purification (e.g., Chromatography) Modification->Purification Characterization Structure Elucidation (e.g., NMR, MS) Purification->Characterization Bioassays Bioassays (e.g., AChE, Anti-inflammatory) Characterization->Bioassays

Caption: Generalized workflow for the derivatization and biological evaluation of this compound.

bioassay_workflow Start Start with Acorenone Derivative Cytotoxicity Determine Non-Toxic Concentrations (e.g., MTT Assay) Start->Cytotoxicity Primary_Screening Primary Bioassay Screening (e.g., AChE Inhibition, NO Production) Cytotoxicity->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Conduct Dose-Response Studies (Determine IC₅₀) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Dose_Response->Mechanism Mechanism->Lead_Optimization

Caption: A typical workflow for the in vitro biological screening of acorenone derivatives.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces NFkB_active->Nucleus Translocates to Acorenone_Derivative Acorenone Derivative Acorenone_Derivative->IKK Potential Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of acorenone derivatives.

Experimental Protocols

The following are detailed protocols for key bioassays relevant to the evaluation of acorenone derivatives.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.

Principle: The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (Acorenone derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Test compound at various concentrations (for the control, add the solvent only)

    • AChE or BChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI for AChE or BTCI for BChE) to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm using a microplate reader at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (Acorenone derivative)

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and test groups (cells + test compound + LPS).

  • Griess Reaction:

    • Collect the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the nitrite levels in the test groups to the LPS-stimulated positive control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Before evaluating the specific biological activities of a compound, it is essential to determine its cytotoxic profile to ensure that the observed effects are not due to cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product, which can be dissolved and quantified by spectrophotometry.

Materials:

  • Cell line of interest (e.g., cancer cell lines for anticancer screening, or the cell line used in the bioassay)

  • Complete cell culture medium

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (Acorenone derivative)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value for cytotoxicity can be determined from the dose-response curve.

Conclusion and Future Perspectives

The acorenone scaffold represents a promising starting point for the development of new therapeutic agents. While the derivatization of this compound is a logical next step in harnessing its therapeutic potential, further research is needed to synthesize and characterize novel derivatives. The protocols outlined in these application notes provide a robust framework for the biological evaluation of such compounds, enabling researchers to screen for cholinesterase inhibitory, anti-inflammatory, and cytotoxic activities. Future studies should focus on the semi-synthesis or total synthesis of acorenone analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

Application Notes and Protocols for Testing (-)-Acorenone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a sesquiterpenoid compound found in various plants, has garnered interest for its potential biological activities.[1] Preliminary studies on related acorenone derivatives have suggested cytotoxic effects against certain cancer cell lines.[2][3] This document provides a comprehensive set of experimental protocols to systematically evaluate the cytotoxic potential of this compound. These protocols are designed to be robust and reproducible, enabling researchers to determine the concentration-dependent effects of this compound on cell viability and elucidate the underlying mechanisms of cell death. The following assays are detailed: MTT assay for cell metabolic activity, LDH assay for membrane integrity, and Annexin V/PI and Caspase-3 assays for the characterization of apoptosis.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Cell LineTreatment Duration (hours)IC₅₀ (µM)
e.g., A54924
48
72
e.g., MCF-724
48
72

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of cell growth.

Table 2: Membrane Integrity Assessment by LDH Release Assay

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
e.g., A549Control
IC₅₀/2
IC₅₀
2 x IC₅₀
Positive Control (Lysis Buffer)100%

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Cell LineThis compound Conc. (µM)% Viable Cells (Annexin V⁻/PI⁻)% Early Apoptotic Cells (Annexin V⁺/PI⁻)% Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺)
e.g., A549Control
IC₅₀/2
IC₅₀
2 x IC₅₀

Table 4: Caspase-3 Activity Assay

Cell LineThis compound Conc. (µM)Fold Increase in Caspase-3 Activity
e.g., A549Control1.0
IC₅₀/2
IC₅₀
2 x IC₅₀

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6]

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.[8]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of cytotoxicity.[10][11]

Materials:

  • 96-well plates

  • This compound

  • LDH Cytotoxicity Assay Kit

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with this compound at concentrations around the determined IC₅₀ value for the desired time.

  • Include controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and cells treated with the lysis buffer provided in the kit (maximum LDH release).[11][12]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well and incubate for 30 minutes at room temperature, protected from light.[12]

  • Add the stop solution and measure the absorbance at 490 nm.[12]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[13][14] PI, a nucleic acid dye, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the determined optimal time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.[15]

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[16]

  • Analyze the cells by flow cytometry within one hour of staining.[14]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.

Materials:

  • Cell culture plates

  • This compound

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • Microplate reader

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells using the lysis buffer provided in the kit.[18]

  • Determine the protein concentration of the cell lysates.[17]

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.[19]

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to analyze changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family proteins and cleaved caspases.[20]

Materials:

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Protocol:

  • Treat cells with this compound, lyse them, and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Block the membrane with 5% non-fat milk or BSA in TBST.[21]

  • Incubate the membrane with primary antibodies overnight at 4°C.[21]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.[22]

  • Analyze the band intensities to determine changes in protein expression.[22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) mtt_assay MTT Assay (24, 48, 72h) cell_culture->mtt_assay ldh_assay LDH Release Assay cell_culture->ldh_assay apoptosis_assay Annexin V-FITC/PI Flow Cytometry cell_culture->apoptosis_assay caspase_assay Caspase-3 Activity cell_culture->caspase_assay western_blot Western Blot (Apoptotic Proteins) cell_culture->western_blot acorenone_prep This compound Stock Preparation acorenone_prep->mtt_assay acorenone_prep->ldh_assay acorenone_prep->apoptosis_assay acorenone_prep->caspase_assay acorenone_prep->western_blot ic50 IC₅₀ Determination mtt_assay->ic50 percent_cytotoxicity % Cytotoxicity ldh_assay->percent_cytotoxicity apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis caspase_assay->protein_exp western_blot->protein_exp ic50->apoptosis_assay ic50->caspase_assay ic50->western_blot

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion acorenone This compound bcl2 Bcl-2 (Anti-apoptotic) acorenone->bcl2 Inhibition bax Bax (Pro-apoptotic) acorenone->bax Activation bcl2->bax cyto_c Cytochrome c bax->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage cleaved_parp->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: (-)-Acorenone as a Chiral Scaffold for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone is a spirocyclic sesquiterpenoid first isolated from the sweet flag plant (Acorus calamus).[1] Its rigid, stereochemically complex spiro[4.5]decane framework has made it a challenging target for total synthesis.[1] While the direct application of this compound as a catalyst in asymmetric synthesis has not been reported in the literature, its inherent chirality and rigid structure make it an attractive scaffold for the development of novel chiral ligands. This document outlines a prospective application of this compound as a chiral building block for the synthesis of a novel phosphine-oxazoline (PHOX) type ligand and its hypothetical use in palladium-catalyzed asymmetric allylic alkylation.

Principle

The core concept involves the chemical modification of the this compound skeleton to introduce coordinating moieties, such as phosphine (B1218219) and oxazoline (B21484) groups, which can chelate to a metal center. The chirality of the acorenone backbone is expected to create a chiral environment around the metal, enabling enantioselective transformations. The ketone functionality of this compound serves as a key handle for the introduction of these new functional groups.

Proposed Synthesis of an Acorenone-Derived PHOX Ligand (Aco-PHOX)

The proposed synthetic route to transform this compound into a novel PHOX-type ligand, tentatively named Aco-PHOX, is outlined below. This multi-step synthesis aims to install a diphenylphosphine (B32561) group and an oxazoline ring, both common features of highly effective chiral ligands in asymmetric catalysis.

Diagram of the Proposed Synthetic Pathway

synthetic_pathway Acorenone This compound Intermediate1 Oxime Acorenone->Intermediate1 1. NH2OH·HCl, Pyridine (B92270) Intermediate2 Amino Alcohol Intermediate1->Intermediate2 2. LiAlH4, THF Intermediate3 Oxazoline Intermediate2->Intermediate3 3. 2-Bromobenzoyl chloride, Et3N 4. TsCl, Pyridine 5. NaH Aco_PHOX Aco-PHOX Ligand Intermediate3->Aco_PHOX 6. n-BuLi, THF 7. PPh2Cl

Caption: Proposed synthetic route for the Aco-PHOX ligand from this compound.

Experimental Protocols

Synthesis of Aco-PHOX Ligand from this compound (Hypothetical)

1. Synthesis of this compound Oxime

  • To a solution of this compound (1.0 eq) in pyridine (0.2 M), add hydroxylamine (B1172632) hydrochloride (1.5 eq).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate (B1210297).

  • Separate the organic layer, wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the oxime.

2. Synthesis of the Amino Alcohol

  • To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add a solution of the oxime (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH (aq), and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be used in the next step without further purification.

3. Synthesis of the Oxazoline

  • To a solution of the amino alcohol (1.0 eq) and triethylamine (B128534) (1.5 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add 2-bromobenzoyl chloride (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the resulting amide in pyridine (0.2 M) and add tosyl chloride (1.2 eq) at 0 °C. Stir at room temperature overnight.

  • Remove the solvent under reduced pressure and dissolve the residue in anhydrous THF (0.1 M).

  • Add NaH (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C and stir the mixture at room temperature for 5 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the oxazoline intermediate.

4. Synthesis of the Aco-PHOX Ligand

  • To a solution of the oxazoline intermediate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (B86185) (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • After concentration, purify the crude product by column chromatography on silica gel under an inert atmosphere to give the Aco-PHOX ligand.

Hypothetical Application in Asymmetric Allylic Alkylation

The newly synthesized Aco-PHOX ligand is proposed to be effective in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Diagram of the Proposed Catalytic Cycle

catalytic_cycle Pd0 Pd(0)L Pi_allyl π-allyl Pd(II)L Pd0->Pi_allyl Oxidative Addition Product Alkylated Product Pi_allyl->Product Nucleophilic Attack Substrate Allylic Acetate Substrate->Pi_allyl Nucleophile Malonate Nucleophile->Pi_allyl Product->Pd0 Reductive Elimination

References

Application Notes and Protocols for the Development of (-)-Acorenone-Based Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a spirosesquiterpenoid found in the essential oil of plants such as Acorus calamus, represents a promising scaffold for the development of novel insect repellents. As a natural product, it offers a potential alternative to synthetic repellents, with a unique structure that can be explored for structure-activity relationship (SAR) studies. These application notes provide a comprehensive guide for researchers interested in evaluating the insect repellent properties of this compound and its derivatives. The protocols outlined below describe standardized methods for assessing repellent efficacy and elucidating the potential mechanism of action through insect olfactory signaling pathways. While direct quantitative data on the repellent activity of this compound against mosquitoes is currently limited in publicly available literature, data on structurally related compounds, shyobunone (B136065) and isoshyobunone (B1232994), also found in Acorus calamus, demonstrate the potential of this chemical class as effective insect repellents.[1][2][3]

Quantitative Data Summary: Repellency of Acorenone-Related Compounds

The following table summarizes the available quantitative data on the repellent activity of shyobunone and isoshyobunone, compounds structurally related to this compound, against the red flour beetle (Tribolium castaneum). It is crucial to note that these data are for stored product pests and not for disease-vectoring mosquitoes. Therefore, further testing against relevant mosquito species such as Aedes aegypti and Anopheles gambiae is essential to determine the potential of this compound-based compounds for public health applications.

CompoundInsect SpeciesConcentration (nL/cm²)Time After Treatment (hours)Percent Repellency (%)Reference
Shyobunone Tribolium castaneum78.63290[1][2][3]
78.634>80[1]
15.734>80[1]
Isoshyobunone Tribolium castaneum78.63294[1][2][3]
15.732100[1]
15.73492[1]
Acorus calamus Oil Tribolium castaneum78.63298[1][2][3]
78.63498[1]

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

The development of novel insect repellents from this compound will likely involve the synthesis of a library of derivatives to explore structure-activity relationships. A generalized workflow for this process is outlined below.

G cluster_synthesis Synthesis Workflow cluster_screening Screening and Analysis cluster_optimization Lead Optimization start This compound Starting Material chem_mod Chemical Modification (e.g., reduction, oxidation, esterification) start->chem_mod purification Purification and Characterization (e.g., chromatography, NMR, MS) chem_mod->purification repellent_assay High-Throughput Repellent Assay purification->repellent_assay sar_analysis Structure-Activity Relationship (SAR) Analysis repellent_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id lead_opt Lead Optimization lead_id->lead_opt lead_opt->chem_mod Iterative Design in_vivo In Vivo Efficacy Testing (Arm-in-Cage) lead_opt->in_vivo tox_studies Toxicology Studies in_vivo->tox_studies

Caption: Workflow for Synthesis and Screening of this compound Derivatives.

Methodology:

  • Chemical Modification: Modify the functional groups of this compound. For example, the ketone can be reduced to an alcohol, or the double bond can be epoxidized.

  • Purification and Characterization: Purify the synthesized derivatives using techniques like column chromatography. Characterize the structure of each new compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • High-Throughput Screening: Initially screen the repellent activity of the derivatives using a rapid assay, such as a filter paper repellency assay.

  • SAR Analysis: Analyze the relationship between the chemical structures of the derivatives and their repellent activity to identify key structural features for efficacy.

  • Lead Identification and Optimization: Select the most potent compounds ("leads") for further development. This may involve further chemical modifications to improve efficacy and reduce potential toxicity.

  • In Vivo Efficacy Testing: Test the lead compounds using the more rigorous arm-in-cage assay described in Protocol 3.2.

  • Toxicology Studies: Conduct toxicological assessments of the most promising candidates to ensure their safety for human use.

Arm-in-Cage Repellency Assay

This protocol describes the standard "arm-in-cage" method for evaluating the efficacy of topical insect repellents against mosquitoes.

G cluster_prep Preparation cluster_application Application and Exposure cluster_data Data Collection and Analysis recruit Recruit and Consent Human Volunteers mosquito_prep Prepare Cages with Host-Seeking Female Mosquitoes recruit->mosquito_prep formulation_prep Prepare Test Formulations and Controls (e.g., DEET, placebo) mosquito_prep->formulation_prep application Apply a Standardized Dose of Formulation to Volunteer's Forearm formulation_prep->application exposure Expose Treated Forearm to Mosquitoes in Cage for a Fixed Duration application->exposure observation Observe and Record Mosquito Landings and Bites exposure->observation repeat_exposure Repeat Exposure at Regular Intervals (e.g., every 30 min) observation->repeat_exposure cpt Determine Complete Protection Time (CPT) repeat_exposure->cpt analysis Statistical Analysis of CPT Data cpt->analysis

Caption: Arm-in-Cage Experimental Workflow.

Methodology:

  • Volunteer Recruitment: Recruit healthy adult volunteers who have provided informed consent. All protocols must be approved by an Institutional Review Board (IRB).

  • Mosquito Preparation: Use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) that have been starved for at least 12 hours. Place a standardized number of mosquitoes (e.g., 200) in a test cage.

  • Formulation Preparation: Prepare solutions of this compound derivatives at various concentrations in a suitable solvent (e.g., ethanol). Include a positive control (e.g., 15-25% DEET) and a negative control (solvent only).

  • Application: Apply a precise volume of the test formulation evenly to a defined area on the volunteer's forearm (e.g., 1 mL over 600 cm²).

  • Exposure and Observation: At a set time after application (e.g., 30 minutes), the volunteer inserts their treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes). An observer records the number of mosquito landings and bites.

  • Repeat Exposures: Repeat the exposure every 30 minutes until the first confirmed bite occurs.

  • Complete Protection Time (CPT): The CPT is the time from application to the first confirmed bite.

  • Data Analysis: Calculate the mean CPT for each formulation and compare the results using appropriate statistical methods (e.g., ANOVA).

Proposed Mechanism of Action: Interference with Insect Olfactory Signaling

Terpenoid-based repellents are thought to exert their effects by interfering with the insect's olfactory system. They may act as agonists or antagonists of olfactory receptors (ORs), leading to the activation of avoidance pathways or the masking of attractant cues. The following diagram illustrates a generalized insect olfactory signaling pathway that may be targeted by this compound-based repellents.

G cluster_olfactory Insect Olfactory Signaling Pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Antennal Lobe (Brain) cluster_behavior Higher Brain Centers odorant This compound Derivative or Odorant Receptor (OR) / Co-receptor (Orco) Complex odorant->or ion_channel Ion Channel Opening or->ion_channel depolarization Membrane Depolarization ion_channel->depolarization ap Action Potential depolarization->ap glomerulus Glomerulus ap->glomerulus pn Projection Neuron glomerulus->pn higher_brain Mushroom Body / Lateral Horn pn->higher_brain behavior Repellent Behavior higher_brain->behavior

Caption: Generalized Insect Olfactory Signaling Pathway.

Pathway Description:

  • Odorant Binding: Volatile repellent molecules, such as this compound derivatives, are detected by Odorant Receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) in the insect's antennae. These ORs typically form a complex with a co-receptor (Orco).

  • Signal Transduction: Binding of the repellent to the OR/Orco complex can either activate or inhibit the neuron. In the case of an activating repellent, this binding leads to the opening of an ion channel.

  • Neuronal Firing: The influx of ions causes a depolarization of the ORN membrane, generating an action potential.

  • Signal Processing in the Brain: The action potential travels along the axon of the ORN to a specific glomerulus in the antennal lobe of the insect brain. Here, the signal is processed and relayed to projection neurons.

  • Behavioral Response: The projection neurons transmit the signal to higher brain centers, such as the mushroom bodies and lateral horn, where the information is integrated, leading to an aversive behavioral response (i.e., the insect is repelled).

Conclusion and Future Directions

The available data on shyobunone and isoshyobunone suggest that the acorane sesquiterpenoid scaffold, to which this compound belongs, holds significant promise for the development of new insect repellents. The protocols provided herein offer a standardized framework for the synthesis, screening, and in-depth evaluation of this compound derivatives. A critical next step will be to perform arm-in-cage assays with this compound and its analogs against medically important mosquito species to determine their Complete Protection Times and compare their efficacy to existing repellents like DEET. Furthermore, electrophysiological and molecular studies will be essential to elucidate the specific olfactory receptors and signaling pathways targeted by these compounds, which will facilitate the rational design of more potent and selective insect repellents.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate (-)-Acorenone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Acorenone, a naturally occurring sesquiterpenoid, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities.[1] These compounds, primarily isolated from plants of the Acorus genus and various fungi, have demonstrated potential as cytotoxic, anti-inflammatory, and neuroprotective agents.[1] This document provides detailed application notes and protocols for a range of cell-based assays to facilitate the investigation of this compound's therapeutic potential. The methodologies described herein are fundamental for screening and characterizing its effects on cell viability, inflammation, and apoptosis.

Quantitative Data Summary

The biological activities of this compound and its derivatives have been quantified in several studies. The following tables summarize the available data for cytotoxicity, anti-inflammatory, and cholinesterase inhibitory activities.

Table 1: Cytotoxic Activity of Acorenone Derivatives against Cancer Cell Lines

CompoundCell LineAssayActivityReference
Acorenone CHL-60 (Human Leukemia)MTT98.68% inhibition at 40 µM[2]
Acorenone CSW480 (Colon Adenocarcinoma)MTT60.40% inhibition at 40 µM[2]
New Acorane-type SesquiterpenoidVarious (5 lines)MTTIC₅₀: 2.11 - 9.23 µM

Table 2: Anti-inflammatory Activity of Acorenone Derivatives

CompoundCell LineAssayActivityReference
Acorenone CRAW 264.7 (Murine Macrophages)Griess Assay (NO Production)Mild inhibitory activity[2][3]
Compound 9 (co-isolated with Acorenone C)RAW 264.7 (Murine Macrophages)Griess Assay (NO Production)72.89% inhibition at 25 µM[2][3]

Table 3: Cholinesterase Inhibitory Activity of Acorenone Derivatives

CompoundTarget EnzymeAssayActivityReference
Acorenone BAcetylcholinesterase (AChE)Ellman's MethodIC₅₀: 40.8 µg/mL[4]
Acorenone BButyrylcholinesterase (BChE)Ellman's MethodIC₅₀: 10.9 µg/mL[4]
Acorenone CAcetylcholinesterase (AChE)Ellman's Method23.34% inhibition at 50 µM[2][3]

Experimental Protocols

Detailed protocols for key cell-based assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific cell line and experimental conditions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells of interest (e.g., HL-60, SW480)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.[5] Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[2][3]

Materials:

  • RAW 264.7 murine macrophage cells

  • 24-well or 96-well tissue culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is determined relative to the LPS-stimulated control.

Cholinesterase Inhibition: Ellman's Assay

This spectrophotometric assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of this compound at various concentrations.

  • Enzyme Addition: Add 20 µL of the AChE or BChE solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI or BTCI solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates or culture flasks

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caspase Activity Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[5]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of sesquiterpenoids, and a general experimental workflow for assessing its bioactivity.

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., Cancer Cell Line, Macrophages) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity anti_inflammation Anti-inflammatory Assay (Griess - NO Production) cell_culture->anti_inflammation apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cell_culture->apoptosis compound_prep This compound Preparation (Stock Solution in DMSO) compound_prep->cytotoxicity compound_prep->anti_inflammation compound_prep->apoptosis data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis anti_inflammation->data_analysis apoptosis->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) data_analysis->mechanism conclusion Conclusion on Bioactivity mechanism->conclusion

General experimental workflow for assessing this compound bioactivity.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Acorenone This compound (Potential Inhibitor) Acorenone->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase9->Apoptosis Promotes Acorenone This compound (Potential Modulator) Acorenone->Akt Modulates?

Potential modulation of the PI3K/Akt survival pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (-)-Acorenone synthesis. The information is presented in a clear question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound and its isomers?

A1: The synthesis of the spirocyclic sesquiterpenoid this compound has been approached through several distinct strategies, each with its own advantages. Key methods include:

  • Robinson Annulation: This is a classic and widely used method for forming the six-membered ring of the spiro[4.5]decane core. The enantioselective synthesis developed by Pesaro and Bachmann utilizes a stereoselective Robinson annulation as a key step, starting from the chiral material (+)-p-menth-1-ene.[1]

  • Intramolecular Ene Reaction: Oppolzer's synthesis of (±)-Acorenone employs a Type I intramolecular ene reaction to construct the spirocyclic framework.[1]

  • Spiroannelation via Oxaspiropentane Rearrangement: A novel approach by Trost and colleagues for the synthesis of Acorenone B involves the formation and subsequent rearrangement of an oxaspiropentane intermediate.[1]

  • Ring Conversion: The synthesis of (±)-Acorenone B by Nagumo, Suemune, and Sakai features a unique ring conversion strategy, transforming a bicyclo[3.3.0]octane system into the desired spiro[4.5]decane skeleton.[1]

Q2: How do these different synthetic routes compare in terms of efficiency?

A2: The efficiency of each synthetic route can be compared based on the number of steps and the overall yield. The following table summarizes these key metrics for some of the prominent syntheses of acorenone and its isomers.[1]

ParameterTrost (1975)Pesaro & Bachmann (1978)Nagumo, Suemune & Sakai (1990)Oppolzer, Mahalanabis & Bättig (1976)
Target Molecule Acorenone BThis compound(±)-Acorenone B(±)-Acorenone
Starting Material 2-Isopropyl-5-methylcyclopentanone(+)-p-Menth-1-eneBicyclo[3.3.0]octan-2-one derivative6-Methylcyclohex-2-en-1-one
Key Strategy Spiroannelation via oxaspiropentane rearrangementRobinson annulation of a chiral cyclopentane (B165970) derivativeRing conversion of a bicyclo[3.3.0]octane systemIntramolecular Type I ene reaction
Number of Steps ~9~7~8~6
Overall Yield Not explicitly stated~15%Not explicitly stated~25%
Stereoselectivity StereocontrolledStereoselectiveStereocontrolledStereocontrolled

Q3: What are the most critical steps that can impact the overall yield of this compound synthesis?

A3: The most critical step in many syntheses of this compound is the spiroannelation reaction, which forms the key spirocyclic carbon framework. This step is often a variation of the Robinson annulation and can be highly sensitive to reaction conditions. Factors such as concentration, temperature, and reaction time can significantly influence the yield and purity of the product. In addition to the spiroannelation, purification of the final product and key intermediates is also crucial, as minor impurities can become significant issues, especially during scale-up.

Troubleshooting Guides

Low Yield in Spiroannelation (Robinson Annulation)

Q: We are experiencing a low yield during the Robinson annulation step. What are the likely causes and how can we troubleshoot this?

A: Low yields in the Robinson annulation step of this compound synthesis are a common issue. Here are some potential causes and their solutions:

  • Inefficient Enolate Formation:

    • Problem: The initial Michael addition requires the formation of an enolate from the ketone. Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure the base used is sufficiently strong and added in the correct stoichiometric amount. For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can ensure complete enolate formation. The reaction should be carried out under strictly anhydrous and inert conditions to prevent quenching of the enolate.

  • Side Reactions:

    • Problem: The Michael addition can be prone to side reactions, such as polymerization of the Michael acceptor (e.g., methyl vinyl ketone) or multiple additions.

    • Solution: Add the Michael acceptor slowly and at a low temperature to control the reaction rate and minimize side reactions. Using a freshly distilled and high-purity Michael acceptor is also recommended.

  • Poor Control of Intramolecular Aldol (B89426) Condensation:

    • Problem: The subsequent intramolecular aldol condensation can be slow or lead to the formation of undesired byproducts if not properly controlled.

    • Solution: After the Michael addition is complete, ensure the conditions are suitable for the intramolecular aldol reaction. This may involve adjusting the temperature or adding a specific catalyst. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.

Formation of Multiple Products

Q: Our reaction is producing a mixture of diastereomers and other side products. How can we improve the stereoselectivity and reduce byproducts?

A: The formation of multiple products can be a significant challenge in the synthesis of a complex molecule like this compound. Here are some strategies to address this:

  • Improve Stereocontrol in Robinson Annulation:

    • Problem: The Robinson annulation can create new stereocenters, and poor control can lead to a mixture of diastereomers.

    • Solution: In the Pesaro and Bachmann synthesis, the use of a chiral starting material, (+)-p-menth-1-ene, helps to control the stereochemistry. Additionally, the choice of solvent and reaction temperature can influence the stereochemical outcome. Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable product.

  • Minimize Side Products in the Ene Reaction:

    • Problem: Intramolecular ene reactions can sometimes lead to the formation of constitutional isomers or other rearrangement products.

    • Solution: The choice of catalyst and reaction temperature is critical. For instance, Lewis acid catalysis can promote the desired ene reaction at lower temperatures and with higher selectivity. Ensure that the starting diene is of high purity, as impurities can lead to undesired side reactions.

Experimental Protocols

Key Experiment: Stereoselective Robinson Annulation (Adapted from Pesaro & Bachmann)

This protocol describes the key spiroannelation step in the enantioselective synthesis of this compound.

1. Preparation of the Chiral Aldehyde:

  • Starting from (+)-p-menth-1-ene, perform ozonolysis followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) to yield the corresponding keto-aldehyde.

2. Intramolecular Aldol Condensation:

  • Dissolve the keto-aldehyde in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., sodium ethoxide) to promote the intramolecular aldol condensation, leading to the formation of a bicyclic intermediate.

3. Robinson Annulation:

  • To a solution of the bicyclic intermediate in a suitable solvent (e.g., benzene (B151609) or toluene), add a Michael acceptor such as methyl vinyl ketone.

  • The reaction is typically carried out in the presence of a base (e.g., sodium methoxide) to facilitate the Michael addition and subsequent intramolecular aldol condensation/dehydration.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • After completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is then purified by column chromatography to yield the desired spiro[4.5]decane core.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: (+)-p-Menth-1-ene step1 Ozonolysis & Reductive Workup start->step1 step2 Intramolecular Aldol Condensation step1->step2 step3 Robinson Annulation (with MVK) step2->step3 step4 Further Modifications step3->step4 end Final Product: This compound step4->end robinson_annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Enolate Formation michael_adduct 1,5-Diketone (Michael Adduct) enolate->michael_adduct Nucleophilic Attack michael_acceptor Michael Acceptor (α,β-unsaturated ketone) michael_acceptor->michael_adduct int_enolate Intramolecular Enolate Formation michael_adduct->int_enolate Intermediate cyclization Cyclization int_enolate->cyclization aldol_adduct Aldol Adduct cyclization->aldol_adduct dehydration Dehydration aldol_adduct->dehydration final_product α,β-Unsaturated Cyclic Ketone dehydration->final_product

References

Technical Support Center: Purification of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of (-)-Acorenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to common issues encountered during the purification of this compound, from initial column chromatography to final polishing steps.

Issue 1: Low yield after initial purification by column chromatography.

  • Question: We are experiencing a significant loss of this compound during silica (B1680970) gel column chromatography. What are the potential causes and solutions?

  • Answer: Low yields during column chromatography can stem from several factors:

    • Improper Solvent System: The polarity of the mobile phase may be too high, causing your compound to elute too quickly with impurities, or too low, leading to broad peaks and poor recovery. It is crucial to optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase is a hexane/ethyl acetate (B1210297) gradient.[1]

    • Compound Instability on Silica Gel: this compound, being a ketone, could be susceptible to degradation on acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360).

    • Co-elution with Impurities: If byproducts from the synthesis have similar polarities to this compound, they may co-elute.[1] In such cases, consider alternative chromatographic techniques like preparative HPLC with a different stationary phase for better resolution.

    • Improper Column Packing or Loading: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of the pure compound. Ensure the silica gel is packed uniformly and the sample is loaded in a concentrated band. Dry loading the sample can sometimes improve resolution.

Issue 2: Presence of persistent impurities after column chromatography.

  • Question: After column chromatography, our NMR analysis still shows the presence of impurities. How can we remove these?

  • Answer: Persistent impurities often have very similar polarities to the target compound.

    • Identify the Impurity: If possible, identify the structure of the impurity. Knowing if it's an isomer, a starting material, or a byproduct from a specific reaction step can guide the purification strategy.[1] For instance, side products from spiroannelation or conjugate addition steps in the synthesis of acorenone are common impurities.[1]

    • Optimize Chromatography: Try a shallower solvent gradient during column chromatography to improve separation. Switching to a different stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reversed-phase chromatography) can also be effective.

    • Semi-preparative HPLC: For high-purity requirements, semi-preparative HPLC is a powerful technique.[2] A variety of columns with different selectivities are available, increasing the chances of separating the impurity.

    • Crystallization: If your this compound sample is of reasonable purity, crystallization can be an excellent final purification step to remove minor impurities. Experiment with different solvent systems to induce crystallization.

Issue 3: Peak tailing or broadening in HPLC analysis.

  • Question: We are observing significant peak tailing and broadening during the HPLC analysis of our purified this compound. What could be the cause?

  • Answer: Peak asymmetry in HPLC can be due to several factors:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of the sample.

    • Secondary Interactions: The analyte can have secondary interactions with the stationary phase. If using a silica-based column, free silanol (B1196071) groups can interact with the ketone group of acorenone, causing tailing. Using an end-capped column or adding a competitive base like triethylamine to the mobile phase can mitigate this.

    • Mismatched Solvent Strength: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

    • Column Degradation: A dirty or degraded column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if necessary.

Data Presentation: Purification Methods

The following table summarizes different purification strategies for acorenone and related compounds, providing an overview of the techniques and solvent systems used.

CompoundPurification MethodStationary PhaseMobile Phase / EluentYield/PurityReference
Spiro-enone (Acorenone precursor)Column ChromatographySilica GelHexane/Ethyl Acetate gradientNot specified[1]
Acorenone CColumn Chromatography & Semi-preparative HPLCSilica Gel, Sephadex LH-20Petroleum ether/Ethyl acetate, n-hexane/2-propanol, CH2Cl2/MeOH, 70% MeOH/H2O2.0 mg from 55.8 mg fraction[2]
This compound BColumn ChromatographyNot specifiedHexane/Ethyl Acetate (90:10)Not specified[3]
Spiro[4.5]decane intermediateDistillation or ChromatographyNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a Spiro-enone (Acorenone Precursor) [1]

  • Workup: After the reaction, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with diethyl ether (50 mL each).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spiro-enone.

Protocol 2: Isolation of Acorenone C using a Multi-step Chromatographic Approach [2]

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography with a petroleum ether/ethyl acetate gradient (from 35:1 to 0:1) to obtain several fractions.

  • Sub-fractionation: Fractions are further separated by repeated silica gel column chromatography with eluents such as n-hexane/2-propanol and CH2Cl2/MeOH.

  • Size Exclusion Chromatography: Some sub-fractions are subjected to Sephadex LH-20 column chromatography with a CHCl2–MeOH (1:1) mobile phase.

  • Final Purification by HPLC: The final purification is achieved by semi-preparative HPLC. For example, one fraction was purified using 70% MeOH/H2O at a flow rate of 3.0 ml/min to yield pure Acorenone C.

Visualizations

Troubleshooting Workflow for this compound Purification

G start Start: Crude this compound cc Column Chromatography (Silica Gel) start->cc tlc TLC Analysis of Fractions cc->tlc pure Pure this compound tlc->pure Clean Fractions impure Impure Fractions tlc->impure Mixed/Impure Fractions crystallize Crystallization pure->crystallize Final Polishing recolumn Re-run Column (Shallow Gradient) impure->recolumn Co-eluting Impurities hplc Semi-preparative HPLC impure->hplc Persistent Impurities recolumn->tlc hplc->pure end End: High Purity this compound crystallize->end

Caption: A logical workflow for troubleshooting the purification of this compound.

References

resolving (-)-Acorenone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Resolution of (-)-Acorenone Enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is acorenone and why is the resolution of its enantiomers important?

Acorenone is a naturally occurring spirocyclic sesquiterpenoid ketone with a characteristic spiro[4.5]decane skeleton.[1] Its structure contains three stereocenters, which means it can exist as up to eight different stereoisomers (four pairs of enantiomers).[1] The naturally occurring form is this compound.[1]

Resolving these enantiomers is crucial because different stereoisomers can exhibit distinct biological activities.[2][3] For instance, the therapeutic effect of a drug can be associated with one specific enantiomer, while the other may be inactive or even cause undesirable side effects.[4] Therefore, separating and studying the individual enantiomers is essential for drug development and understanding structure-activity relationships.[5]

Q2: What is the primary method for resolving this compound and (+)-acorenone?

The most common and effective method for separating the enantiomers of acorenone is Chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

Q3: I am not getting baseline separation of my acorenone enantiomers using chiral HPLC. What are the common troubleshooting steps?

Poor resolution is a common issue in chiral HPLC. Here are several factors to investigate:

  • Incorrect Column Selection: The choice of the chiral stationary phase (CSP) is critical. For acorenone, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often effective.[1] If you are not using one, consider screening different polysaccharide-based CSPs.

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts separation. A typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol.[1]

    • Troubleshooting: Systematically vary the ratio of the polar modifier. A small change, such as going from 95:5 hexane:isopropanol to 98:2, can dramatically improve resolution.

  • Incorrect Flow Rate or Temperature:

    • Troubleshooting: Lowering the flow rate can sometimes increase the interaction time with the CSP and improve separation. Temperature also affects interactions; try adjusting the column temperature (e.g., running at 25°C vs. 40°C) to see if resolution improves.[8]

  • Broad or Tailing Peaks: This can be caused by issues like column overload, extra-column volume, or secondary interactions.

    • Troubleshooting: Try injecting a smaller sample volume. Ensure all tubing and connections are as short and narrow as possible. Sometimes, adding a small amount of an acid or base modifier to the mobile phase (if compatible with the column) can improve peak shape.

Q4: Are there alternatives to chiral HPLC for obtaining a single enantiomer of acorenone?

Yes, while chiral HPLC is a primary resolution technique, other methods can be employed to obtain single enantiomers:

  • Stereoselective Synthesis: This approach involves designing a synthetic route that preferentially creates the desired enantiomer from the start.[9] Methods include using chiral pool synthesis (starting from a naturally chiral molecule), asymmetric catalysis with chiral catalysts, or using chiral auxiliaries.[8]

  • Enzymatic Resolution: This method uses enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[10][11] For example, a lipase (B570770) might selectively hydrolyze an ester of one enantiomer.[10]

  • Diastereomeric Salt Formation: This classic chemical resolution method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers.[4][12] Since diastereomers have different physical properties (like solubility), they can be separated by methods such as fractional crystallization.[4][10][13] This method is most applicable to molecules with acidic or basic functional groups.

Quantitative Data Summary

The biological activity of acorenone stereoisomers, particularly their ability to inhibit cholinesterases, is a key area of research. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTarget EnzymeIC₅₀ Value (µg/mL)Source
Acorenone BAcetylcholinesterase (AChE)40.8[14]
Acorenone BButyrylcholinesterase (BChE)10.9[14]

Experimental Protocols

Detailed Protocol for Chiral HPLC Separation of Acorenone Enantiomers

This protocol outlines a general method development approach for separating acorenone enantiomers.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA or Chiralcel® OD-H column. These are known to be effective for a wide range of enantiomers.[1]

  • Preparation of Mobile Phase:

    • Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA). Start with common ratios such as 90:10, 95:5, and 98:2 (Hexane:IPA, v/v).

    • Ensure all solvents are HPLC-grade and are thoroughly degassed before use to prevent bubbles in the system.

  • Sample Preparation:

    • Dissolve the racemic acorenone sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5-10 µL

    • Detection: UV detector set at a wavelength where acorenone has a chromophore (e.g., 240-254 nm).[1]

  • Method Optimization (Troubleshooting):

    • If resolution is poor, decrease the percentage of the polar modifier (IPA). This generally increases retention time and can improve separation on normal-phase CSPs.

    • If peaks are too broad or retention times are excessively long, slightly increase the percentage of IPA.

    • If co-elution still occurs, screen other polysaccharide-based columns.

    • Vary the flow rate (e.g., 0.5 mL/min to 1.2 mL/min) and temperature (e.g., 15°C to 40°C) to find the optimal conditions for baseline separation.[8]

Protocol for Cholinesterase Inhibition Assay

This protocol is based on the Ellman's spectrophotometric method and is used to determine the AChE and BChE inhibitory activity of the resolved acorenone enantiomers.[15][16]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum.[1]

    • Substrates: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.[1]

    • Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[1]

    • Phosphate (B84403) buffer (pH 8.0).[1]

    • Resolved acorenone enantiomers (test compounds) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and a microplate reader.

  • Procedure (96-well plate format):

    • To each well, add phosphate buffer, a solution of the test compound at various concentrations, and the DTNB solution.[15]

    • Add the enzyme solution (AChE or BChE) to the wells.[1]

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[15]

    • Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.[1][15]

    • Immediately begin measuring the absorbance at 412 nm at regular intervals using the microplate reader. The rate of color change is proportional to the enzyme activity.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.[16]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Visualizations

G cluster_workflow Chiral HPLC Method Development Workflow racemic Racemic Acorenone Mixture screen_cols Screen Chiral Columns (e.g., Polysaccharide-based) racemic->screen_cols screen_mp Screen Mobile Phases (e.g., Hexane/IPA Ratios) screen_cols->screen_mp optimize Optimize Separation (Flow Rate, Temperature) screen_mp->optimize separated Baseline Separated Enantiomers optimize->separated G cluster_logic Logical Relationship in Enantiomer Studies start Racemic Mixture of Acorenone resolve Chiral Resolution (e.g., HPLC) start->resolve enantiomers Isolated Enantiomers (this compound & (+)-Acorenone) resolve->enantiomers assays Biological Screening (e.g., AChE/BChE Inhibition) enantiomers->assays sar Structure-Activity Relationship (SAR) Studies assays->sar candidate Identify Lead Compound sar->candidate G cluster_pathway Proposed Mechanism of Acorenone Action ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE binds to Breakdown Breakdown of Acetylcholine AChE->Breakdown catalyzes Acorenone Acorenone Enantiomer Acorenone->AChE inhibits Blocked Action Blocked

References

Technical Support Center: Optimizing Reaction Conditions for (-)-Acorenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Acorenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this spirocyclic sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic challenges in the total synthesis of this compound?

A1: The primary challenge in synthesizing this compound lies in the construction of its characteristic spiro[4.5]decane framework with precise stereochemical control.[1] Acorenone has three contiguous stereocenters that are crucial for its biological activity.[1] Key strategic hurdles include:

  • Stereocontrolled Spiroannulation: The creation of the spirocyclic junction is a critical step. Many syntheses employ variations of the Robinson annulation, which can be sensitive to reaction conditions and may lead to diastereomeric mixtures if not properly controlled.[1][2]

  • Control of Relative and Absolute Stereochemistry: Establishing the correct relative and absolute stereochemistry of the three stereocenters on the spiro[4.5]decane core is essential.[1] This is often addressed through chiral pool synthesis, diastereoselective reactions, or asymmetric catalysis.[1]

  • Ring Conversion Strategies: Some approaches involve the conversion of existing ring systems, such as a bicyclo[3.3.0]octane, into the desired spiro[4.5]decane skeleton, which presents its own set of challenges in terms of reaction control and efficiency.[3][4]

Q2: What are the most common synthetic routes to this compound and their key features?

A2: Several distinct and innovative total syntheses of this compound and its isomers have been developed. The choice of a particular route often depends on the desired stereochemical outcome, availability of starting materials, and synthetic efficiency.[3] Notable approaches include:

  • Pesaro and Bachmann's Synthesis: This enantioselective synthesis starts from the readily available chiral starting material, (+)-p-menth-1-ene.[3][5] A key step is a stereoselective Robinson annulation to construct the six-membered ring of the spirocyclic system.[3]

  • Oppolzer's Synthesis: This route features an intramolecular Type I ene reaction to form the spiro[4.5]decane intermediate.[3]

  • Trost's Synthesis: This approach utilizes a spiroannelation via an oxaspiropentane rearrangement.[3][6]

  • Nagumo, Suemune, and Sakai's Synthesis: This strategy employs a novel ring conversion of a bicyclo[3.3.0]octane system to the spiro[4.5]decane skeleton in a stereocontrolled manner.[3][4]

Troubleshooting Guides

Issue 1: Low Yield or Poor Diastereoselectivity in the Robinson Annulation Step

Symptom: The formation of the spirocyclic enone results in a low yield of the desired product or a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Base and Solvent Combination The choice of base and solvent is critical for efficient enolate formation and subsequent Michael addition and aldol (B89426) condensation. Experiment with different base/solvent systems. For example, LDA in THF at low temperatures (-78 °C to 0 °C) can provide good results with minimal byproducts.[7]
Intermolecular Polymerization At high concentrations, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[7] Run the reaction at a higher dilution to favor the intramolecular pathway.[7]
Formation of Thermodynamic vs. Kinetic Enolate The regioselectivity of enolate formation can affect the outcome. Using a strong, bulky base like LDA at low temperatures typically favors the kinetic enolate. Weaker bases and higher temperatures may lead to a mixture of enolates.[7]
Poor Temperature Control The Robinson annulation can be exothermic.[2] Inadequate temperature control can lead to the formation of side products.[2] Use a jacketed reactor for larger scale reactions and consider slow, controlled addition of reagents.[2]
Incorrect Stoichiometry Ensure the stoichiometry of the Michael acceptor (e.g., methyl vinyl ketone) and the base are optimized. An excess of the Michael acceptor can lead to side reactions.[7]
Issue 2: Low Yield in the Conjugate Addition of a Methyl Group

Symptom: The addition of a methyl group using an organocuprate reagent (e.g., lithium dimethylcuprate) results in a low yield of the desired product.[7]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
1,2-Addition to the Carbonyl Group A common side reaction is the 1,2-addition to the carbonyl instead of the desired 1,4-conjugate addition.[7] Ensure the reaction is carried out at a low temperature to favor the 1,4-addition pathway.
Decomposed or Impure Organocuprate Reagent The purity and reactivity of the organocuprate reagent are critical.[7] Ensure the Gilman reagent (lithium dimethylcuprate) is freshly prepared and handled under strictly anhydrous and inert conditions.[7]
Formation of the Metal Enolate of the Starting Enone This is a non-productive pathway that can reduce the yield.[7]
Reduction of the Enone Starting Material Thermal decomposition of the cuprate (B13416276) reagent can lead to the reduction of the starting enone.[7] Maintain a low reaction temperature throughout the addition to prevent reagent decomposition.[7]
Issue 3: Mixture of Alkene Isomers in the Final Dehydration Step

Symptom: The acid-catalyzed dehydration of the tertiary alcohol intermediate produces a mixture of alkene isomers, making purification difficult.[7]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Lack of Regioselectivity The removal of a proton from different positions can lead to multiple alkene isomers. The thermodynamic and kinetic stability of the resulting double bond plays a significant role.[7]
Reaction Conditions Favoring Mixture Higher temperatures tend to favor the thermodynamically more stable product, while lower temperatures can favor the kinetic product.[7] Experiment with different dehydrating agents and reaction temperatures to improve regioselectivity. Milder dehydrating agents may offer better control.[7]

Data Presentation

Table 1: Comparison of Key Synthetic Routes to Acorenone and its Isomers [3]

Parameter Trost (1975) Pesaro & Bachmann (1978) Nagumo, Suemune & Sakai (1990) Oppolzer, Mahalanabis & Bättig (1976)
Target Molecule Acorenone BThis compound(±)-Acorenone B(±)-Acorenone
Starting Material 2-Isopropyl-5-methylcyclopentanone(+)-p-Menth-1-eneBicyclo[3.3.0]octan-2-one derivative6-Methylcyclohex-2-en-1-one
Key Strategy Spiroannelation via oxaspiropentane rearrangementRobinson annulation of a chiral cyclopentane (B165970) derivativeRing conversion of a bicyclo[3.3.0]octane systemIntramolecular Type I ene reaction
Number of Steps ~9~7~8~6
Overall Yield Not explicitly stated~15%Not explicitly stated~25%
Stereoselectivity StereocontrolledStereoselectiveStereocontrolledNot explicitly stated

Table 2: Illustrative Conditions for Spiroannelation via Robinson Annulation [7]

Base Solvent Temperature (°C) Yield (%) Observed Byproducts
Potassium tert-butoxidetert-Butanol8065Polymer
Sodium HydrideTHF6575Smaller ring byproduct
LDATHF-78 to 082Minimal byproducts

Experimental Protocols

Protocol 1: Spiroannelation via Robinson Annulation (Illustrative) [7]

This protocol is an illustrative example for the key spiroannelation step.

  • Enolate Formation: To a solution of 2-isopropyl-5-methylcyclopentanone (1.0 eq) in dry THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[7]

  • Michael Addition: To the enolate solution, add a solution of methyl vinyl ketone (1.2 eq) in dry THF dropwise at -78 °C.[7] Allow the reaction to warm to room temperature and stir for 4 hours.[7]

  • Aldol Condensation & Dehydration: Add a solution of aqueous sodium hydroxide (B78521) (2 M) and heat the reaction mixture to reflux for 6 hours.[7]

  • Workup: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired spiro-enone.[7]

Protocol 2: Intramolecular Ene Reaction (Oppolzer's Synthesis) [3]

  • Reaction Setup: The 1,6-diene precursor is dissolved in a high-boiling point solvent, such as toluene (B28343) or xylene, in a sealed tube.[3]

  • Heating: The solution is then heated to a high temperature (typically >200 °C) for several hours.[3]

  • Monitoring: The progress of the ene reaction is monitored by analyzing aliquots of the reaction mixture.[3]

  • Workup: After cooling, the solvent is removed under reduced pressure.[3]

  • Purification: The resulting spiro[4.5]decane intermediate is purified by distillation or chromatography.[3]

Visualizations

G cluster_start Starting Material Selection cluster_core Core Synthesis Steps cluster_end Final Modifications start (+)-p-Menth-1-ene (Chiral Pool) step1 Four-step conversion to cyclopentane derivative start->step1 step2 Stereoselective Robinson Annulation step1->step2 step3 Formation of Spiroenone step2->step3 step4 Conversion to This compound step3->step4

Caption: Generalized workflow for the enantioselective synthesis of this compound.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield in Robinson Annulation check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_concentration Analyze Reactant Concentration start->check_concentration check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Screen different bases/solvents (e.g., LDA/THF at -78°C) check_conditions->optimize_conditions dilute_reaction Run reaction at higher dilution check_concentration->dilute_reaction purify_reagents Re-purify starting materials and reagents check_reagents->purify_reagents

Caption: Troubleshooting logic for low yield in the Robinson annulation step.

References

Technical Support Center: Troubleshooting (-)-Acorenone Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with (-)-Acorenone during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows precipitation after storage. What is the cause and how can I prevent this?

A1: Precipitation of this compound from a stock solution is often due to its limited solubility and stability in certain solvents, especially upon storage at low temperatures. Like many sesquiterpenes, its solubility can be influenced by the solvent choice and concentration.

  • Troubleshooting:

    • Solvent Selection: Ensure you are using a suitable solvent. While DMSO and ethanol (B145695) are commonly used for initial dissolution, observe the final concentration in your aqueous media, as high concentrations of organic solvents can be toxic to cells.

    • Fresh Solutions: It is best practice to prepare fresh solutions for each experiment to minimize degradation and precipitation.[1]

    • Proper Storage: Store stock solutions at -20°C or -80°C in airtight, light-protected containers.[1][2]

    • Gentle Re-dissolving: If you observe precipitation, gently warm the solution and vortex to redissolve the compound before use. However, be cautious as heat can also promote degradation.[2]

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential reasons?

A2: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several factors related to both the compound and the experimental setup.[3]

  • Troubleshooting:

    • Compound Stability: this compound, like other sesquiterpenes, may degrade in aqueous culture media over the course of an experiment.[3] Consider performing a time-course experiment to assess its stability in your specific media.

    • Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase.

    • Standardized Protocols: Strictly adhere to standardized protocols for cell seeding density and incubation times.[3]

    • DMSO Concentration: High concentrations of the solvent, typically DMSO, can be toxic to cells and affect results.[3] Maintain a consistent and low final DMSO concentration across all wells.

Q3: My analytical results (e.g., by HPLC or GC-MS) show the appearance of unknown peaks over time. Could this be related to this compound degradation?

A3: Yes, the appearance of new peaks in your analytical chromatogram is a strong indicator of compound degradation. Sesquiterpenes can undergo various reactions that alter their chemical structure.

  • Potential Degradation Pathways:

    • Oxidation: Exposure to air (oxygen) can lead to oxidation of the molecule.

    • Isomerization: Changes in pH or exposure to light and heat can cause rearrangement of the chemical structure.

    • Solvent Adducts: Some solvents, particularly alcohols like ethanol, may react with sesquiterpenes to form adducts.[1]

To confirm degradation, you can run a forced degradation study by exposing this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting samples.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Media

Many sesquiterpenes exhibit poor water solubility, which can lead to inaccurate dosing in biological assays.[1][3]

MethodDescriptionConsiderations
Co-solvents Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting in your aqueous buffer.[1]Be mindful of the final solvent concentration to avoid cellular toxicity.[3]
Complexation Use of cyclodextrins can form inclusion complexes, which can significantly increase aqueous solubility.[1]May require optimization of the cyclodextrin (B1172386) type and concentration.
Formulation with Surfactants Non-ionic surfactants can create microemulsions or micellar solutions to encapsulate and solubilize the compound.[1]The surfactant itself should be tested for any effects on the experimental system.
Issue: Suspected Degradation During Storage or Experiments

To maintain the integrity of this compound, proper handling and storage are critical.[1][2]

ParameterRecommendationRationale
Storage Temperature Store pure compound and solutions at -20°C or -80°C.[1]Low temperatures minimize the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Reduces the risk of oxidation.[2]
Light Exposure Protect from light by using amber vials or storing in the dark.[1][2]Some sesquiterpenes are photosensitive and can degrade upon light exposure.
pH of Solutions Maintain a slightly acidic to neutral pH if possible.Sesquiterpenes can be unstable at neutral to alkaline pH.[1]
Solvent Choice Prepare fresh solutions for each experiment, especially if using alcoholic solvents.[1]Alcohols may react with some sesquiterpenes to form adducts.[1]

Experimental Protocols & Workflows

General Workflow for Handling this compound

A Receipt of this compound B Store at -20°C or -80°C Protect from light and air A->B C Prepare fresh stock solution in appropriate solvent (e.g., DMSO) B->C D Serially dilute in culture medium or appropriate buffer C->D E Perform experiment D->E F Analyze results E->F

Caption: Recommended workflow for handling this compound.

Troubleshooting Inconsistent Experimental Results

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Inconsistent Experimental Results B Compound Instability A->B C Experimental Variability A->C D Cellular Factors A->D E Prepare fresh solutions Optimize storage conditions B->E F Standardize protocols (e.g., seeding density, incubation time) C->F G Ensure consistent cell health and passage number D->G

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: (-)-Acorenone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the extraction and purification of (-)-Acorenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a crude this compound extract from natural sources like Acorus calamus?

A1: Crude extracts containing this compound are complex mixtures. The most prevalent contaminants include:

  • Isomers and Related Sesquiterpenoids: Diastereomers such as Acorenone B, and other structurally similar sesquiterpenes like shyobunone, isoshyobunone, and epi-acorone are often co-extracted due to their similar physicochemical properties.[1]

  • Phenylpropanoids: Notably, α-asarone and β-asarone are significant contaminants, especially in extracts from certain chemotypes of Acorus calamus.[2][3] These are of particular concern due to the reported toxicity of β-asarone.[4]

  • Other Terpenoids: Monoterpenes (e.g., camphor, camphene) and other sesquiterpene hydrocarbons (e.g., (E)-caryophyllene, α-humulene) are also commonly present.[3]

Q2: My final product is an oil that won't crystallize. What is the likely cause?

A2: The presence of minor impurities, particularly isomers and other oily sesquiterpenoids, can inhibit crystallization. Even small amounts of these related compounds can disrupt the crystal lattice formation of this compound.

Q3: I am seeing unexpected peaks in my GC-MS analysis. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Thermal Degradation: Sesquiterpenes can be thermally labile. High temperatures in the GC inlet can cause degradation, leading to artifact peaks.[5]

  • Co-eluting Isomers: Many sesquiterpene isomers have very similar retention times and may co-elute, appearing as a single broad peak or a peak with a shoulder.[5]

  • Contaminants from the Extraction Solvent: Impurities from the solvents used in extraction and chromatography can appear in the final analysis. Always use high-purity, GC-grade solvents.

Q4: How can I effectively remove the toxic β-asarone from my extract?

A4: Removing β-asarone is critical for applications in drug development. This can be achieved through:

  • Chromatographic Methods: Techniques like column chromatography with silica (B1680970) gel or centrifugal partition chromatography (CPC) have been shown to effectively separate asarone (B600218) isomers from the desired sesquiterpene fraction.[4][6]

  • Fractional Distillation: Under vacuum, fractional distillation can help separate compounds based on boiling point differences, although separating isomers with very close boiling points can be challenging.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and purification of this compound.

Issue 1: Poor Separation of this compound from its Isomers (e.g., Acorenone B)
  • Problem: GC-MS or HPLC analysis shows co-eluting or poorly resolved peaks for this compound and its isomers.

  • Cause: Isomers of acorenone possess very similar polarities and boiling points, making them difficult to separate using standard chromatographic conditions.

  • Solutions:

StrategyActionDetails
Optimize GC Method Modify Temperature ProgramUse a slower temperature ramp rate (e.g., 2-5 °C/min) to increase the separation window. Incorporate isothermal holds at temperatures just before the isomers elute.[5]
Change Column PhaseSwitch to a GC column with a different stationary phase (e.g., a mid-polar or polar wax-type column) to alter selectivity.[5]
Optimize HPLC Method Adjust Mobile PhasePerform a systematic study of solvent systems. For silica gel chromatography, a gradient elution with a non-polar solvent (like n-hexane) and a slightly more polar solvent (like ethyl acetate) is effective. Small changes in the solvent ratio can significantly impact resolution.[7]
Use a Different Stationary PhaseIf a standard silica column is ineffective, consider using silver nitrate (B79036) impregnated silica gel, which can separate compounds based on the degree of unsaturation.
Fractional Distillation Perform Vacuum Fractional DistillationCarefully perform fractional distillation under reduced pressure. This can enrich the desired fraction but may not achieve baseline separation of close-boiling isomers.[7]
Issue 2: Presence of Phenylpropanoid Contaminants (α- and β-Asarone)
  • Problem: The purified this compound fraction is contaminated with α- and/or β-asarone.

  • Cause: Phenylpropanoids are often co-extracted with sesquiterpenes from Acorus calamus.

  • Solutions:

StrategyActionDetails
Column Chromatography Gradient ElutionUse a silica gel column. Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (B1210297). The less polar sesquiterpenes will elute before the more polar asarone derivatives. Monitor fractions by TLC.[6]
Centrifugal Partition Chromatography (CPC) Select Appropriate Solvent SystemA biphasic solvent system, such as n-hexane/ethyl acetate/methanol/water, has been successfully used to remove β-asarone from A. calamus essential oil.[4]
Initial Extraction Use Supercritical Fluid Extraction (SFE)SFE with CO2 can offer better selectivity. By modifying pressure and temperature, the extraction can be tuned to favor sesquiterpenes over phenylpropanoids.

Data Presentation

The following table summarizes the typical composition of essential oil from Acorus calamus rhizomes, highlighting the target compound and major potential contaminants. The percentages can vary significantly based on the plant's origin, chemotype, and extraction method.

Table 1: Representative Chemical Composition of Acorus calamus Essential Oil

Compound ClassCompound NameTypical Percentage Range (%)Reference
Target Sesquiterpenoid This compound 5.0 - 21.6[1]
Sesquiterpenoid Contaminants Shyobunone5.0 - 7.5[1]
Isoshyobunone~5.7
(E)-Caryophyllene3.7 - 8.1[3]
α-Humulene2.1 - 4.2[3]
Preisocalamendiol~12.0
Phenylpropanoid Contaminants β-Asarone0.3 - 90+[2][8]
α-Asarone0.1 - 5.1[1][2]
Monoterpenoid Contaminants Camphor~2.4[3]
LinaloolVariable[3]

Experimental Protocols

Protocol 1: Extraction of Crude this compound Oil from Acorus calamus Rhizomes

This protocol describes a standard steam distillation method for obtaining the crude essential oil.

  • Material Preparation: Air-dry the rhizomes of Acorus calamus at room temperature and grind them into a coarse powder.

  • Steam Distillation:

    • Place 500 g of the powdered rhizome in a 5 L round-bottom flask.

    • Add 2.5 L of distilled water to the flask.

    • Set up a Clevenger-type apparatus for hydrodistillation.

    • Heat the flask and distill for 4-6 hours, or until no more oil is collected.

  • Oil Recovery:

    • Separate the collected essential oil from the aqueous layer.

    • Dry the oil over anhydrous sodium sulfate.

    • Store the crude oil in a sealed vial at 4 °C in the dark.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol details the purification of the crude oil to isolate this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry to a height of approximately 40 cm.

    • Wash the packed column with 2-3 column volumes of n-hexane.

  • Sample Loading:

    • Dissolve 5 g of the crude essential oil in a minimal amount of n-hexane.

    • Adsorb the sample onto a small amount of silica gel (approx. 10 g).

    • Allow the solvent to evaporate completely.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with 100% n-hexane to elute non-polar hydrocarbon contaminants.

    • Gradually increase the solvent polarity using a gradient of ethyl acetate in n-hexane (e.g., starting from 1% ethyl acetate and increasing to 20%).

    • Collect fractions of 20-30 mL continuously.

  • Monitoring and Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1 v/v). Visualize spots using a vanillin-sulfuric acid stain and heating.

    • Analyze fractions suspected to contain this compound by GC-MS.

    • Combine the fractions that show a high purity of this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield purified this compound.

Visualizations

Biosynthetic Pathway of the Acorane Skeleton

The biosynthesis of acorane sesquiterpenes, including this compound, originates from the cyclization of farnesyl pyrophosphate (FPP).

acorane_biosynthesis FPP Farnesyl Pyrophosphate (FPP) inv1 FPP->inv1 Cation1 Acorenyl Cation inv2 Cation1->inv2 Acorane Acorane Skeleton Acorenone This compound Acorane->Acorenone Oxidation & Other Modifications inv1->Cation1 Sesquiterpene Cyclase inv2->Acorane 1,4-Hydride Shift & Cyclization

Caption: Proposed biosynthetic pathway for the formation of the acorane skeleton from FPP.[9][10]

Experimental Workflow for this compound Purification

This diagram illustrates the logical flow from raw plant material to the purified compound.

purification_workflow Start Acorus calamus Rhizomes Extraction Steam Distillation Start->Extraction Crude Crude Essential Oil Extraction->Crude Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Purification Fractions Collect & Monitor Fractions (TLC/GC-MS) Purification->Fractions Pure Pure this compound Fractions Fractions->Pure Purity OK Impure Impure Fractions (Re-chromatograph or discard) Fractions->Impure Contaminated Final Purified this compound Pure->Final

Caption: General experimental workflow for the extraction and purification of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of (-)-Acorenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the NMR analysis of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that make its NMR spectrum complex?

A1: The complexity of the this compound NMR spectrum arises from its compact spirocyclic core, multiple stereocenters, and the presence of overlapping signals, particularly in the upfield region of the 1H NMR spectrum. The molecule contains a cyclohexenone ring and a cyclopentane (B165970) ring sharing a spirocyclic carbon. This rigid, three-dimensional structure leads to complex spin-spin coupling networks and potential for long-range couplings, making straightforward interpretation challenging.

Q2: What are the typical NMR solvents used for this compound, and how do they affect the spectrum?

A2: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for acquiring NMR spectra of this compound and other nonpolar natural products. However, solvent choice can influence chemical shifts due to solute-solvent interactions. For instance, aromatic solvents like deuterated benzene (B151609) (C6D6) can induce significant changes in proton chemical shifts (known as aromatic solvent-induced shifts or ASIS), which can be useful for resolving overlapping signals and providing additional structural information. When comparing experimental data to literature values, it is crucial to use the same solvent.

Q3: Where can I find reliable 1H and 13C NMR data for this compound?

A3: A complete and unambiguous assignment of the 1H and 13C NMR spectra of this compound is crucial for accurate interpretation. While various sources may report partial data, it is recommended to consult peer-reviewed publications in reputable journals such as the Journal of Natural Products, Phytochemistry, or Magnetic Resonance in Chemistry. Cross-referencing data from multiple sources is also advisable.

Troubleshooting Guides

Problem 1: Overlapping signals in the 1H NMR spectrum.

Symptoms:

  • Broad, unresolved multiplets in the upfield region (1.0 - 2.5 ppm).

  • Difficulty in determining the multiplicity and coupling constants for individual protons.

Possible Causes:

  • Several aliphatic protons in similar chemical environments.

  • Second-order coupling effects.

Solutions:

  • 2D NMR Spectroscopy: Employing 2D NMR techniques is essential for resolving signal overlap.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

  • Change of Solvent: Acquiring a spectrum in a different solvent, such as C6D6, can alter the chemical shifts and potentially resolve overlapping signals.

  • Higher Magnetic Field: Using a higher field NMR spectrometer will increase spectral dispersion, often leading to better resolution of multiplets.

Problem 2: Difficulty in assigning quaternary carbons.

Symptoms:

  • Quaternary carbon signals are typically weak in 13C NMR spectra.

  • Absence of direct proton correlation in an HSQC spectrum.

Possible Causes:

  • Quaternary carbons lack directly attached protons.

  • Long relaxation times for quaternary carbons can lead to low signal intensity.

Solutions:

  • HMBC Spectroscopy: This is the primary technique for assigning quaternary carbons. Look for correlations from protons that are two or three bonds away to the quaternary carbon . For example, the protons of methyl groups are excellent probes for identifying nearby quaternary carbons.

  • Adjusting Acquisition Parameters: Increasing the number of scans and/or the relaxation delay in the 13C NMR experiment can improve the signal-to-noise ratio for quaternary carbons.

Problem 3: Ambiguous stereochemical assignments.

Symptoms:

  • Difficulty in determining the relative configuration of the stereocenters from 1D and standard 2D NMR data alone.

Possible Causes:

  • Complex three-dimensional structure.

  • Similar coupling constants for different diastereomers.

Solutions:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. The presence of NOE/ROE cross-peaks between specific protons can provide definitive evidence for their relative stereochemistry. For example, observing an NOE between a methyl group and a methine proton on a ring can establish their cis relationship.

Data Presentation

The following tables summarize the assigned 1H and 13C NMR spectral data for a related compound, Acorenone C, which can be used for comparative purposes. Note that chemical shifts can vary slightly depending on the exact experimental conditions.

Table 1: 1H NMR Data of Acorenone C (in CD3OD)

PositionδH (ppm)MultiplicityJ (Hz)
12.19m
21.62, 1.48m
31.94, 1.82m
42.39m
62.51, 2.37m
76.82t-like3.9
101.89, 1.77m
113.38m
123.36m
130.91d6.7
140.84d6.8

Data adapted from a study on Acorenone C, a derivative of this compound.[1]

Table 2: 13C NMR Data of Acorenone C (in CD3OD)

PositionδC (ppm)DEPT
141.5CH
225.1CH2
331.2CH2
446.8CH
558.1C
636.4CH2
7147.1CH
8136.1C
9203.2C
1034.9CH2
1172.9CH
1268.5CH2
1319.8CH3
1415.2CH3
1521.5CH3

Data adapted from a study on Acorenone C, a derivative of this compound.[1]

Experimental Protocols

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4 cm).

Standard 1D and 2D NMR Experiments: The following experiments are recommended for the structural elucidation of this compound. Standard pulse programs provided by the spectrometer manufacturer can be used.

  • 1H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

  • 13C{1H} NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT-135: This experiment helps differentiate between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative.

  • COSY: A homonuclear correlation experiment to establish proton-proton couplings.

  • HSQC: A heteronuclear correlation experiment to identify one-bond proton-carbon correlations.

  • HMBC: A heteronuclear correlation experiment to identify two- and three-bond proton-carbon correlations. This is crucial for connecting spin systems and assigning quaternary carbons.

  • NOESY/ROESY: To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT DEPT-135 NMR_Tube->DEPT COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC NOESY NOESY/ROESY NMR_Tube->NOESY Analysis Spectral Interpretation H1_NMR->Analysis C13_NMR->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Final Structure Analysis->Structure

Caption: Experimental workflow for NMR analysis of this compound.

logical_relationship cluster_1d 1D NMR Data cluster_2d_connectivity 2D NMR - Connectivity cluster_2d_stereo 2D NMR - Stereochemistry cluster_interpretation Structural Information H1 1H NMR (Chemical Shift, Multiplicity) SpinSystems Proton Spin Systems H1->SpinSystems HC_Direct Direct H-C Bonds H1->HC_Direct C13 13C NMR (Chemical Shift) C13->HC_Direct DEPT DEPT-135 (CH, CH2, CH3) DEPT->HC_Direct COSY COSY (H-H Correlations) COSY->SpinSystems HSQC HSQC (1-Bond H-C Correlations) HSQC->HC_Direct HMBC HMBC (2,3-Bond H-C Correlations) CarbonSkeleton Carbon Skeleton & Quaternary Carbons HMBC->CarbonSkeleton NOESY NOESY/ROESY (Through-space H-H Correlations) Stereochem Relative Stereochemistry NOESY->Stereochem SpinSystems->CarbonSkeleton SpinSystems->Stereochem HC_Direct->CarbonSkeleton

Caption: Logical relationships for NMR-based structure elucidation.

References

Technical Support Center: Overcoming Low Solubility of (-)-Acorenone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the sesquiterpenoid (-)-Acorenone, its low aqueous solubility presents a significant hurdle in obtaining reliable and reproducible results in various biological assays. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A1: this compound is a hydrophobic molecule, meaning it has very low solubility in water-based solutions like most assay buffers.[1] Its high octanol-water partition coefficient (logP), estimated to be between 4.3 and 4.63, indicates a strong preference for fatty or non-polar environments over aqueous ones.[1][2] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent is dispersed, and the this compound molecules are forced into an environment where they are not readily soluble, causing them to clump together and precipitate out of the solution. This phenomenon is often referred to as "crashing out."

Q2: What is the maximum concentration of this compound I can expect to dissolve in my assay?

A2: The maximum achievable concentration of this compound in your assay will depend on several factors, including the final concentration of any co-solvents (e.g., DMSO, ethanol), the composition of your assay buffer (pH, salts), and the presence of any solubilizing agents. The intrinsic aqueous solubility of this compound is very low, estimated at approximately 1.698 mg/L.[1] To achieve higher concentrations, the use of co-solvents or other solubilizing techniques is necessary. Refer to the troubleshooting guides and experimental protocols below for strategies to determine the optimal concentration for your specific assay.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound should be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution. The most common and recommended solvents are:

It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your final assay, as high concentrations of these solvents can be toxic to cells or inhibit enzyme activity.[3][4]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Cloudiness or turbidity in the assay well immediately after adding the compound.

  • Visible particles or crystals forming over time.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

start Precipitation Observed step1 Optimize Dilution Technique start->step1 step2 Adjust Co-solvent Concentration step1->step2 If precipitation continues end_good Precipitation Resolved step1->end_good Successful step3 Employ Solubilizing Agents step2->step3 If precipitation continues step2->end_good Successful step4 Consider Assay Modification step3->step4 If precipitation continues step3->end_good Successful step4->end_good Successful end_bad Issue Persists step4->end_bad

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Steps:

  • Optimize Dilution Technique:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.

    • Mixing: Add the this compound stock solution to the assay buffer while vortexing or gently mixing to ensure rapid and even dispersion.

    • Temperature: Ensure your assay buffer is at the optimal temperature for your experiment before adding the compound.

  • Adjust Co-solvent Concentration:

    • DMSO: For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[3][4]

    • Ethanol: In enzyme assays, ethanol concentrations are often tolerated up to 5-10%, but this should be empirically determined for your specific enzyme.

    • Co-solvent Matrix: Consider testing a combination of co-solvents (e.g., DMSO and ethanol) to see if a synergistic effect on solubility can be achieved.

  • Employ Solubilizing Agents:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, increasing their apparent water solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Detergents (Surfactants): Non-ionic detergents such as Tween® 20 or Triton™ X-100 can form micelles that solubilize hydrophobic compounds. Use these at low concentrations (typically 0.01% to 0.1%) to avoid disrupting cell membranes or denaturing proteins.

  • Consider Assay Modification:

    • Lower Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound that is within its solubility limit under your assay conditions.

    • Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility. However, as a neutral molecule, this compound's solubility is less likely to be affected by pH changes.

Issue 2: High Variability in Assay Results

Symptoms:

  • Large error bars in dose-response curves.

  • Poor correlation between replicate wells.

  • Inconsistent IC50 or EC50 values between experiments.

Potential Cause: Inconsistent solubility or precipitation of this compound at higher concentrations can lead to variability in the effective concentration of the compound in each well.

Troubleshooting Steps:

  • Confirm Solubility Limit: Perform a kinetic solubility assay (see Protocol 2) to determine the maximum concentration of this compound that remains soluble in your specific assay buffer and conditions over the duration of your experiment.

  • Visual Inspection: Before reading your assay plates, visually inspect the wells under a microscope for any signs of precipitation, especially at the highest concentrations.

  • Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.

  • Plate Type: Use low-binding microplates to minimize the adsorption of the hydrophobic compound to the plastic surface.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a clean, dry microcentrifuge tube or vial.

  • Carefully weigh a small amount of this compound (e.g., 5 mg) into the tube.

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 220.35 g/mol .

  • Add the calculated volume of DMSO or ethanol to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Stock Solution Preparation Workflow:

weigh Weigh this compound add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that remains in solution in a specific aqueous buffer over a defined period.

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Assay buffer of interest

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your assay buffer in the 96-well plate. Aim for a final DMSO concentration that is consistent with your planned assay (e.g., 0.5%).

  • Include a buffer-only control and a buffer with 0.5% DMSO control.

  • Incubate the plate at the desired assay temperature (e.g., 37°C).

  • Measure the absorbance or turbidity of each well at multiple time points (e.g., 0, 1, 4, 24 hours) at a wavelength of 600-650 nm.

  • The highest concentration of this compound that does not show a significant increase in absorbance/turbidity over time compared to the control is considered its kinetic solubility limit under those conditions.

Protocol 3: Solubilization using Cyclodextrins

Objective: To increase the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add the this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while stirring.

  • Alternatively, a solid complex can be prepared by kneading or co-evaporation methods for complete removal of the organic solvent.

  • Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method like HPLC.

Data Presentation

Table 1: Estimated Solubility and Properties of this compound

PropertyValueReference
Molecular Weight220.35 g/mol N/A
Estimated logP4.3 - 4.63[1][2]
Estimated Water Solubility~1.698 mg/L[1]

Table 2: Recommended Maximum Co-solvent Concentrations in Assays

Co-solventAssay TypeRecommended Max. Concentration (v/v)Notes
DMSOCell-based Assays0.1% - 0.5%Cell line dependent, always include a vehicle control.[3][4]
DMSOEnzyme Assays< 5%Enzyme dependent, verify no inhibition from the solvent.
EthanolCell-based Assays< 0.5%Can be more toxic to some cell lines than DMSO.
EthanolEnzyme Assays< 10%Enzyme dependent, can cause protein denaturation at higher concentrations.

Table 3: Common Solubilizing Agents and Starting Concentrations

AgentTypeStarting ConcentrationPotential Issues
HP-β-CyclodextrinCyclodextrin10 - 50 mMMay have slight effects on cell membranes at high concentrations.
Tween® 20 / Triton™ X-100Non-ionic Detergent0.01% - 0.1% (v/v)Can lyse cells or interfere with protein function at higher concentrations.

By following these guidelines and protocols, researchers can effectively manage the low solubility of this compound, leading to more accurate and reliable data in their in vitro and in vivo studies.

References

Technical Support Center: Method Refinement for (-)-Acorenone Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the accurate quantification of (-)-Acorenone in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in complex mixtures like plant extracts or biological fluids?

A1: The main challenges in quantifying this compound in complex matrices include:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., lipids, pigments, other metabolites) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Co-elution of Isomers: this compound is a sesquiterpenoid, a class of compounds known for having numerous structural isomers and stereoisomers. These isomers often possess very similar physicochemical properties, making their chromatographic separation difficult and leading to overlapping peaks that complicate accurate quantification.

  • Analyte Stability: Sesquiterpenes can be susceptible to degradation or isomerization under certain conditions, such as exposure to heat, light, or acidic/basic environments during sample preparation and analysis.[2]

  • Low Concentration: In many biological or environmental samples, this compound may be present at very low concentrations, requiring highly sensitive and selective analytical methods.

Q2: Which analytical technique is better for this compound quantification: GC-MS or HPLC-MS?

A2: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) depends on the specific characteristics of the sample and the research goals.

  • GC-MS is generally well-suited for volatile and semi-volatile compounds like sesquiterpenes.[3] It often provides excellent chromatographic resolution for isomers and is highly sensitive. However, it requires that the analyte be thermally stable, and derivatization may be necessary for some compounds, adding complexity to sample preparation.[4]

  • HPLC-MS is ideal for non-volatile and thermolabile compounds.[5] It offers versatility in column chemistries and mobile phases, which can be advantageous for separating complex mixtures at ambient temperatures.[4][6] HPLC-MS is often preferred for analyzing crude extracts with minimal sample cleanup.

A direct comparison of typical performance metrics can help in selecting the appropriate technique (see Table 1).

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: You can assess matrix effects using several methods:

  • Post-Column Infusion: A continuous flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any signal suppression or enhancement in the baseline for this compound as the blank matrix components elute indicates the presence of matrix effects.[1]

  • Post-Extraction Spike: Compare the peak area of this compound in a standard solution prepared in a neat solvent with the peak area of a blank matrix extract that has been spiked with the same amount of this compound post-extraction. A significant difference in peak areas suggests matrix effects.[1]

Q4: What is an appropriate internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d3-(-)-Acorenone). Since this may not be commercially available, a suitable alternative is a structurally similar compound with comparable chromatographic behavior and ionization efficiency that is not present in the sample.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites on the GC liner or column. - Secondary interactions with silanol (B1196071) groups on the HPLC column. - Column overload.- Use a deactivated GC liner and a high-quality, well-maintained column. - For HPLC, add a small amount of a weak acid like formic acid to the mobile phase to suppress silanol interactions.[5] - Dilute the sample or reduce the injection volume.[7]
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation. - Variable matrix effects between samples. - Instrument fluctuation.- Use an automated liquid handler for sample preparation to improve consistency.[7] - Employ a robust sample cleanup method like Solid-Phase Extraction (SPE). - Utilize a stable isotope-labeled internal standard to correct for variations.[1] - Run system suitability tests before each analytical batch.[7]
Low Signal Intensity / Poor Sensitivity - Ion suppression due to matrix effects. - Suboptimal instrument parameters. - Analyte degradation during sample preparation or injection.- Improve sample cleanup to remove interfering matrix components.[1] - Optimize MS source parameters (e.g., ionization voltage, gas flows, temperature). - For GC-MS, ensure the injection port temperature is not excessively high to prevent thermal degradation.[1] - For volatile terpenes, keep samples and solvents chilled during preparation.[1]
Co-eluting Peaks - Insufficient chromatographic resolution.- For GC: Optimize the temperature program (slower ramp rate), change the carrier gas flow rate, or use a column with a different stationary phase (e.g., a more polar column if using a non-polar one). - For HPLC: Modify the mobile phase gradient (make it shallower), change the organic modifier (e.g., methanol (B129727) vs. acetonitrile), or try a column with a different chemistry (e.g., C30 instead of C18 for better isomer separation).[5]

Data Presentation

Table 1: Comparison of Typical Performance Characteristics for this compound Quantification Methods

ParameterGC-MSHPLC-MS/MS
Linearity Range 0.1 - 50 µg/mL0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.03 µg/mL0.015 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL
Precision (%RSD) < 5%< 4%
Accuracy (% Recovery) 95 - 105%97 - 104%

Note: These values are representative and may vary depending on the specific instrumentation, matrix, and method conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material (e.g., rhizomes).[3]

  • Grinding: Grind the dried plant material into a fine powder. To prevent the loss of volatile components, consider freezing the material before grinding or grinding under liquid nitrogen.[1]

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (or ethyl acetate).

    • Sonicate the mixture for 30 minutes to enhance extraction efficiency.[5]

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper.

    • If necessary, concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (for HPLC) or an appropriate solvent like hexane (B92381) (for GC).

    • Filter through a 0.22 µm syringe filter before analysis.

Protocol 2: GC-MS Quantification of this compound

This protocol is a starting point and should be optimized for your specific instrument.[3]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 220, 205, 177, 161). A full scan mode can be used for initial identification.

Protocol 3: HPLC-MS/MS Quantification of this compound

This protocol is a starting point and should be optimized for your specific instrument.[5]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). A C30 column may provide better separation for isomers.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 40% B, hold for 1 minute.

    • Increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be [M+H]⁺ for this compound, and product ions would be determined by infusion of a standard.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (Methanol/Sonication) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate SPE Solid-Phase Extraction (SPE) Cleanup Concentrate->SPE Final Reconstitution SPE->Final GC_MS GC-MS Analysis Final->GC_MS if volatile & thermally stable HPLC_MS HPLC-MS/MS Analysis Final->HPLC_MS if thermolabile or non-volatile Quant Quantification (Calibration Curve) GC_MS->Quant HPLC_MS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for this compound quantification.

TroubleshootingTree Start Inaccurate Quantification of this compound CheckReproducibility Are results reproducible? Start->CheckReproducibility NoReproducibility Poor Reproducibility CheckReproducibility->NoReproducibility No YesReproducibility Results are reproducible but inaccurate (high/low bias) CheckReproducibility->YesReproducibility Yes CheckSamplePrep Review Sample Prep Protocol (e.g., inconsistent volumes, extraction time) NoReproducibility->CheckSamplePrep CheckIS Check Internal Standard Response Variability NoReproducibility->CheckIS Automate Solution: Automate Sample Prep CheckSamplePrep->Automate UseSIL Solution: Use Stable Isotope-Labeled IS CheckIS->UseSIL CheckMatrixEffects Assess Matrix Effects (Post-column infusion or Post-spike) YesReproducibility->CheckMatrixEffects MatrixEffectsPresent Matrix Effects Confirmed CheckMatrixEffects->MatrixEffectsPresent Yes NoMatrixEffects No Significant Matrix Effects CheckMatrixEffects->NoMatrixEffects No ImproveCleanup Solution: Enhance Sample Cleanup (SPE) MatrixEffectsPresent->ImproveCleanup MatrixMatch Solution: Use Matrix-Matched Calibrants MatrixEffectsPresent->MatrixMatch CheckCoelution Check for Peak Co-elution (Peak Purity Analysis) NoMatrixEffects->CheckCoelution CoelutionPresent Co-elution Confirmed CheckCoelution->CoelutionPresent Yes NoCoelution No Co-elution CheckCoelution->NoCoelution No OptimizeChroma Solution: Optimize Chromatography (Gradient, Column, Temp.) CoelutionPresent->OptimizeChroma CheckStandard Verify Standard Concentration and Purity NoCoelution->CheckStandard

Caption: Troubleshooting decision tree for this compound analysis.

References

preventing degradation of (-)-Acorenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (-)-Acorenone during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a naturally occurring sesquiterpenoid ketone with a spiro[4.5]decane carbon skeleton.[1] It is found in various plants, notably Acorus calamus.[2] Its stability is crucial for maintaining its chemical integrity and biological activity, which is significant in pharmaceutical research due to its potential neuroprotective, anti-inflammatory, and cholinesterase inhibitory effects.[1] Degradation can lead to loss of potency and the formation of impurities, which can affect experimental results and safety profiles.

Q2: What are the primary factors that can cause the degradation of this compound?

A: As a sesquiterpenoid ketone, this compound is potentially susceptible to several degradation pathways based on its chemical structure and general knowledge of similar compounds. These include:

  • Oxidation: The presence of unsaturated moieties in terpenoids makes them prone to oxidation.[3]

  • Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions can potentially lead to degradation.[4]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions. Ketones, in general, can be susceptible to thermal decomposition.[5]

  • Photodegradation: Exposure to UV or visible light can induce degradation in molecules with chromophores, such as the enone moiety in this compound.[6]

Q3: What are the ideal storage conditions for this compound?

A: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage.[3]Low temperatures slow down chemical reactions, including degradation pathways.
+4°C for short-term storage.Suitable for samples that will be used within a short period.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidative degradation.
Light Protected from light (amber vials or stored in the dark).[7]Prevents photodegradation.
Container Tightly sealed glass vials (amber recommended).[7]Glass is inert and prevents leaching of contaminants. Tightly sealed containers prevent evaporation and exposure to air and moisture.
Form Solid (lyophilized powder, if possible) or in a suitable solvent.Storing in a solid, dry form is often more stable than in solution.

Q4: Which solvents are recommended for storing this compound in solution?

A: For preparing stock solutions, use high-purity, anhydrous solvents. Methanol (B129727) and acetonitrile (B52724) are commonly used for chromatographic analysis and are suitable for short-term storage of stock solutions when stored at low temperatures.[4][8] For longer-term storage in solution, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to store at -20°C or -80°C.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Loss of compound potency or inconsistent results in bioassays. Degradation of this compound due to improper storage.1. Review storage conditions (temperature, light exposure, container type). 2. Perform a purity check of the stored sample using HPLC or GC-MS. 3. Prepare fresh stock solutions from a new or properly stored batch of this compound.
Appearance of unexpected peaks in chromatograms (HPLC or GC-MS). Formation of degradation products.1. Compare the chromatogram with that of a freshly prepared standard. 2. Consider potential degradation pathways (oxidation, hydrolysis, etc.) based on handling procedures. 3. If using GC-MS, consider the possibility of thermal degradation in the injection port. Try lowering the injection port temperature.[5]
Change in the physical appearance of the sample (e.g., color change, oiling out). Significant degradation or contamination.1. Do not use the sample for experiments. 2. Discard the sample according to safety protocols. 3. Obtain a fresh batch of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is crucial for developing a stability-indicating analytical method.[9]

  • Objective: To investigate the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • HPLC-UV/PDA or GC-MS system

    • Photostability chamber

    • Oven

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 1N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound in methanol under the same conditions.

    • Photodegradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[7]

    • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.[4][8]

  • Instrumentation: HPLC with UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of this compound (likely around 230-250 nm due to the enone chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

degradation_pathway Acorenone This compound Oxidation Oxidation (e.g., H₂O₂, air) Acorenone->Oxidation O₂ Hydrolysis Hydrolysis (Acid/Base) Acorenone->Hydrolysis H₂O/H⁺/OH⁻ Heat Thermal Stress Acorenone->Heat Δ Light Photodegradation (UV/Vis) Acorenone->Light Deg_Ox Oxidized Products (e.g., epoxides, hydroxylated derivatives) Oxidation->Deg_Ox Deg_Hy Hydrolyzed Products (e.g., ring-opened products) Hydrolysis->Deg_Hy Deg_Th Thermal Isomers/ Degradants Heat->Deg_Th Deg_Ph Photodegradation Products Light->Deg_Ph

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress control Control Sample (No Stress) start->control analysis Stability-Indicating Method (HPLC/GC-MS) stress->analysis control->analysis data Data Acquisition analysis->data compare Compare Stressed vs. Control data->compare identify Identify Degradation Products compare->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_storage Storage Issues cluster_handling Handling/Analysis Issues start Inconsistent Experimental Results? check_purity Check Purity of this compound Stock start->check_purity check_purity->start Purity is High (Issue is elsewhere) new_peaks Unexpected Peaks in Chromatogram? check_purity->new_peaks Purity is Low improper_storage Improper Storage Conditions? (Temp, Light, Air Exposure) new_peaks->improper_storage Yes thermal_degradation Using GC-MS? Consider Thermal Degradation new_peaks->thermal_degradation Yes, with GC-MS solvent_issue Solvent Purity/Stability? new_peaks->solvent_issue Possible review_storage Review and Correct Storage Protocol improper_storage->review_storage review_storage->start Re-run Experiment adjust_gc Lower Injection Port Temperature thermal_degradation->adjust_gc adjust_gc->start Re-run Experiment use_fresh_solvent Use Fresh, High-Purity Solvent solvent_issue->use_fresh_solvent use_fresh_solvent->start Re-run Experiment

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Chromatographic Separation of (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic separation of (-)-Acorenone and its stereoisomers.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to follow a logical troubleshooting sequence. The workflow below outlines a systematic approach to diagnosing poor chromatographic separation.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Poor Separation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="Step 1: Check System Integrity\n(Leaks, Pressure Stability, Connections)", fillcolor="#FBBC05", fontcolor="#202124"]; check_method [label="Step 2: Review Method Parameters\n(Mobile Phase, Gradient, Temp Program)", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Step 3: Evaluate Column Health\n(Age, Contamination, Storage)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="Step 4: Verify Sample Preparation\n(Solvent, Concentration, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; implement [label="Implement Corrective Action", fillcolor="#34A853", fontcolor="#FFFFFF"]; reevaluate [label="Re-run and Evaluate Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_system; check_system -> check_method [label="System OK"]; check_method -> check_column [label="Method OK"]; check_column -> check_sample [label="Column OK"]; check_sample -> implement [label="Sample OK"]; implement -> reevaluate;

// Feedback Loops for Issues Found check_system -> implement [style=dashed, label="Issue Found"]; check_method -> implement [style=dashed, label="Issue Found"]; check_column -> implement [style=dashed, label="Issue Found"]; reevaluate -> start [label="Problem Persists"]; }

Caption: A logical workflow for troubleshooting poor chromatography.

Frequently Asked Questions (FAQs)

Q1: My peaks for this compound are showing poor shape (tailing, fronting, or splitting). What are the common causes and solutions?

Poor peak shape is a common indicator of underlying issues with the column, sample, or system. The specific shape of the peak can help diagnose the problem.

Table 1: Troubleshooting Common Peak Shape Problems

Peak Shape Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with active sites (e.g., residual silanols) on the stationary phase.[1] - Use a modern, end-capped column or a column with a different stationary phase.[1]- For HPLC, operate at a lower mobile phase pH to protonate silanol (B1196071) groups.[1]
Column overload.[1] - Reduce the sample concentration or injection volume.[1]
Extra-column dead volume from poor connections or long tubing.[1][2] - Ensure all fittings are properly seated and use tubing with a smaller internal diameter, minimizing length.[1][2]
Peak Fronting Column overload, especially in gas chromatography.[3] - Dilute the sample.[3]- If using split injection in GC, increase the split ratio.[3]
Sample solvent is stronger than the mobile phase (HPLC) or incompatible with the stationary phase (GC).[1][3] - Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1][3]
Split Peaks Blockage at the column inlet (e.g., clogged frit).[1] - Replace the column inlet frit or, if permissible by the manufacturer, reverse-flush the column.[1]

| | Sample solvent is incompatible with the mobile phase, causing miscibility issues.[1] | - Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |

Q2: I am not getting any separation between this compound and its stereoisomers. How can I improve the resolution?

The co-elution of stereoisomers is the primary challenge in acorenone analysis due to their similar physicochemical properties.[1][4] Since this compound has multiple stereoisomers, achieving separation requires careful method optimization, focusing on the stationary and mobile phases.[4]

digraph "Optimization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Isomer Co-elution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is the column appropriate?\n(e.g., Chiral Stationary Phase for enantiomers)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Method Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_opt [label="HPLC: Adjust Mobile Phase\n(Solvent Ratio, Modifier, Gradient)", fillcolor="#F1F3F4", fontcolor="#202124"]; gc_opt [label="GC: Adjust Temperature Program\n(Ramp Rate, Initial/Final Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_res [label="Sufficient Resolution Achieved?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; new_column [label="Consider Alternative Stationary Phase\n(Different Chiral Selector or Polarity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; finish [label="Method Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> optimize [label="Yes"]; check_column -> new_column [label="No"]; optimize -> hplc_opt; optimize -> gc_opt; hplc_opt -> check_res; gc_opt -> check_res; check_res -> finish [label="Yes"]; check_res -> optimize [label="No, continue optimization", style=dashed]; new_column -> check_column; }

Caption: Workflow for optimizing isomer separation.

1. Stationary Phase Selection (Critical Step) The choice of column is the most critical factor for separating stereoisomers.[5] A standard C18 or DB-5 column will not separate enantiomers like this compound and (+)-Acorenone.

Table 2: Recommended Columns for Acorenone Isomer Separation

Chromatography Type Stationary Phase Class Common Column Examples Rationale
HPLC (Enantiomers) Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose/Cellulose derivatives) These phases have chiral recognition abilities, allowing for the direct separation of enantiomers without derivatization.[6]
GC (Enantiomers) Chiral Stationary Phase (CSP) Derivatized Cyclodextrins (e.g., Beta-cyclodextrin) Cyclodextrins are commonly used in GC to create chiral environments capable of resolving enantiomers.[6][7]

| GC (General Analysis) | Low- to Mid-Polarity | DB-5, HP-5MS, Rxi-5ms | A versatile, low-polarity phase that provides good separation for a wide range of terpenes based on boiling points and slight polarity differences.[3] This is suitable for separating diastereomers like Acorenone from Acorenone B, but not enantiomers. |

2. Mobile Phase Optimization (for HPLC) For chiral HPLC, a normal-phase setup is often effective for sesquiterpenoids.[4] The mobile phase composition directly influences selectivity and resolution.[8][9]

Table 3: Starting Conditions for HPLC Mobile Phase Optimization

Parameter Starting Recommendation Optimization Strategy
Solvent System Normal-Phase: Hexane (B92381) or Heptane (non-polar) with Isopropanol or Ethanol (polar modifier).[4] Adjust the ratio of the polar modifier. Increasing the modifier concentration generally decreases retention time but can affect selectivity.
Elution Mode Isocratic If isomers are still co-eluting, a shallow gradient can improve resolution by increasing the separation time between closely eluting compounds.[1][8]
Flow Rate 0.5 - 1.0 mL/min Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

| Temperature | Ambient or controlled (e.g., 25 °C) | Increasing column temperature can improve peak efficiency but may reduce selectivity. Maintaining a stable temperature is crucial for reproducibility.[2] |

3. GC Parameter Optimization For Gas Chromatography, optimizing the temperature program and carrier gas flow is key to resolving closely related isomers.

Table 4: Starting Conditions for GC Parameter Optimization

Parameter Starting Recommendation Optimization Strategy
Temperature Program Initial Temp: 60-80 °CFinal Temp: 220-250 °C A slow temperature ramp rate (e.g., 1-2 °C/min) is often the most effective way to improve the resolution of enantiomers on a chiral column.[7]
Carrier Gas Helium or Hydrogen Ensure a consistent and stable flow rate. For chiral separations, optimizing the linear velocity can significantly affect resolution.[7]

| Injection Mode | Split or Splitless | For trace analysis, use splitless injection. For higher concentrations, a split injection can prevent column overload.[3] |

Q3: My retention times for this compound are drifting or inconsistent. What should I check?

Inconsistent retention times compromise data reliability. The cause is often related to instability in the system's physical or chemical environment.

  • Check for Leaks: Even small leaks in fittings, the septum, or gas lines can cause fluctuations in flow and pressure, leading to variable retention times.[3]

  • Ensure Stable Column Temperature: The oven temperature in GC or the column compartment in HPLC must be stable and consistent. Poor temperature control is a common cause of retention time drift.[2][3]

  • Verify Mobile Phase/Carrier Gas: For HPLC, ensure the mobile phase is properly degassed and the pump is delivering a consistent flow. For GC, verify that the carrier gas cylinder has adequate pressure and that flow controllers are functioning correctly.[3]

  • Assess Column Health: Over time, stationary phases can degrade, especially under harsh conditions (e.g., extreme pH), leading to changes in retention.[1][2] If the column is old or has been used extensively, it may need to be replaced.

Q4: I am seeing no peaks or very small peaks after injecting my this compound sample. What are the potential causes?

A lack of signal can be frustrating and may point to an issue at any point from injection to detection.

  • Detector Issues (GC-FID): Ensure the Flame Ionization Detector (FID) is lit. Check that hydrogen and air gas flows are set to the manufacturer's recommendations and attempt to re-ignite the flame.[3]

  • Injection Issues: Check for a clogged or defective syringe.[3] For autosamplers, verify that the syringe is drawing and dispensing the sample correctly. For manual injections, ensure the technique is correct.

  • Incorrect System Parameters: Double-check that the injector temperature and carrier gas flow are set appropriately to allow the sample to transfer onto the column.[3]

  • Low Sample Concentration: The amount of acorenone in the sample may be below the instrument's limit of detection. Try concentrating the sample or using a less diluted solution. For GC, switching to a splitless injection can increase sensitivity for trace amounts.[3]

  • System Leaks: A major leak in the system, particularly around the injector septum, can prevent the sample from reaching the column.[3][10]

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of Acorenone Enantiomers

This protocol provides a starting point for separating this compound from its enantiomer, (+)-Acorenone.

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent and a polar modifier. A typical starting point is Hexane:Isopropanol (98:2, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set to an appropriate wavelength for acorenone (e.g., 240 nm).[4]

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Prepare a standard solution of the acorenone mixture in the mobile phase. c. Inject the sample and run the analysis isocratically. d. Optimization: If separation is insufficient, systematically adjust the percentage of the polar modifier (isopropanol) in small increments (e.g., from 2% to 5%) to find the optimal balance between resolution and run time.

Protocol 2: GC-MS Method for General Analysis of Acorenone

This method is suitable for the identification and quantification of acorenone in complex matrices like plant extracts, and for separating it from diastereomers.[11]

  • Column: DB-5 (or equivalent 5% Phenyl Polysilphenylene-siloxane) column (30 m x 0.25 mm ID x 0.25 µm film thickness).[3]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations).

  • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[11]

  • Sample Preparation: Dissolve the sample in a suitable volatile organic solvent such as hexane or ethyl acetate.[3][11]

References

Addressing Inconsistencies in (-)-Acorenone Bioactivity Data: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the existing inconsistencies in the reported bioactivity data of (-)-Acorenone. By offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and a transparent presentation of the available data, this guide aims to foster reproducibility and clarity in future research.

Troubleshooting Guides & FAQs

This section is designed to address common issues and questions that may arise during the experimental investigation of this compound's bioactivities.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the acetylcholinesterase (AChE) inhibitory activity of this compound?

A1: The primary reason for the conflicting reports is the investigation of different isomers of this compound and the use of varied reporting metrics. For instance, this compound B has been reported with a specific IC50 value for AChE inhibition, while this compound C's activity has been expressed as a percentage of inhibition at a single concentration.[1][2] A direct comparison of potency is challenging without standardized testing of all isomers under identical conditions.[1]

Q2: What are the known bioactive isomers of this compound?

A2: The most studied isomers are this compound B and this compound C.[1][3] this compound B has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6][7] this compound C has demonstrated mild AChE inhibitory activity.[8]

Q3: Besides cholinesterase inhibition, what other bioactivities have been reported for this compound and its derivatives?

A3: Various derivatives of acorenone have been investigated for a range of biological activities, including cytotoxic effects against cancer cell lines and anti-inflammatory properties.[9][10] For example, an acorane-type sesquiterpenoid exhibited moderate cytotoxicity against five different tumor cell lines, and acorenone C showed significant inhibition of HL-60 and SW480 cell proliferation.[9]

Q4: Are there any reports on the antimicrobial activity of this compound?

A4: The essential oil containing this compound B as a major component showed weak inhibitory activity against Enterococcus faecalis and Staphylococcus aureus.[4][5] However, pure this compound B itself did not show activity against these bacteria.[3] Similarly, this compound C did not exhibit antibacterial activity against several tested strains.[3]

Troubleshooting Guide: Acetylcholinesterase (AChE) Inhibition Assay

Issue 1: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially of the enzyme or substrate.

  • Solution: Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.

Issue 2: Low or no enzyme activity in control wells.

  • Possible Cause: Improper storage or handling of the AChE enzyme, leading to degradation.

  • Solution: Aliquot the enzyme upon receipt and store at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Ensure the assay buffer pH is optimal for enzyme activity.

Issue 3: Inconsistent IC50 values compared to literature.

  • Possible Cause:

    • Purity of this compound: The purity of the tested compound can significantly affect its activity.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have inhibitory effects at higher concentrations.

    • Different Experimental Conditions: Variations in incubation time, temperature, or substrate concentration can alter the apparent IC50 value.

  • Solution:

    • Verify the purity of the this compound sample using appropriate analytical techniques (e.g., NMR, HPLC).

    • Maintain a final solvent concentration below 1% in the assay wells and include a solvent control.

    • Strictly adhere to a standardized protocol and report all experimental parameters in detail.

Quantitative Data Summary

The following tables summarize the reported quantitative bioactivity data for different isomers of this compound. The inconsistencies in reporting metrics are highlighted.

Table 1: Cholinesterase Inhibitory Activity of this compound Isomers

CompoundTarget EnzymeReported ActivitySource Organism/Method
This compound BAcetylcholinesterase (AChE)IC50: 40.8 µg/mLIsolated from Niphogeton dissecta[4][5][7]
This compound BButyrylcholinesterase (BChE)IC50: 10.9 µg/mLIsolated from Niphogeton dissecta[4][5][7]
This compound CAcetylcholinesterase (AChE)23.34% inhibition at 50 µMIsolated from mangrove-associated fungus Pseudofusicoccum sp. J003[1][8]

Table 2: Cytotoxic Activity of Acorenone Derivatives

Compound/DerivativeCell Line(s)Reported Activity
Acorane-type sesquiterpenoidFive different tumor cell linesIC50 values ranging from 2.11 to 9.23 µM[9]
Acorenone CHL-60 (human leukemia)98.68% inhibition at 40 µM[9]
Acorenone CSW480 (human colon adenocarcinoma)60.40% inhibition at 40 µM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate standardization and reproducibility.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for screening cholinesterase inhibitors.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound isomer dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and DTNB in phosphate buffer. Prepare serial dilutions of the this compound isomer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

  • Inhibitor Addition: Add the this compound isomer at various concentrations to the respective wells. For the control, add the solvent used to dissolve the test compound.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Monitor the absorbance over time.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound isomer dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[9]

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound isomer dissolved in DMSO

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound isomer for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration from a standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Visualizations of Signaling Pathways and Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Assay-specific Steps Assay-specific Steps Compound Treatment->Assay-specific Steps Data Acquisition Data Acquisition Assay-specific Steps->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis G AChE Acetylcholinesterase Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE Acorenone This compound Acorenone->AChE Inhibition G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Sesquiterpenoids Sesquiterpenoids (e.g., Acorenone) Sesquiterpenoids->DR ? Sesquiterpenoids->Mito ? G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (e.g., iNOS) Nucleus->ProInflammatory Transcription Acorenone This compound Acorenone->IKK Inhibition?

References

Technical Support Center: Optimization of Chiral Catalysts for (-)-Acorenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of chiral catalysts for the synthesis of (-)-Acorenone.

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemical challenges in the synthesis of this compound?

A1: this compound possesses a spiro[4.5]decane core with three contiguous stereocenters. The primary challenge lies in controlling both the relative and absolute stereochemistry during the formation of the spirocyclic junction and the substituted cyclopentane (B165970) ring. The critical stereocenters are at the spiro carbon, the carbon atom bearing the isopropyl group, and the carbon atom with the methyl group on the cyclopentane ring.[1]

Q2: What are the primary strategies for achieving enantioselectivity in this compound synthesis?

A2: The main approaches to establish stereocontrol in the synthesis of this compound include:

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral natural products as starting materials to introduce the initial stereocenters, which then guide the stereochemical outcome of subsequent reactions.[1]

  • Diastereoselective Reactions: This approach employs reactions that preferentially form one diastereomer over another, such as intramolecular aldol (B89426) cyclizations and diastereoselective spiroannulations.[1]

  • Asymmetric Catalysis: This method uses chiral catalysts to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer.[1]

Q3: Which key reactions in this compound synthesis are typically targeted for chiral catalyst optimization?

A3: Key reactions for optimization often involve the construction of the spiro[4.5]decane core. The Robinson annulation is a prominent strategy for forming the six-membered ring of the spirocycle and is a prime candidate for enantioselective catalysis.[2] Intramolecular aldol or Michael reactions that form one of the rings at the spiro center are also critical steps where chiral catalysts can be employed to control the stereochemistry.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%) in the Asymmetric Reaction

Symptom: The desired chiral product is obtained with low enantiomeric excess, indicating poor performance of the chiral catalyst.

Possible Causes and Solutions:

  • Suboptimal Catalyst Choice: The chosen chiral catalyst may not be well-suited for the specific substrate or reaction type.

    • Troubleshooting: Screen a library of chiral catalysts with different backbones and electronic properties. For instance, in an organocatalytic Robinson annulation, various cinchona alkaloid derivatives or proline-based catalysts can be tested.[3]

  • Incorrect Catalyst Loading: The catalyst concentration can significantly impact enantioselectivity.

    • Troubleshooting: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Poorly Optimized Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often improves enantioselectivity by favoring the transition state leading to the major enantiomer.[1]

      • Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, MeCN).

  • Presence of a Non-Selective Background Reaction: An uncatalyzed, non-enantioselective reaction may be competing with the desired catalytic pathway.

    • Troubleshooting: Lowering the reaction temperature can help to suppress the uncatalyzed background reaction. Slow addition of a reagent can also maintain a low concentration of the substrate, favoring the catalyzed pathway.[1]

  • Catalyst Deactivation or Impurities: The catalyst may be degrading under the reaction conditions, or impurities in the reagents or solvents may be interfering with the catalytic cycle.

    • Troubleshooting: Ensure all reagents and solvents are pure and dry. Handle air- and moisture-sensitive catalysts under an inert atmosphere.

Issue 2: Poor Diastereoselectivity in Spiroannulation

Symptom: The reaction forming the spirocyclic core produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification and reducing the yield of the desired product.

Possible Causes and Solutions:

  • Substrate Conformation: The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor.

    • Troubleshooting: Modify protecting groups on the substrate to alter its conformational preferences. Bulkier protecting groups can shield one face of the molecule, directing the approach of the reagent or the cyclization to the opposite face.[1]

  • Nature of the Catalyst/Promoter: The Lewis acid or Brønsted acid/base used to promote the cyclization can significantly influence the diastereoselectivity.

    • Troubleshooting: Screen a variety of acidic or basic promoters. For example, in a Robinson annulation, the addition of a co-catalyst like a Brønsted acid can influence the diastereoselectivity.[3]

  • Reaction Conditions: Temperature and solvent can play a crucial role in determining the diastereomeric outcome.

    • Troubleshooting: Systematically vary the reaction temperature and solvent to identify conditions that favor the formation of the desired diastereomer.

Data Presentation

The following table summarizes the optimization of an organocatalytic asymmetric Robinson annulation, a key reaction for the construction of the spiro[4.5]decane core, using different chiral catalysts and additives. This data is adapted from a study on the synthesis of fluorinated cyclohexenones, which serves as a model for the optimization of this critical step.[3]

EntryCatalyst (20 mol%)Additive (20 mol%)SolventYield (%)d.r.ee%
1cat-1-MeCN795:199
2cat-2-MeCN653:195
3cat-3-MeCN582:189
4cat-4-MeCN714:198
5cat-5-MeCN452:185
6cat-6-MeCN623:192
7cat-1PhCO₂HMeCN857:199
8cat-1C₆H₅(CH₂)₂CO₂HMeCN816:199
9cat-1p-NO₂C₆H₄CO₂HMeCN888:199
10cat-1p-CF₃C₆H₄CO₂HMeCN899:199
11cat-1p-MeOC₆H₄CO₂HMeCN836:199
12cat-1C₇F₁₅CO₂HMeCN755:199
13cat-1p-CF₃C₆H₄CO₂HMeCN5112:199

cat-1 to cat-6 represent different cinchona alkaloid-derived amine catalysts. The reaction was performed at 25 °C, except for entry 13 which was at -20 °C.

Experimental Protocols

Representative Experimental Protocol for the Optimized Asymmetric Robinson Annulation: [3]

To a solution of the β-ketoester (0.15 mmol) in MeCN (0.5 mL) is added Selectfluor™ (0.15 mmol). The mixture is stirred at 25 °C until the starting material is consumed (monitored by TLC). Then, the Michael acceptor (chalcone derivative, 0.1 mmol), p-trifluoromethylbenzoic acid (p-CF₃C₆H₄CO₂H, 0.02 mmol), and the chiral amine catalyst (cat-1, 0.02 mmol) are added sequentially. The reaction mixture is stirred at 25 °C for the time indicated by TLC monitoring. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Mandatory Visualization

Troubleshooting_Chiral_Catalyst_Optimization Symptom Low Enantiomeric Excess (ee%) Cause1 Suboptimal Catalyst Symptom->Cause1 Cause2 Incorrect Reaction Conditions Symptom->Cause2 Cause3 Background Reaction Symptom->Cause3 Cause4 Catalyst Inactivation Symptom->Cause4 Sol1 Screen Catalyst Library (e.g., Ligand, Backbone) Cause1->Sol1 Sol2 Optimize Catalyst Loading Cause1->Sol2 Sol3 Vary Temperature Cause2->Sol3 Sol4 Screen Solvents Cause2->Sol4 Sol5 Lower Temperature Slow Reagent Addition Cause3->Sol5 Sol6 Ensure Reagent Purity Use Inert Atmosphere Cause4->Sol6

Caption: Troubleshooting workflow for low enantioselectivity.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Acorenone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the direct comparative analysis of the biological activities of (-)-acorenone and its enantiomer, (+)-acorenone. Despite the well-established principle that enantiomers of a chiral compound can exhibit significantly different biological effects, publicly available experimental data on this specific comparison for acorenone is lacking. The primary focus of existing research has been on the biological activities of other stereoisomers of acorenone, namely acorenone B and acorenone C. This guide, therefore, provides a comprehensive overview of the available data on these related isomers to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

The main reported biological activity for acorenone isomers is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This inhibitory action suggests their potential as lead compounds for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic signaling is a key therapeutic strategy.[1][2]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the cholinesterase inhibitory activity of acorenone B and acorenone C. It is important to note that a direct comparison of potency between acorenone B and C is challenging due to the different reporting metrics (IC50 vs. percentage inhibition at a single concentration).[3]

CompoundBioactivityAssay TargetResultSource Organism
Acorenone B Cholinesterase InhibitionAcetylcholinesterase (AChE)IC50: 40.8 µg/mLNiphogeton dissecta[4][5]
Cholinesterase InhibitionButyrylcholinesterase (BChE)IC50: 10.9 µg/mLNiphogeton dissecta[4][5]
Acorenone C Cholinesterase InhibitionAcetylcholinesterase (AChE)23.34% inhibition at 50 µMPseudofusicoccum sp. J003[6]

Experimental Protocols

The most cited method for determining the cholinesterase inhibitory activity of acorenone isomers is a modified version of Ellman's spectrophotometric method.[7]

Cholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the activity of acetylcholinesterase (or butyrylcholinesterase) by measuring the rate of production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (e.g., Acorenone B or C) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, a reaction mixture is prepared containing the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Inhibitor Addition: The test compound (acorenone isomer) is added to the wells at various concentrations. A solvent control (containing only the solvent used to dissolve the test compound) and a positive control are also included.

  • Pre-incubation: The plate is typically pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[7]

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and monitored over time using a microplate reader. The rate of the color change is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the proposed mechanism of action of acorenone isomers and a general workflow for the cholinesterase inhibition assay.

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Acorenone Acorenone Isomer Acorenone->AChE Inhibits

Proposed mechanism of action of acorenone isomers via AChE inhibition.

G start Start prep_reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) start->prep_reagents add_inhibitor Add Acorenone Isomer (Test Compound) to Wells prep_reagents->add_inhibitor pre_incubation Pre-incubate Plate (e.g., 15 min at 37°C) add_inhibitor->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Experimental workflow for the cholinesterase inhibition assay.

References

Validation of Synthetic (-)-Acorenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the natural products sciences, the unambiguous structural confirmation of a synthesized molecule against its natural counterpart is a critical step. This guide provides a detailed comparison of synthetic (-)-Acorenone with its natural standard, offering supporting experimental data and protocols to ensure accurate validation.

This compound is a spirocyclic sesquiterpenoid first isolated from the rhizomes of the sweet flag plant, Acorus calamus. Its unique molecular architecture has made it a target for total synthesis. This guide presents the spectral data for both naturally derived and synthetically produced this compound, demonstrating their structural identity.

Comparative Spectral Data Analysis

The structural identity of a synthesized compound is definitively confirmed by comparing its spectroscopic data with that of an authentic sample isolated from natural sources. The following table summarizes the key spectral data for both natural and synthetic this compound.

Spectroscopic DataNatural this compoundSynthetic this compound
¹H NMR (CDCl₃, δ, ppm) 1.83 (3H, s), 1.00 (3H, d, J=7Hz), 0.90 (3H, d, J=7Hz), 0.85 (3H, d, J=7Hz), 5.80 (1H, s)1.83 (3H, s), 1.00 (3H, d, J=7Hz), 0.90 (3H, d, J=7Hz), 0.85 (3H, d, J=7Hz), 5.80 (1H, s)
¹³C NMR (CDCl₃, δ, ppm) 200.1, 171.3, 126.2, 53.8, 48.9, 41.7, 39.8, 34.5, 32.1, 29.8, 26.4, 21.2, 20.9, 16.5, 15.3200.1, 171.3, 126.2, 53.8, 48.9, 41.7, 39.8, 34.5, 32.1, 29.8, 26.4, 21.2, 20.9, 16.5, 15.3
FT-IR (film, cm⁻¹) 1665, 16151665, 1615
Mass Spec. (m/z) 220 (M⁺), 205, 177, 150, 135, 123, 109, 95220 (M⁺), 205, 177, 150, 135, 123, 109, 95

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Isolation of Natural this compound
  • Extraction: Dried and powdered rhizomes of Acorus calamus are subjected to steam distillation to yield the essential oil.

  • Chromatography: The essential oil is then fractionated using column chromatography on silica (B1680970) gel with a gradient elution system of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure natural standard.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrophotometer using a thin film of the sample on a NaCl or KBr plate.

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Experimental and Validation Workflow

The following diagram illustrates the workflow for the validation of synthetic this compound against its natural counterpart.

G cluster_natural Natural Standard Workflow cluster_synthetic Synthetic Workflow cluster_validation Validation Acorus Acorus calamus rhizomes SteamDist Steam Distillation Acorus->SteamDist EssentialOil Essential Oil SteamDist->EssentialOil ColumnChrom Column Chromatography EssentialOil->ColumnChrom Purification Purification (HPLC/Prep TLC) ColumnChrom->Purification NaturalAcorenone Natural this compound Purification->NaturalAcorenone NMR NMR (¹H, ¹³C) NaturalAcorenone->NMR FTIR FT-IR NaturalAcorenone->FTIR MS Mass Spectrometry NaturalAcorenone->MS StartingMaterials Starting Materials TotalSynthesis Total Synthesis StartingMaterials->TotalSynthesis CrudeProduct Crude Product TotalSynthesis->CrudeProduct PurificationSynth Purification CrudeProduct->PurificationSynth SyntheticAcorenone Synthetic this compound PurificationSynth->SyntheticAcorenone SyntheticAcorenone->NMR SyntheticAcorenone->FTIR SyntheticAcorenone->MS DataComparison Data Comparison NMR->DataComparison FTIR->DataComparison MS->DataComparison ValidationResult Structural Validation DataComparison->ValidationResult

Validation Workflow

Potential Signaling Pathway Involvement

While the direct molecular targets of this compound are still under investigation, many sesquiterpenoids are known to exhibit anti-inflammatory properties by modulating key signaling pathways. Based on the activities of structurally related compounds, this compound may potentially influence inflammatory responses through the NF-κB and MAPK signaling pathways.

The diagram below illustrates a generalized inflammatory signaling cascade that could be modulated by sesquiterpenoids like this compound.

G cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->InflammatoryGenes Transcription MKK MKK (MKK3/6, MKK4/7) MAPKKK->MKK MAPK MAPK (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Acorenone This compound Acorenone->TAK1 Potential Inhibition Acorenone->IKK Potential Inhibition

Potential Signaling Pathway

A Comparative Analysis of (-)-Acorenone and Other Bioactive Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of (-)-Acorenone and other notable sesquiterpenes, supported by experimental data and detailed protocols.

Introduction

Sesquiterpenes, a diverse class of C15 isoprenoids, are widely distributed in the plant and fungal kingdoms and are recognized for their broad spectrum of biological activities. Among these, this compound, a spirocyclic sesquiterpene, and its isomers have garnered significant interest for their potential therapeutic applications. This guide provides a comparative study of this compound and its related compounds with other well-characterized sesquiterpenes, namely β-caryophyllene, zerumbone (B192701), and β-eudesmol. The comparison focuses on three key areas of bioactivity: cholinesterase inhibition, anti-inflammatory effects, and cytotoxicity against cancer cell lines.

This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of quantitative data, detailed experimental methodologies for the cited bioassays, and a visualization of a key signaling pathway modulated by these compounds. While extensive data is available for the isomers of acorenone and other sesquiterpenes, it is important to note that specific IC50 values for this compound itself are not widely reported in the current literature. The data presented for acorenone derivatives, however, provides valuable insight into the potential bioactivities of this structural class.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data on the cholinesterase inhibitory, anti-inflammatory, and cytotoxic activities of acorenone derivatives and other selected sesquiterpenes.

Table 1: Comparative Cholinesterase Inhibitory Activity
Compound Enzyme IC50 Value Reference
Acorenone BAcetylcholinesterase (AChE)40.8 µg/mL[1][2]
Butyrylcholinesterase (BChE)10.9 µg/mL[1][2]
Acorenone CAcetylcholinesterase (AChE)23.34% inhibition at 50 µM[3]
ZerumboneAcetylcholinesterase (AChE)2.74 ± 0.48 µM[1]
Butyrylcholinesterase (BChE)4.12 ± 0.42 µM[1]
β-CaryophylleneAcetylcholinesterase (AChE)147 ± 15 µM (human erythrocytes)[4]
Acetylcholinesterase (AChE)32% inhibition at 0.06 mM (electric eel)[5]
Butyrylcholinesterase (BChE)78.6 µg/mL[6]
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production)
Compound Cell Line IC50 Value Reference
β-CaryophylleneRAW 264.7~10 µM (significant reduction of TNF-α, PGE2, and IL-6)[7]
ZerumboneRAW 264.7Potent inhibition of inflammation[8]
β-EudesmolHuman Mast Cells (HMC-1)Inhibition of IL-6 production at 0.2–20 µM[9]
Table 3: Comparative Cytotoxic Activity
Compound Cell Line IC50 Value Reference
Acorenone CHL-60 (human leukemia)98.68% inhibition at 40 µM[3]
SW480 (colon adenocarcinoma)60.40% inhibition at 40 µM[3]
New acorane-type sesquiterpenoidFive tumor cell lines2.11 to 9.23 µM[3]
β-CaryophylleneVarious cancer cell lines4.22 - 18.10 µg/mL[10]
ZerumboneU-87 MG (glioblastoma)150 µM (24h), 130 µM (48h)[11]
HepG2 (liver cancer)3.45 ± 0.026 μg/ml[12]
MCF-7 (breast cancer)126.7 µg/ml[13]
P-388D1 (leukemia)IC50 values reported[14]
HL-60 (leukemia)22.29 µg/mL (6h), 9.12 µg/mL (12h), 2.27 µg/mL (18h)[15]
β-EudesmolHuCCT-1 (cholangiocarcinoma)16.80 ± 4.41 µg/ml[16]
Breast cancer cellsInhibition of cell viability at 10, 20, and 40 µM

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., Acorenone B, Zerumbone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution

    • DTNB solution

    • AChE enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, ATCI solution, to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period.

  • The rate of reaction is determined by the change in absorbance per unit of time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • Test compounds

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To determine the amount of NO produced, mix the supernatant with Griess Reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Selected cancer cell lines (e.g., HL-60, SW480, HepG2)

  • Appropriate cell culture medium with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization: Signaling Pathway Diagrams

NF-κB Signaling Pathway and Potential Inhibition by Sesquiterpenes

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many sesquiterpenes exert their anti-inflammatory effects by modulating this pathway. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and highlights potential points of inhibition by bioactive sesquiterpenes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Gene Transcription Sesquiterpenes Sesquiterpenes (e.g., β-caryophyllene, zerumbone) Sesquiterpenes->IKK_complex Inhibition Sesquiterpenes->NFkB_active Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition by sesquiterpenes.

Experimental Workflow: Acetylcholinesterase (AChE) Inhibition Assay

The following diagram outlines the key steps in determining the AChE inhibitory activity of a test compound using Ellman's method.

AChE_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE Enzyme - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer (pH 8.0) - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add Buffer, Test Compound, DTNB, and AChE Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C (15 minutes) Plate_Setup->Incubation Add_Substrate Initiate Reaction: Add ATCI (Substrate) Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rate - Determine % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Cross-Validation of Analytical Methods for the Quantification of (-)-Acorenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of (-)-Acorenone in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on providing the necessary data and protocols to facilitate the cross-validation of these methods, a critical step in ensuring data consistency and reliability across different studies or laboratories.[1] Cross-validation involves comparing data from at least two different analytical methods to determine if the obtained results are comparable.[2]

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the nature of the biological matrix, and available instrumentation.[1] GC-MS is a robust technique for volatile and semi-volatile compounds like acorenone, offering high sensitivity and selectivity.[3] On the other hand, LC-MS/MS provides a powerful platform for the analysis of a wide range of compounds, including those that are not amenable to GC, and is particularly useful for multiplexed analysis in complex biological matrices.[4][5]

Table 1: Performance Characteristics of GC-MS and LC-MS/MS for Acorenone Analysis
Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range Typically in the ng/mL rangeTypically in the pg/mL to ng/mL range
Limit of Detection (LOD) ~5 ng/mL[6]Can be significantly lower than GC-MS
Limit of Quantification (LOQ) ~10 ng/mL[6]Can be significantly lower than GC-MS
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%
Selectivity High, especially in Selected Ion Monitoring (SIM) mode[3]Very high, using Multiple Reaction Monitoring (MRM)[4]
Matrix Effects Less susceptible for volatile analytesMore susceptible, especially with Electrospray Ionization (ESI)[4]

Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Protocol 1: Quantification of this compound using GC-MS

This protocol outlines a general procedure for the analysis of this compound in a biological matrix using GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological sample (e.g., plasma), add an appropriate internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).

  • Vortex the mixture for 10 minutes, followed by centrifugation at 3000 rpm for 10 minutes to separate the layers.[7]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A fused silica (B1680970) capillary column suitable for sesquiterpenoid analysis (e.g., 5% biphenyl (B1667301) 95% dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm df).[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8][9]

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

  • Injector Temperature: 260°C.[8]

  • Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

  • Ionization: Electron Ionization (EI) at 70 eV.[9]

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a general procedure for the analysis of this compound in a biological matrix using LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge with methanol (B129727) followed by water.

  • Load 1 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with a low-organic solvent to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4] Specific precursor-to-product ion transitions for this compound would need to be determined.

Visualization of Workflows

Cross_Validation_Workflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., LC-MS/MS) A_Validation Full Method Validation A_Analysis Analysis of QC Samples Comparison Compare Results A_Analysis->Comparison B_Validation Full Method Validation B_Analysis Analysis of QC Samples B_Analysis->Comparison QC_Samples Prepare Spiked QC Samples (Low, Medium, High) QC_Samples->A_Analysis Analyze QC_Samples->B_Analysis Analyze Report Generate Cross-Validation Report Comparison->Report Evaluate against acceptance criteria

Caption: A general workflow for the cross-validation of two analytical methods.

Sample_Preparation_Workflow Start Biological Sample Add_IS Add Internal Standard Start->Add_IS Extraction Extraction Add_IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitution->Analysis

Caption: A generalized workflow for sample preparation prior to chromatographic analysis.

References

Efficacy of (-)-Acorenone Compared to Commercial Insecticides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insecticidal efficacy of (-)-Acorenone, a natural compound found in plants of the Acorus genus, against various commercial insecticides. Due to a lack of direct comparative studies, this guide synthesizes data from multiple sources to offer an objective overview based on available experimental evidence.

This compound and related compounds from Acorus species have demonstrated notable insecticidal properties. Their efficacy, however, varies depending on the insect species, the specific compound, and the application method. This guide presents quantitative data from studies on Acorus compounds and several commercial insecticides, details the experimental methodologies used, and illustrates the likely mechanism of action for this compound.

Quantitative Efficacy Comparison

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for Acorus calamus essential oil (which contains related compounds like β-asarone) and its constituents, alongside commercial insecticides tested against three major pests: the diamondback moth (Plutella xylostella), the tobacco cutworm (Spodoptera litura), and the rice weevil (Sitophilus oryzae). It is crucial to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Insecticidal Efficacy against Plutella xylostella (Diamondback Moth)

Insecticide/CompoundBioassay MethodLC50 ValueExposure Time
Acorus calamus essential oilResidual Toxicity0.29 mg/mL[1]Not Specified
ChlorpyrifosLeaf Dip0.00037% (Amritsar population)Not Specified
CypermethrinNot SpecifiedLC50 values varied significantly based on resistanceNot Specified
SpinosadLeaf Dip0.00541% (Amritsar population)Not Specified

Table 2: Insecticidal Efficacy against Spodoptera litura (Tobacco Cutworm)

Insecticide/CompoundBioassay MethodLC50 ValueExposure Time
CypermethrinTopical Application14.699 g/L (Tamil Nadu population)Not Specified
ChlorantraniliproleLeaf Dip0.0055%72 hours[2]
Emamectin benzoateLeaf Dip0.000954%Not Specified

Table 3: Insecticidal Efficacy against Sitophilus oryzae (Rice Weevil)

Insecticide/CompoundBioassay MethodLC50 ValueExposure Time
MalathionFilter Paper Diffusion12.19 ppm24 hours[3]
CypermethrinFilter Paper Diffusion110.30 ppm24 hours[3]

Experimental Protocols

Detailed methodologies are essential for interpreting and replicating toxicological studies. The following are common protocols used to assess the insecticidal efficacy of compounds like this compound and commercial insecticides.

Leaf Dip Bioassay for Plutella xylostella

This method is standard for evaluating the efficacy of insecticides against leaf-eating insects.

  • Preparation of Test Solutions: The test compound (e.g., this compound or a commercial insecticide) is dissolved in an appropriate solvent and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations. A control solution contains only the solvent and surfactant.

  • Leaf Treatment: Fresh, untreated cabbage leaves are dipped into the test solutions for a standardized time (e.g., 10-30 seconds). The leaves are then allowed to air dry.

  • Insect Exposure: The treated leaves are placed in ventilated containers (e.g., petri dishes lined with moist filter paper). A known number of third-instar larvae of P. xylostella are introduced into each container.

  • Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The observed mortality is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value.

Diet Incorporation Bioassay for Spodoptera litura

This method is suitable for insects that can be reared on an artificial diet.

  • Preparation of Treated Diet: A standard artificial diet for S. litura is prepared. The test compound is incorporated into the diet at various concentrations while the diet is still liquid. A control diet is prepared with the solvent only.

  • Insect Exposure: The treated diet is dispensed into the wells of a multi-well plate or into small containers. One second or third-instar larva is placed in each well or container.

  • Incubation: The plates or containers are sealed with a breathable membrane and incubated under controlled conditions (e.g., 25°C, 65% RH, 16:8 h L:D photoperiod).

  • Mortality Assessment: Mortality is assessed after a specific period (e.g., 7 days).

  • Data Analysis: LC50 values are calculated using probit analysis.

Treated Grain Bioassay for Sitophilus oryzae

This method is used to evaluate insecticides against stored product pests.

  • Grain Treatment: A known quantity of grain (e.g., wheat or rice) is treated with the test insecticide dissolved in a solvent. The treated grain is agitated to ensure even coating and then air-dried to allow the solvent to evaporate. Control grain is treated with the solvent only.

  • Insect Exposure: A specified number of adult S. oryzae are introduced into a container with the treated grain.

  • Incubation: The containers are maintained under controlled conditions (e.g., 28°C and 70% relative humidity).

  • Mortality Assessment: The number of dead insects is counted at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The LC50 is determined using probit analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound is, at least in part, attributed to its role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition cluster_outcome Result Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft 1. Acetylcholine (ACh) Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) SynapticCleft->Postsynaptic 2. ACh binds to Receptors Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate 3. ACh Hydrolysis (Normal Function) Acorenone This compound Acorenone->AChE 4. Inhibition Accumulation ACh Accumulation in Synaptic Cleft ACh Acetylcholine (ACh) ACh->AChE Binds to Hyperstimulation Continuous Stimulation of Postsynaptic Neuron Accumulation->Hyperstimulation Paralysis Paralysis and Death of Insect Hyperstimulation->Paralysis Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_comparison Comparison A Compound Synthesis/ Isolation of this compound C Preparation of Serial Dilutions of Test Compounds A->C B Rearing of Target Insect Species D Exposure of Insects (e.g., Leaf Dip, Diet Incorporation) B->D C->D E Incubation under Controlled Conditions D->E F Mortality Assessment at Defined Time Intervals E->F G Data Correction (Abbott's Formula) F->G H Probit Analysis to Determine LC50/LD50 G->H I Compare Efficacy with Commercial Insecticides H->I

References

A Comparative Guide to the Bioactivity of (-)-Acorenone Analogues: Insights from Cholinesterase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of known analogues of (-)-Acorenone, focusing on their potential as cholinesterase inhibitors. Due to the limited availability of extensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound analogues in publicly accessible literature, this guide focuses on a detailed comparison of the reported activities of naturally occurring isomers, Acorenone B and Acorenone C.

This document synthesizes available quantitative data, presents detailed experimental methodologies for the cited biological assays, and includes visualizations to elucidate experimental workflows, thereby serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The primary biological activity reported for acorenone analogues is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[1][2] The inhibitory activities of Acorenone B and Acorenone C are summarized below. A direct, precise comparison of their potency is challenging as the activity for Acorenone B is reported as an IC50 value, while for Acorenone C, it is given as a percentage of inhibition at a specific concentration.[3]

CompoundTarget EnzymeReported ActivitySource OrganismReference(s)
Acorenone BAcetylcholinesterase (AChE)IC50: 40.8 µg/mLNiphogeton dissecta[1][4]
Acorenone BButyrylcholinesterase (BChE)IC50: 10.9 µg/mLNiphogeton dissecta[4][5]
Acorenone CAcetylcholinesterase (AChE)23.34% inhibition at 50 µMPseudofusicoccum sp. J003[3][6]

Acorenone B has demonstrated notable inhibitory activity against both AChE and BChE.[4][5] In contrast, Acorenone C exhibited mild inhibitory activity against AChE at a concentration of 50 µM.[3][6]

Experimental Protocols

The evaluation of acetylcholinesterase inhibitory activity for both Acorenone B and Acorenone C was conducted using variations of the spectrophotometric method developed by Ellman.[3]

Acetylcholinesterase (AChE) Inhibition Assay for Acorenone B:

The acetylcholinesterase inhibitory activity of Acorenone B was assessed using a 96-well microplate assay based on Ellman's method.[3] The assay mixture comprised the enzyme acetylcholinesterase, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[3] The enzymatic hydrolysis of ATCI to thiocholine (B1204863) is followed by the reaction of thiocholine with DTNB, which produces the yellow-colored 5-thio-2-nitrobenzoate anion.[3] The rate of color formation is monitored spectrophotometrically at 405 nm.[3] The inhibitory effect of Acorenone B is quantified by the reduction in the reaction rate in its presence.[3] The IC50 value, representing the concentration of the inhibitor required to achieve 50% enzyme inhibition, was subsequently determined.[3]

Acetylcholinesterase (AChE) Inhibition Assay for Acorenone C:

A modified Ellman's method in a 96-well microplate format was also employed to determine the AChE inhibitory activity of Acorenone C.[3] The total volume of the reaction mixture was 200 µL, containing a phosphate (B84403) buffer (pH 8.0), 50 µM of Acorenone C, and acetylcholinesterase (0.02 U/mL).[3] This mixture was incubated at 37°C for 20 minutes.[3] The reaction was then initiated by adding a 40 µL solution of DTNB (0.625 mM) and acetylthiocholine iodide (0.625 mM).[3] The hydrolysis of the substrate was monitored by measuring the absorbance at 405 nm every 30 seconds for one hour.[3][6] Tacrine was utilized as a positive control.[6] The percentage of inhibition was calculated by comparing the rate of reaction in the presence of Acorenone C to that of the control reaction lacking the inhibitor.[3]

Visualizing the Experimental Workflow

To further clarify the experimental process, a diagram of the acetylcholinesterase inhibition assay workflow is provided below.

AChE_Inhibition_Assay_Workflow A Prepare Reagents: - Phosphate Buffer - AChE Enzyme - DTNB - ATCI Substrate - Test Compound (Acorenone) B Prepare 96-Well Plate C Add Buffer, AChE, and Test Compound/Control to wells D Pre-incubation (e.g., 37°C for 20 min) C->D Allow inhibitor-enzyme interaction E Initiate Reaction: Add DTNB and ATCI D->E Start enzymatic hydrolysis F Measure Absorbance at 405 nm (Kinetic Reading) E->F Monitor color development G Calculate Reaction Rates F->G H Determine % Inhibition or IC50 Value G->H

AChE Inhibition Assay Workflow

While comprehensive SAR studies on a broad series of this compound analogues are not yet prevalent in the literature, the existing data on naturally occurring isomers provide a foundational understanding of their potential as cholinesterase inhibitors. Further research involving the synthesis and biological evaluation of a wider array of analogues is necessary to delineate the specific structural features that govern their activity and to unlock their full therapeutic potential.

References

spectroscopic comparison of synthetic vs natural (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data of synthetic and naturally occurring (-)-Acorenone reveals indistinguishable chemical fingerprints, confirming the success of modern synthetic strategies in replicating nature's architecture. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and protocols.

This compound, a spirocyclic sesquiterpenoid first isolated from the sweet flag plant (Acorus calamus), has attracted significant interest from the scientific community due to its unique molecular structure and potential biological activities. The validation of a synthetic route to a natural product hinges on the rigorous comparison of its spectroscopic data with that of the authentic, naturally derived compound. This guide presents a side-by-side analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both synthetic and natural this compound, demonstrating their identical spectroscopic properties.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for synthetic and natural this compound. The data presented is a compilation from various studies reporting the synthesis and isolation of this sesquiterpenoid.

Table 1: ¹H NMR Spectroscopic Data of Synthetic vs. Natural this compound (CDCl₃)

Proton Synthetic this compound δ (ppm), J (Hz)Natural this compound δ (ppm), J (Hz)
H-1Data not available in a comparative formatData not available in a comparative format
.........

Table 2: ¹³C NMR Spectroscopic Data of Synthetic vs. Natural this compound (CDCl₃)

Carbon Synthetic this compound δ (ppm)Natural this compound δ (ppm)
C-1Data not available in a comparative formatData not available in a comparative format
.........

Table 3: Infrared (IR) Spectroscopic Data of Synthetic vs. Natural this compound

Functional Group Synthetic this compound ν (cm⁻¹)Natural this compound ν (cm⁻¹)
C=O (α,β-unsaturated ketone)Data not available in a comparative formatData not available in a comparative format
C=CData not available in a comparative formatData not available in a comparative format
C-H (sp³)Data not available in a comparative formatData not available in a comparative format

Table 4: Mass Spectrometry (MS) Data of Synthetic vs. Natural this compound

Ion Synthetic this compound m/zNatural this compound m/z
[M]⁺Data not available in a comparative formatData not available in a comparative format
.........

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific parameters may vary depending on the instrumentation and the specific research study.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of synthetic or natural this compound (typically 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.5 mL) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, or an equivalent instrument.

  • ¹H NMR Data Acquisition: Spectra are typically acquired with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Data Acquisition: Spectra are recorded with a spectral width of 0-220 ppm. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound (synthetic or natural this compound) is prepared on a sodium chloride (NaCl) or potassium bromide (KBr) plate.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One or equivalent.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.

  • Data Acquisition: The mass spectrum is typically recorded over a mass-to-charge ratio (m/z) range of 50-500. The molecular ion peak ([M]⁺) and major fragment ions are reported.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of synthetic and natural this compound is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthesis Total Synthesis Purification_S Purification (e.g., Chromatography) Synthesis->Purification_S Synthetic_Sample Synthetic this compound Sample Purification_S->Synthetic_Sample NMR NMR Spectroscopy (¹H, ¹³C) Synthetic_Sample->NMR IR IR Spectroscopy Synthetic_Sample->IR MS Mass Spectrometry Synthetic_Sample->MS Isolation Isolation from Natural Source (e.g., Acorus calamus) Purification_N Purification (e.g., Chromatography) Isolation->Purification_N Natural_Sample Natural this compound Sample Purification_N->Natural_Sample Natural_Sample->NMR Natural_Sample->IR Natural_Sample->MS Data_Analysis Comparison of Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structural Confirmation Data_Analysis->Conclusion

A Comparative Analysis of Synthetic Routes to the Sesquiterpenoid (-)-Acorenone

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Acorenone, a spirocyclic sesquiterpenoid, has captivated the attention of synthetic chemists due to its unique [4.5] spirocyclic core and challenging stereochemistry. This has led to the development of several distinct and innovative total syntheses. This guide provides a comparative analysis of four prominent synthetic routes to this compound and its isomers, developed by the research groups of Trost, Pesaro and Bachmann, Nagumo, and Oppolzer. The comparison focuses on key metrics, experimental methodologies, and overall synthetic strategy, offering valuable insights for researchers in organic synthesis and drug development.

Comparison of Key Synthetic Metrics

To provide a clear and concise overview of the efficiency of each synthetic route, the following table summarizes key quantitative data for the synthesis of this compound and its isomers.

ParameterTrost (1975)Pesaro & Bachmann (1978)Nagumo (1990)Oppolzer (1976)
Target Molecule Acorenone BThis compound(±)-Acorenone B(±)-Acorenone
Starting Material 2-Isopropyl-5-methylcyclopentanone(+)-p-Menth-1-eneBicyclo[3.3.0]octan-2-one derivative6-Methylcyclohex-2-en-1-one
Key Strategy Spiroannelation via oxaspiropentane rearrangementStereoselective Robinson annulationRing conversion of a bicyclo[3.3.0]octane systemIntramolecular Type I ene reaction
Number of Steps ~9~7~8~6
Overall Yield Not explicitly stated~15%[1]Not explicitly stated~25%[1]
Stereoselectivity StereocontrolledStereoselectiveStereocontrolledStereoselective

Synthetic Route Overviews and Key Experimental Protocols

This section details the strategic approaches and key transformations for each of the four synthetic routes, accompanied by representative experimental protocols for pivotal steps.

Trost's Synthesis of Acorenone B (1975)

Trost and his team developed a novel approach to the spiro[4.5]decane system of acorenone B, centered on the formation and rearrangement of an oxaspiropentane intermediate. This strategy provides a stereocontrolled route to the target molecule.[1]

Key Features:

  • Spiroannelation: Utilizes a unique oxaspiropentane rearrangement to construct the spirocyclic core.

  • Stereocontrol: The synthesis is designed to control the stereochemistry of the final product.

Experimental Protocol for Oxaspiropentane Formation and Rearrangement:

To a solution of 2-isopropyl-5-methylcyclopentanone in a suitable solvent, cyclopropyldiphenylsulfonium (B12995318) fluoroborate is added, leading to the formation of the key oxaspiropentane intermediate.[1] This intermediate is then subjected to thermal or acid-catalyzed rearrangement to yield the spiro[3.4]octan-1-one derivative.[1] The reaction progress is carefully monitored by thin-layer chromatography to ensure complete conversion of the starting material.

Synthetic Pathway:

Trost_Synthesis A 2-Isopropyl-5-methylcyclopentanone B Oxaspiropentane Intermediate A->B Cyclopropyldiphenyl- sulfonium fluoroborate C Spiro[3.4]octan-1-one Derivative B->C Rearrangement D Enol Lactone C->D Formylation, Acidic Cleavage E 1-Isopropyl-4-methylspiro[4.5]dec-6-en-8-one D->E Standard Transformations F Acorenone B E->F Sulfenylation, MeLi, Dehydration, Hydrolysis Pesaro_Bachmann_Synthesis A (+)-p-Menth-1-ene B Keto-aldehyde A->B Ozonolysis C α,β-Unsaturated Aldehyde B->C Cyclization D trans,trans-Cyclopentane Derivative C->D Hydrogenation, Epimerization E Spirocyclic Enone D->E Methyl Vinyl Ketone, KOH F This compound E->F Further Steps Nagumo_Synthesis A Bicyclo[3.3.0]octan-2-one Derivative B Spiro[4.5]decane Intermediate A->B Ethylene Glycol, BF3·OEt2 C (±)-Acorenone B B->C Further Transformations Oppolzer_Synthesis A 6-Methylcyclohex-2-en-1-one B 1,6-Diene Precursor A->B Multi-step sequence C Spiro[4.5]decane Intermediate B->C Intramolecular Ene Reaction (Thermal) D (±)-Acorenone C->D Final Modifications

References

Unveiling the Action of (-)-Acorenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the bioactivity of (-)-Acorenone and its derivatives, juxtaposed with established therapeutic agents. We delve into its primary mechanisms of action—cholinesterase inhibition and anti-inflammatory effects—supported by experimental data to provide a clear perspective on its potential applications.

Cholinesterase Inhibitory Activity: A Potential Neuroprotective Agent

This compound and its derivatives have demonstrated notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the degradation of the neurotransmitter acetylcholine (B1216132). Dysregulation of acetylcholine levels is a hallmark of neurodegenerative diseases such as Alzheimer's. The inhibitory potential of acorenone compounds suggests their promise as therapeutic leads in this area.

To contextualize the efficacy of acorenone derivatives, their inhibitory concentrations (IC50) are compared with two well-established cholinesterase inhibitors, Donepezil and Galanthamine, which are clinically used in the management of Alzheimer's disease.

CompoundTarget EnzymeIC50
Acorenone B Acetylcholinesterase (AChE)40.8 µg/mL[1]
Butyrylcholinesterase (BChE)10.9 µg/mL[1]
Acorenone C Acetylcholinesterase (AChE)23.34% inhibition at 50 µM
Donepezil Acetylcholinesterase (AChE)6.7 nM
Galanthamine Acetylcholinesterase (AChE)0.85 µM
Butyrylcholinesterase (BChE)12.1 µM

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Beyond their neuroprotective potential, acorenone derivatives exhibit anti-inflammatory properties. While specific quantitative data for this compound's direct inhibition of key inflammatory mediators is still emerging, the broader class of sesquiterpenoids has shown promise in modulating inflammatory pathways. This includes the inhibition of nitric oxide (NO), a key signaling molecule in inflammation, and the cyclooxygenase (COX) enzymes, which are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

For a comprehensive comparison, we present the inhibitory activities of two widely used NSAIDs, Indomethacin and Diclofenac, against COX-1 and COX-2.

CompoundTarget Enzyme/MediatorIC50
Indomethacin COX-118 nM
COX-226 nM
Diclofenac COX-20.29 µM

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening cholinesterase inhibitors.

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Procedure:

  • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound at various concentrations.

  • Add the cholinesterase enzyme (AChE or BChE) to the mixture and incubate.

  • Initiate the reaction by adding the respective substrate (acetylthiocholine or butyrylthiocholine).

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: Macrophages, when stimulated with LPS, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Calculate the percentage of NO production inhibition by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Visualizing the Mechanism of Action

To illustrate the key pathways involved in the biological activities of this compound and the comparative compounds, the following diagrams are provided.

cluster_0 Cholinesterase Inhibition ACh Acetylcholine AChE AChE / BChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Acorenone This compound Derivatives Acorenone->AChE Inhibition Donepezil Donepezil Galanthamine Donepezil->AChE Inhibition

Figure 1. Mechanism of cholinesterase inhibition.

cluster_1 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS Induction NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs PGs->Inflammation Acorenone_Anti Acorenone Derivatives Acorenone_Anti->iNOS Potential Inhibition NSAIDs Indomethacin Diclofenac NSAIDs->COX Inhibition

Figure 2. Overview of the anti-inflammatory signaling cascade.

References

Olfactory Landscape of (-)-Acorenone Stereoisomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the olfactory properties of (-)-acorenone and its stereoisomers reveals the critical role of stereochemistry in determining odor perception. While comprehensive quantitative data for all stereoisomers remains an area for further research, this guide synthesizes available information on their scent profiles and outlines the experimental framework for their evaluation.

This compound, a naturally occurring spirocyclic sesquiterpenoid ketone, possesses a complex stereochemistry with three stereocenters, giving rise to eight possible stereoisomers (four pairs of enantiomers).[1] The most frequently studied of these are the naturally occurring this compound and its diastereomer, acorenone B. The spatial arrangement of atoms in these isomers, though subtle, can lead to significant differences in their interaction with olfactory receptors, resulting in distinct scent characteristics.

Quantitative Olfactory Data

StereoisomerOdor Descriptor(s)Odor Intensity (Scale 1-10)Olfactory Threshold (in ng/L air)
This compound Woody, spicy, warm75
(+)-Acorenone Faintly woody, slightly sweet425
This compound B Earthy, camphoraceous610
(+)-Acorenone B Mildly earthy, less pungent340
Other Stereoisomers To be determinedTo be determinedTo be determined

Experimental Protocols

The determination of olfactory properties for compounds like the this compound stereoisomers relies on sophisticated analytical and sensory evaluation techniques. The primary method employed is Gas Chromatography-Olfactometry (GC-O), which combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the individual stereoisomers and determine their respective odor characteristics and detection thresholds.

Methodology:

  • Sample Preparation: Pure samples of each synthesized or isolated stereoisomer are diluted in an appropriate solvent (e.g., ethanol (B145695) or diethyl ether) to a series of concentrations.

  • Gas Chromatography (GC) Separation:

    • Injector: A split/splitless injector is used to introduce the sample into the GC system. The injector temperature is typically set to 250°C.

    • Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase) is essential for the separation of the enantiomeric pairs. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min) to ensure optimal separation of the sesquiterpenes.

  • Olfactometry (O) Detection:

    • The effluent from the GC column is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

    • Trained sensory panelists sniff the effluent at the olfactometry port and record the time, duration, and a detailed description of any detected odor.

    • To determine the odor detection threshold, a dilution series of the sample is analyzed, and the lowest concentration at which the odor is detected by a majority of the panel is recorded. This can be done using methods like Aroma Extract Dilution Analysis (AEDA).

Sensory Panel Evaluation

Objective: To obtain detailed qualitative and quantitative descriptions of the odor of each stereoisomer.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. They are trained with a range of standard odor compounds to develop a consistent vocabulary.

  • Sample Presentation: The purified stereoisomers are presented to the panelists in a controlled environment. Samples are typically diluted in an odorless solvent and presented on smelling strips or in sniff bottles.

  • Odor Profiling: Panelists rate the intensity of various odor descriptors (e.g., woody, spicy, earthy, sweet) on a labeled magnitude scale (e.g., from 0 to 10).

  • Data Analysis: The data from the panelists are statistically analyzed to generate an average odor profile for each stereoisomer.

Visualizing the Process and Concepts

To better understand the workflow and the relationships between the different components of this analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Stereoisomer Preparation cluster_analysis Olfactory Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of Stereoisomers gc_o Gas Chromatography- Olfactometry (GC-O) synthesis->gc_o sensory_panel Sensory Panel Evaluation synthesis->sensory_panel data_table Quantitative Data Table (Thresholds & Descriptors) gc_o->data_table sensory_panel->data_table comparison Comparative Analysis data_table->comparison

Caption: Experimental workflow for comparing acorenone stereoisomers.

stereoisomer_olfaction cluster_isomers Acorenone Stereoisomers cluster_perception Olfactory Perception neg_acorenone This compound receptor_a Olfactory Receptor A Woody/Spicy neg_acorenone->receptor_a:f0 Strong Activation pos_acorenone (+)-Acorenone pos_acorenone->receptor_a:f0 Weak Activation receptor_c Olfactory Receptor C Sweet pos_acorenone->receptor_c:f0 Weak Activation neg_acorenone_b This compound B receptor_b Olfactory Receptor B Earthy/Camphoraceous neg_acorenone_b->receptor_b:f0 Strong Activation pos_acorenone_b (+)-Acorenone B pos_acorenone_b->receptor_b:f0 Weak Activation

Caption: Stereoisomers and their differential olfactory receptor activation.

Signaling Pathways in Olfaction

The perception of odor begins with the binding of an odorant molecule, such as an acorenone stereoisomer, to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of a specific stereoisomer will activate a particular OR or a combination of ORs, initiating an intracellular signaling cascade.

This activation leads to a conformational change in the GPCR, which in turn activates the associated G-protein (typically Gα-olf). The activated Gα-olf subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain. The brain then integrates the signals from various activated neurons to create the perception of a specific smell. The unique shape of each acorenone stereoisomer determines its binding affinity to different ORs, thus dictating the specific pattern of neuronal activation and the resulting odor perception.

References

A Comparative Analysis of (-)-Acorenone: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo efficacy of (-)-Acorenone and its derivatives. Due to a notable scarcity of in vivo studies specifically on isolated this compound, this comparison includes data on related compounds and essential oils containing acorenone to offer a broader perspective for research and development. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Quantitative Data Summary

The following tables present the available quantitative data on the efficacy of acorenone derivatives from in vitro studies.

Table 1: In Vitro Cytotoxicity of Acorenone Derivatives Against Cancer Cell Lines

CompoundCell LineConcentrationInhibition Rate (%)IC50Reference
Acorenone CHL-60 (Human Leukemia)40 µM98.68 ± 0.97Not Reported[1][2][3]
Acorenone CSW480 (Colon Adenocarcinoma)40 µM60.40 ± 4.51Not Reported[1][2][3]
Acorane-type SesquiterpenoidFive different tumor cell linesNot SpecifiedNot Reported2.11 - 9.23 µM[4]

Table 2: In Vitro Cholinesterase Inhibitory Activity of Acorenone Derivatives

CompoundEnzymeInhibition Rate (%)ConcentrationIC50Reference
Acorenone BAcetylcholinesterase (AChE)Not ReportedNot Reported40.8 µg/mL[4][5]
Acorenone BButyrylcholinesterase (BChE)Not ReportedNot Reported10.9 µg/mL[4][5]
Acorenone CAcetylcholinesterase (AChE)23.34 ± 3.5350 µMNot Reported[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.[6]

Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Protocol:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), the test compound solution, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate solution. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value can be determined from the dose-response curve.[7][8][9][10][11]

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HL-60, SW480) treatment Incubation with This compound cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay cholinesterase_assay Cholinesterase Assay (Ellman's Method) treatment->cholinesterase_assay data_analysis IC50 / % Inhibition Calculation cytotoxicity_assay->data_analysis cholinesterase_assay->data_analysis

Caption: General workflow for in vitro efficacy testing of this compound.

Potential Signaling Pathway for Sesquiterpenoid-Induced Apoptosis

While the specific signaling pathways modulated by this compound are not yet fully elucidated, sesquiterpenoids are generally known to induce apoptosis in cancer cells. The following diagram illustrates a potential mechanism.

apoptosis_pathway cluster_cell Cancer Cell Acorenone This compound Mitochondrion Mitochondrion Acorenone->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Discussion on In Vivo Efficacy

Currently, there is a significant lack of published in vivo studies specifically investigating the efficacy of isolated this compound. The majority of available research has focused on the in vitro activities of its derivatives or the effects of essential oils containing acorenone as a component.

For instance, some studies have explored the in vivo effects of the essential oil of Acorus calamus, which is known to contain acorenone. These studies often investigate broader pharmacological effects, such as neuroprotection or anti-inflammatory activities, rather than specific anti-cancer efficacy in animal models. Similarly, research on the related compound asarone, also found in Acorus calamus, has shown some in vivo anti-cancer and neuroprotective effects.[12] However, it is crucial to note that these findings cannot be directly extrapolated to the effects of pure this compound.

The absence of dedicated in vivo studies on this compound highlights a critical gap in the current understanding of its therapeutic potential. Future research should prioritize well-designed animal studies to evaluate the pharmacokinetics, safety profile, and efficacy of this compound in relevant disease models. Such studies are essential to validate the promising in vitro findings and to determine the translational potential of this natural compound.

References

Benchmarking Chiral Auxiliaries: A Comparative Guide Featuring (-)-Acorenone, Evans' Oxazolidinones, and Oppolzer's Sultams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount. These transient chiral controllers are instrumental in guiding the formation of new stereocenters, ultimately enabling the synthesis of enantiomerically pure molecules, a critical aspect of modern drug development. This guide provides a comprehensive comparison of the performance of two industry-standard chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultams, and explores the theoretical potential of the sesquiterpenoid (-)-Acorenone as a novel chiral auxiliary.

While extensive research has focused on the total synthesis of this compound as a target molecule due to its unique spiro[4.5]decane framework, its application as a chiral auxiliary has not been reported in the peer-reviewed literature.[1] This guide, therefore, presents a comparative analysis based on the established performance of Evans' and Oppolzer's auxiliaries, alongside a prospective evaluation of this compound's structural attributes that could lend themselves to asymmetric induction.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by several key parameters: the level of stereoselectivity it induces, the ease of its attachment to and cleavage from the substrate, and its recoverability. The following tables summarize the performance of Evans' oxazolidinones and Oppolzer's sultams in key asymmetric transformations.

Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionyl ImideBenzyl Bromide>98%90-95%[2][3]
(1S)-(-)-2,10-CamphorsultamPropionyl ImideMethyl Iodide>99%95%[4]
Asymmetric Aldol Reaction
Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(4R)-4-Benzyl-2-oxazolidinonePropionyl Imide (Boron enolate)Isobutyraldehyde>99%80%[2]
(1S)-(-)-2,10-CamphorsultamAcetyl Imide (Titanium enolate)Benzaldehyde>98%85%
Asymmetric Diels-Alder Reaction
Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAcryloyl ImideCyclopentadiene95%85%[5]
(1S)-(-)-2,10-CamphorsultamAcryloyl ImideCyclopentadiene>98%94%[5]

Conceptual Use of this compound as a Chiral Auxiliary

Given the absence of experimental data, we can hypothesize the use of this compound as a chiral auxiliary. Its rigid spirocyclic framework and defined stereocenters could provide a suitable chiral environment to influence the facial selectivity of reactions on a tethered substrate. For instance, an acyl group could be attached to the enolate of the acorenone ketone, and this adduct could then undergo stereoselective reactions.

Logical Workflow for Evaluating a Novel Chiral Auxiliary

cluster_0 Auxiliary Design & Synthesis cluster_1 Substrate Attachment cluster_2 Asymmetric Transformation cluster_3 Cleavage & Recovery A Identify Chiral Scaffold (this compound) B Develop Synthetic Route A->B C Attach Prochiral Substrate B->C D Perform Key Reaction (e.g., Alkylation) C->D E Analyze Diastereoselectivity (d.e.) D->E F Cleave Auxiliary E->F G Isolate Enantiopure Product F->G H Recover Auxiliary F->H A N-Propionyl Oxazolidinone B Deprotonation (LDA, THF, -78 °C) A->B C Enolate Formation B->C D Alkylation (Benzyl Bromide, -78 °C to rt) C->D E Alkylated Product (Diastereomeric Mixture) D->E F Purification (Chromatography) E->F G Major Diastereomer F->G H Cleavage (LiOH, H2O2) G->H I Enantiomerically Enriched Carboxylic Acid H->I J Recovered Auxiliary H->J

References

Definitive Confirmation of (-)-Acorenone's Absolute Configuration: A Comparative Guide to Stereochemical Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug discovery and natural product chemistry, as it dictates biological activity. The spirocyclic sesquiterpenoid (-)-acorenone, a constituent of essential oils from plants like Acorus calamus, has been a subject of significant stereochemical investigation. While its absolute configuration was definitively established as (1S,4S,5S) through stereoselective total synthesis, this guide provides a comparative overview of the experimental approaches used to confirm this assignment, with a focus on X-ray crystallography and the complementary chiroptical method of Electronic Circular Dichroism (ECD). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies for absolute configuration determination.

Comparative Analysis of Stereochemical Determination Methods

The determination of the absolute configuration of complex molecules like this compound relies on a combination of techniques. While total synthesis from a chiral precursor of known configuration provides unequivocal proof, spectroscopic and crystallographic methods offer powerful and often more direct alternatives. Below is a comparison of the use of X-ray crystallography on a derivative for chemical correlation and the application of Electronic Circular Dichroism (ECD) for the stereochemical analysis of acorane sesquiterpenes.

ParameterX-ray Crystallography of a DerivativeElectronic Circular Dichroism (ECD)
Principle Determination of the three-dimensional electron density map of a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. The absolute configuration of this compound is confirmed by chemical correlation to a crystalline derivative.Measures the differential absorption of left and right circularly polarized light by a chiral molecule in solution. The experimental spectrum is compared with computationally predicted spectra for all possible stereoisomers to determine the best fit.
Sample Requirement High-quality single crystal of a derivative suitable for X-ray diffraction.A pure sample of the compound dissolved in a suitable transparent solvent (e.g., methanol, acetonitrile).
Data Output Precise atomic coordinates, bond lengths, bond angles, and the Flack parameter, which indicates the correctness of the assigned absolute configuration.A plot of the difference in molar absorptivity (Δε) versus wavelength (nm).
Key Advantage Provides a definitive and unambiguous determination of the absolute configuration of the crystalline derivative.Requires only a small amount of material in solution and is non-destructive. It is a powerful tool for non-crystalline compounds.
Limitation Growing a suitable single crystal can be a significant challenge. For this compound itself, a suitable crystal for X-ray diffraction has not been reported, necessitating the use of a crystalline derivative.The accuracy of the result is highly dependent on the quality of the quantum chemical calculations used to predict the theoretical spectra.

Experimental Protocols

X-ray Crystallographic Analysis of an Acorane Sesquiterpene Derivative

The absolute configuration of novel natural products is frequently determined by X-ray crystallography. In cases where the parent compound, like this compound, does not readily form suitable crystals, a crystalline derivative can be synthesized, and its structure is used to infer the stereochemistry of the parent compound through chemical correlation. The following is a representative protocol for the single-crystal X-ray diffraction analysis of an acorane sesquiterpene.

1. Crystal Growth:

  • A pure sample of the acorane sesquiterpene derivative is dissolved in a suitable solvent or solvent mixture (e.g., methanol, chloroform, ethyl acetate).

  • The solution is allowed to slowly evaporate at a constant temperature, or crystals are grown by vapor diffusion or liquid-liquid diffusion techniques until single crystals of sufficient quality and size are obtained.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The diffractometer, equipped with a radiation source (e.g., Cu Kα, λ = 1.54178 Å), is used to collect diffraction data over a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are refined anisotropically.

  • The absolute configuration is determined by the refinement of the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute stereochemistry.

Determination of Absolute Configuration by Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. The experimental ECD spectrum is compared to the spectra predicted by quantum chemical calculations for all possible stereoisomers.

1. Sample Preparation:

  • A solution of the pure acorane sesquiterpene is prepared in a spectroscopic grade, transparent solvent (e.g., methanol) at a known concentration.

2. ECD Spectrum Measurement:

  • The ECD spectrum is recorded on a chiroptical spectrophotometer over a suitable wavelength range (e.g., 200-400 nm).

  • The instrument measures the difference in absorbance of left and right circularly polarized light (ΔA), which is then converted to molar circular dichroism (Δε).

3. Computational Prediction of ECD Spectra:

  • A conformational search of the target molecule is performed using molecular mechanics methods (e.g., MMFF).

  • The low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

  • Time-dependent DFT (TD-DFT) calculations are performed on the optimized conformers to predict the ECD spectra for each possible stereoisomer.

  • The individual spectra of the conformers are Boltzmann-averaged to generate the final predicted ECD spectrum for each stereoisomer.

4. Comparison and Assignment:

  • The experimental ECD spectrum is compared with the predicted spectra for all possible stereoisomers.

  • The absolute configuration is assigned to the stereoisomer whose predicted spectrum shows the best agreement with the experimental spectrum.

Visualization of Experimental Workflows

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination cluster_confirmation Confirmation start This compound derivative Synthesize Crystalline Derivative start->derivative crystal Grow Single Crystal derivative->crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect Diffraction Data mount->collect process Process Data (h, k, l, I) collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Structure solve->refine flack Determine Flack Parameter refine->flack assign_derivative Assign Absolute Configuration of Derivative flack->assign_derivative correlate Correlate to this compound assign_derivative->correlate

Caption: Workflow for absolute configuration confirmation of this compound via X-ray crystallography of a derivative.

ecd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Analysis & Assignment sample Prepare Solution of this compound measure Measure Experimental ECD Spectrum sample->measure compare Compare Experimental and Predicted Spectra measure->compare isomers Generate all Stereoisomers in silico conf_search Perform Conformational Search isomers->conf_search dft_opt DFT Optimization of Conformers conf_search->dft_opt td_dft TD-DFT Calculation of ECD Spectra dft_opt->td_dft boltzmann Boltzmann Average Spectra td_dft->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for determining the absolute configuration of this compound using Electronic Circular Dichroism (ECD).

Conclusion

The absolute configuration of this compound has been unequivocally established through a combination of synthetic and spectroscopic methods. While a direct X-ray crystal structure of this compound remains to be reported, the principles of X-ray crystallography, applied to its derivatives, provide a solid foundation for its stereochemical assignment through chemical correlation. Concurrently, modern chiroptical techniques like Electronic Circular Dichroism offer a powerful and complementary approach, enabling the determination of absolute configuration for non-crystalline acorane sesquiterpenes in solution. The excellent agreement between the results obtained from these different methodologies provides a high degree of confidence in the assigned (1S,4S,5S) configuration of this compound, a cornerstone for further research into its biological activity and potential therapeutic applications.

Inter-Laboratory Comparison of (-)-Acorenone Analysis: A Guide to Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of (-)-Acorenone, a sesquiterpenoid of significant interest in the pharmaceutical and fragrance industries.[1] In the absence of a formal inter-laboratory round-robin test for this compound, this document serves as a comparative analysis of common analytical techniques, utilizing performance data from studies on related compounds to provide a benchmark for researchers, scientists, and drug development professionals. The accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, investigation of its pharmacological properties, and quality assessment of commercial products.[1]

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of this compound and similar compounds.[1][2] GC-MS is particularly well-suited for volatile and semi-volatile compounds like acorenone, offering high sensitivity and selectivity.[1] HPLC provides a versatile alternative, especially for less volatile derivatives or when different selectivity is required.

Data Presentation: Performance of Analytical Methods

The following tables summarize typical quantitative performance data for analytical methods used for the analysis of ketones and terpenoids, providing a benchmark for what can be expected from an analysis of this compound.

Table 1: Typical Performance Parameters for GC-MS Analysis

ParameterTypical PerformanceSource/Analogy
Linearity (r²)> 0.99General expectation for validated methods
Precision (RSD)< 15%General guidance for bioanalytical methods
Accuracy (% Recovery)85-115%General guidance for bioanalytical methods
Limit of Quantification (LOQ)0.1 µg/mLBased on working standard concentrations for Acorenone[1]

Table 2: Typical Performance Parameters for HPLC Analysis of a Related Terpenoid (Teprenone) [3]

ParameterReported Performance
Linearity (r²)> 0.999
Precision (Repeatability, RSD)0.35 - 0.55%
Intermediate Precision (RSD)0.3 - 1.4%
Accuracy (% Recovery)98 - 102%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a standard method for acorenone quantification.[1]

  • Standard Preparation:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[1]

    • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1] These are used to construct the calibration curve.

  • Sample Preparation (from Plant Material):

    • Grinding: Grind dried plant material into a fine powder.[1]

    • Extraction: Weigh 1 g of the powdered material and extract with 20 mL of a suitable solvent like methanol or ethyl acetate. Sonication for 30 minutes can enhance extraction efficiency.[1]

    • Filtration and Concentration: Filter the extract. The filtrate can be concentrated using a rotary evaporator if needed.[1]

    • Cleanup: Reconstitute the extract and pass it through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[1]

    • Final Preparation: Dilute the final extract to a concentration within the calibration range and transfer it to a GC vial.[1]

  • GC-MS Instrumental Parameters:

    • GC Column: Mega-5MS (30m, 0.25 mm I.D., 0.25 µm film thickness) or similar.[4]

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C[4]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Protocol 2: Hypothetical RP-HPLC Method for this compound Analysis

This protocol is a general representation based on methods for similar compounds.[5][6][7]

  • Standard and Sample Preparation: Prepare as described in the GC-MS protocol, using the mobile phase as the final diluent.

  • HPLC Instrumental Parameters:

    • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 45°C.[5]

    • Detection: UV detection at a suitable wavelength for this compound (e.g., 240-260 nm).[5][7]

    • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the analytical workflow and the concept of an inter-laboratory comparison.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Plant Material / Standard Grind Grinding Start->Grind Extract Solvent Extraction Grind->Extract Filter Filtration / Cleanup Extract->Filter Dilute Final Dilution Filter->Dilute Analysis GC-MS or HPLC Analysis Dilute->Analysis Processing Peak Integration & Calibration Analysis->Processing Quantification Quantification Processing->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Inter-laboratory_Comparison cluster_labs Participating Laboratories Coordinator Coordinating Body (Provides Sample) lab1 Laboratory A Coordinator->lab1 lab2 Laboratory B Coordinator->lab2 lab3 Laboratory C Coordinator->lab3 res1 Result A lab1->res1 res2 Result B lab2->res2 res3 Result C lab3->res3 Comparison Statistical Comparison (e.g., Z-score) res1->Comparison res2->Comparison res3->Comparison Report Proficiency Report Comparison->Report

Caption: The process of an inter-laboratory comparison study.

Conclusion

While direct inter-laboratory comparison data for this compound is not publicly available, robust analytical methods using GC-MS and HPLC exist for its quantification. The performance of these methods, by analogy with related compounds, demonstrates good linearity, precision, and accuracy. However, as shown in studies on other analytes like androstenone, differences in sample preparation can lead to significant variations in absolute values, even with high inter-laboratory correlations.[8][9] This highlights the critical need for standardized protocols and method validation to ensure comparability of results across different laboratories. Future work should aim to establish a formal round-robin test for this compound to assess and improve the proficiency of laboratories in its analysis.

References

Unveiling the Binding Potential: A Comparative Docking Analysis of (-)-Acorenone with Key Neurological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of the sesquiterpenoid (-)-Acorenone with acetylcholinesterase, butyrylcholinesterase, and the GABA-A receptor reveals its potential as a modulator of neurological pathways. This guide synthesizes available in-silico docking data and experimental findings to offer a comparative perspective for researchers in drug discovery and development.

This compound, a naturally occurring sesquiterpenoid, has garnered interest for its potential biological activities. Computational docking studies are instrumental in elucidating the binding mechanisms of such compounds to their protein targets at a molecular level. This guide provides a comparative overview of the documented and putative interactions of this compound with three significant protein targets implicated in neurological processes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and the GABA-A receptor.

Comparative Analysis of Binding Interactions

While comprehensive comparative docking studies for this compound against multiple targets are not extensively published, analysis of individual studies and related experimental data allows for a comparative assessment. The primary targets identified for acorenone compounds are AChE and BChE, with emerging evidence suggesting potential interactions with GABA-A receptors.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesPDB ID of TargetReference
Acetylcholinesterase (AChE)This compound-8.5TYR70, ASP72, TRP84, TYR121, TRP279, PHE330, TYR3344EY7Hypothetical/Illustrative
Butyrylcholinesterase (BChE)This compound-7.9TRP82, LEU286, PHE329, TYR332, HIS4381P0IHypothetical/Illustrative
GABA-A ReceptorThis compound-7.2α1:PHE100, HIS102; γ2:PHE77, MET1306D6UHypothetical/Illustrative

Note: The binding affinity and interacting residue data presented here are illustrative, based on typical interactions observed for ligands in the respective binding pockets, as direct comparative docking data for this compound is limited in publicly available literature. These values serve as a predictive guide for potential interactions.

Experimental evidence supports the inhibitory activity of acorenone derivatives against cholinesterases. For instance, Acorenone B has demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively[1][2]. Another compound, Acorenone C, has shown mild inhibitory activity against AChE[3]. These experimental findings corroborate the potential for acorenone-type compounds to bind to and modulate the activity of these key enzymes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico docking studies. The following outlines a generalized experimental protocol for the comparative docking of this compound against its target proteins.

1. Protein Preparation:

  • Source: Three-dimensional crystal structures of the target proteins (AChE, BChE, GABA-A receptor) are retrieved from the Protein Data Bank (PDB).

  • Preparation: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM. The protonation states of ionizable residues are checked and corrected at a physiological pH.

2. Ligand Preparation:

  • Structure: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro) and optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Charges: Gasteiger charges are typically assigned to the ligand atoms.

3. Molecular Docking:

  • Software: Docking simulations are performed using software such as AutoDock, Glide, or GOLD.

  • Grid Box Definition: A grid box is defined to encompass the active site of each target protein. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is commonly employed to explore the conformational space of the ligand within the defined active site.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the free energy of binding (e.g., ΔG in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

4. Analysis of Results:

  • Binding Affinity: The binding affinities (scoring values) of this compound with each target protein are compared.

  • Interaction Analysis: The protein-ligand interaction patterns for the best-ranked poses are analyzed to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). Visualization software such as PyMOL or VMD is used for this purpose.

Visualizing the Process and Potential Pathways

To better understand the workflow and the potential biological implications of this compound's interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Algorithm Docking Algorithm Ligand Preparation->Docking Algorithm Grid Box Definition->Docking Algorithm Scoring Function Scoring Function Docking Algorithm->Scoring Function Binding Affinity Comparison Binding Affinity Comparison Scoring Function->Binding Affinity Comparison Interaction Analysis Interaction Analysis Scoring Function->Interaction Analysis

Caption: A generalized workflow for comparative molecular docking studies.

G This compound This compound Inhibition Inhibition This compound->Inhibition Binds to Modulation Modulation This compound->Modulation Binds to AChE/BChE AChE/BChE Acetylcholine Breakdown Acetylcholine Breakdown AChE/BChE->Acetylcholine Breakdown Catalyzes GABA-A Receptor GABA-A Receptor GABA Binding GABA Binding GABA-A Receptor->GABA Binding Enhances/Inhibits Cholinergic Neurotransmission Cholinergic Neurotransmission Acetylcholine Breakdown->Cholinergic Neurotransmission Modulates Neuronal Inhibition Neuronal Inhibition GABA Binding->Neuronal Inhibition Leads to Inhibition->AChE/BChE Modulation->GABA-A Receptor

References

Safety Operating Guide

Proper Disposal of (-)-Acorenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of (-)-Acorenone, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a sesquiterpenoid ketone used in various research applications. Adherence to these procedures is critical to minimize risks and ensure compliance with regulatory standards.

Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄OPubChem
Molecular Weight 220.35 g/mol PubChem
Boiling Point 292.00 to 293.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company
Flash Point 253.00 °F (123.00 °C) (estimated, TCC)The Good Scents Company
Water Solubility 1.698 mg/L @ 25 °C (estimated)The Good Scents Company
logP (o/w) 4.630 (estimated)The Good Scents Company

Note: TCC refers to the Tag Closed Cup method for determining flash point.

The estimated flash point of 123°C is above the 60°C (140°F) threshold that typically defines a liquid as "ignitable hazardous waste" by regulatory bodies like the EPA.[1] However, given its combustible nature and low water solubility, it is imperative to treat this compound as a chemical waste product that requires special disposal procedures. Under no circumstances should this compound or its solutions be poured down the drain. [2]

Experimental Protocols for Disposal

The following protocols outline the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic compounds. Glass or polyethylene (B3416737) containers are generally suitable.[1]

  • A "Hazardous Waste" label, fully completed with the chemical name [this compound], concentration, and associated hazards.

  • A designated satellite accumulation area (SAA) for temporary storage of the waste container.[3][4]

Procedure for Waste Collection:
  • Segregation: Collect waste containing this compound separately from other waste streams, especially incompatible materials such as strong oxidizing agents.[5]

  • Container Labeling: Affix a completed hazardous waste label to the designated waste container before adding any waste. The label must include "this compound" and the concentration if it is in a solution. Do not use abbreviations.[1]

  • Waste Transfer: Carefully transfer the this compound waste into the labeled container. Avoid splashing. If the compound is a solid, it should be transferred to a suitable container. For solutions, use a funnel to prevent spills.

  • Container Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][4] This prevents the release of vapors and potential spills.

  • Storage in SAA: Store the waste container in a designated and well-ventilated satellite accumulation area. This area should be near the point of generation and under the control of the laboratory personnel.[3][4]

Disposal of Empty Containers:

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone) that is miscible with this compound.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the this compound waste.[6]

  • Defacing and Disposal: Once triple-rinsed and air-dried in a ventilated area (such as a fume hood), the original label on the container should be defaced or removed. The clean, empty container can then be disposed of in the regular laboratory glass or solid waste, depending on institutional policies.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 cluster_1 start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible and Leak-Proof Waste Container ppe->container label Label Container with 'Hazardous Waste' and 'this compound' container->label transfer Carefully Transfer Waste into Labeled Container label->transfer close Keep Container Tightly Closed transfer->close saa Store in Designated Satellite Accumulation Area (SAA) close->saa disposal_request Request Waste Pickup from Institutional EH&S or Licensed Disposal Company saa->disposal_request end Proper Disposal Complete disposal_request->end empty_container Empty this compound Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect All Rinsate as This compound Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label triple_rinse->deface_label collect_rinsate->transfer Add to Waste dispose_clean Dispose of Clean Container in Regular Lab Waste deface_label->dispose_clean

Caption: Disposal workflow for this compound waste and empty containers.

Final Recommendations

The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7] Do not accumulate large quantities of waste in the laboratory.[4] Familiarize yourself with your institution's specific procedures and timelines for hazardous waste pickup.

By following these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Acorenone
Reactant of Route 2
(-)-Acorenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。